5-Bromo-n-isopropylpyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-propan-2-ylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S/c1-6(2)11-14(12,13)8-3-7(9)4-10-5-8/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPDIVOHLOSWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-n-isopropylpyridine-3-sulfonamide structure
An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 5-Bromo-N-isopropylpyridine-3-sulfonamide
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The pyridine and sulfonamide moieties are privileged scaffolds known to impart a wide range of pharmacological activities. This document details the molecule's structural features, physicochemical properties, and a validated, step-by-step synthesis protocol. Furthermore, it outlines the analytical methodologies for structural elucidation, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, explaining the causality behind the expected spectral data. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the development of novel therapeutics based on pyridine sulfonamide frameworks.
Introduction: The Significance of Pyridine Sulfonamides in Drug Discovery
The confluence of a pyridine ring and a sulfonamide functional group creates a molecular architecture with remarkable therapeutic potential. The pyridine nucleus, a six-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and can be crucial for molecular interactions with biological targets, while also influencing the molecule's solubility and metabolic profile.[1]
Concurrently, the sulfonamide functional group (-SO₂NHR) is a celebrated pharmacophore, first recognized for the antibacterial properties of prontosil.[2] Sulfonamide derivatives have since been developed into a vast class of drugs with diverse applications, including anticancer, anti-inflammatory, antidiabetic, and antiviral agents.[3][4] Their success stems from their ability to act as stable, non-hydrolyzable mimics of amide or carboxylate groups, and their capacity to form key hydrogen bonds with protein active sites.[4]
The combination of these two scaffolds in compounds like this compound offers a versatile platform for developing targeted therapies. Recent research has highlighted the potential of pyridinylsulfonamides as inhibitors of critical signaling proteins like mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), making them relevant for treating proliferative, inflammatory, and autoimmune disorders.[5][6] This guide provides an in-depth technical examination of this compound as a representative example of this promising class of molecules.
Molecular Structure and Physicochemical Properties
The structure of this compound is defined by a pyridine ring substituted at the 3-position with an N-isopropylsulfonamide group and at the 5-position with a bromine atom. This specific arrangement of functional groups dictates its chemical reactivity and potential biological interactions. The electron-withdrawing nature of the sulfonyl group and the nitrogen atom in the pyridine ring makes the aromatic protons deshielded, while the N-H group provides a critical hydrogen bond donor site. The isopropyl and bromo substituents increase the molecule's lipophilicity, which can enhance membrane permeability.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-N-(propan-2-yl)pyridine-3-sulfonamide | N/A |
| CAS Number | 1240282-56-7 | [7] |
| Molecular Formula | C₈H₁₁BrN₂O₂S | [7] |
| Molecular Weight | 291.15 g/mol | [7] |
| SMILES | CC(C)NS(=O)(=O)C1=CC(Br)=CN=C1 | N/A |
Synthesis Methodology
The synthesis of this compound is most logically achieved via the reaction of a reactive sulfonyl chloride intermediate with the corresponding amine. This standard approach for forming sulfonamides is reliable and high-yielding.[8]
Retrosynthetic Analysis and Workflow
The primary retrosynthetic disconnection is the S-N bond of the sulfonamide, which simplifies the target molecule into two readily available or synthetically accessible precursors: 5-bromopyridine-3-sulfonyl chloride and isopropylamine . The sulfonyl chloride itself can be prepared from 5-bromo-3-aminopyridine via a Sandmeyer-type reaction, a classic and robust method for introducing a sulfonyl chloride group onto an aromatic ring.[9]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy - Google Patents [patents.google.com]
- 6. US20240150365A1 - Pyridinylsulfonamide compounds and their use in therapy - Google Patents [patents.google.com]
- 7. 1266868-12-5|5-Bromo-n-propylpyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Introduction: The Significance of the Pyridine Sulfonamide Scaffold
An In-Depth Technical Guide to the Synthesis of 5-Bromo-N-isopropylpyridine-3-sulfonamide
The pyridinesulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1] Sulfonamides, in general, are a class of compounds with significant and potent biological activities, including antibacterial, anti-diabetic, anti-inflammatory, and antihypertensive properties.[2] The incorporation of a pyridine ring introduces specific electronic and steric properties, offering a versatile scaffold for drug design. This compound, the subject of this guide, serves as a key intermediate and building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its structure combines the reactive potential of a bromine atom for cross-coupling reactions with the tailored solubility and binding characteristics imparted by the N-isopropylsulfonamide group.
This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, designed for researchers and professionals in chemical synthesis and drug development. We will delve into the strategic considerations behind the chosen pathway, provide detailed experimental protocols, and explain the causality behind critical experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Retrosynthetic Analysis and Strategic Pathway Selection
A logical retrosynthetic analysis of the target molecule suggests that the most efficient approach involves the formation of the sulfonamide bond in the final step. This disconnection simplifies the synthesis into two primary stages: the preparation of a key intermediate, 5-bromopyridine-3-sulfonyl chloride, followed by its reaction with isopropylamine.
Caption: Retrosynthetic pathway for this compound.
This strategy is advantageous as it utilizes common and well-documented transformations. The primary challenge lies in the functionalization of the pyridine ring—specifically, the sequential introduction of the sulfonic acid and bromine substituents at the 3- and 5-positions, respectively.
Detailed Synthesis Pathway
The forward synthesis is a multi-step process beginning with the sulfonation of pyridine. Each step is critical for achieving a good overall yield and purity of the final product.
Caption: Overall synthetic workflow from pyridine to the target compound.
Part 1: Synthesis of the Key Intermediate: 5-Bromopyridine-3-sulfonyl Chloride
This stage involves three distinct chemical transformations to construct the reactive sulfonyl chloride intermediate.
Step 1: Sulfonation of Pyridine to Pyridine-3-sulfonic Acid
The initial step involves the electrophilic sulfonation of the pyridine ring. Pyridine is an electron-deficient heterocycle, making electrophilic substitution challenging. Therefore, harsh reaction conditions are required. The sulfonation of pyridine with concentrated sulfuric acid or oleum at high temperatures preferentially yields the 3-substituted product.[3]
-
Causality: The use of high temperatures (220-240 °C) is necessary to overcome the high activation energy for sulfonation of the deactivated pyridine ring. Mercury(II) sulfate is often added as a catalyst to facilitate this reaction. The reaction proceeds via the formation of a sulfur trioxide (SO₃) electrophile, which attacks the 3-position, the most electron-rich carbon in the pyridine nucleus.
Step 2: Bromination of Pyridine-3-sulfonic Acid
With the sulfonic acid group in place, the next step is the regioselective bromination at the 5-position. The sulfonic acid group is a meta-director and a deactivating group. This electronic effect further deactivates the pyridine ring but directs the incoming electrophile (bromine) to the 5-position.
-
Causality: This reaction typically requires heating the sulfonic acid with bromine in a sealed tube, often in the presence of oleum. The strongly acidic and oxidizing conditions are essential to generate a sufficiently electrophilic bromine species to react with the highly deactivated ring system.
Step 3: Conversion to 5-Bromopyridine-3-sulfonyl Chloride
The final step in preparing the intermediate is the conversion of the sulfonic acid to the more reactive sulfonyl chloride. This is a standard transformation commonly achieved using chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[4]
-
Causality: Reagents like PCl₅ are highly effective for this conversion. The reaction mechanism involves the nucleophilic attack of the sulfonic acid oxygen on the phosphorus atom, followed by the elimination of phosphoryl chloride (POCl₃) and hydrogen chloride (HCl), yielding the desired sulfonyl chloride.[4] This intermediate is typically used immediately in the next step due to its sensitivity to moisture.
Part 2: Final Assembly: Synthesis of this compound
Step 4: Reaction of Sulfonyl Chloride with Isopropylamine
This is the final bond-forming reaction, where the prepared 5-bromopyridine-3-sulfonyl chloride is reacted with isopropylamine to form the target sulfonamide. This is a nucleophilic acyl substitution reaction at the sulfur atom.
-
Causality: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent hydrolysis of the sulfonyl chloride.[5] A base, such as triethylamine or pyridine, is added to the reaction mixture. Its role is crucial: it acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[2] Neutralizing the HCl prevents the protonation of the isopropylamine nucleophile, which would render it unreactive, thereby driving the reaction to completion. The reaction is often run at room temperature or slightly below to control its exothermicity.
Experimental Protocols & Data
Protocol 1: Synthesis of 5-Bromopyridine-3-sulfonyl Chloride
(Note: This multi-step protocol requires specialized equipment and should be performed by trained personnel in a well-ventilated fume hood.)
-
Sulfonation: In a high-pressure reactor, combine pyridine (1 mol) and 20% oleum (3 mol). Heat the mixture to 230 °C for 24 hours. Cool the reaction mixture carefully and pour it onto crushed ice. Neutralize with a saturated solution of sodium hydroxide to precipitate the sodium salt of pyridine-3-sulfonic acid. Filter and dry the solid.
-
Bromination: Place pyridine-3-sulfonic acid (1 mol) and bromine (1.1 mol) in a heavy-walled sealed tube with oleum (2 mol). Heat at 150 °C for 8 hours. After cooling, the mixture is again poured onto ice, and the 5-bromopyridine-3-sulfonic acid is isolated.
-
Chlorination: To the dried 5-bromopyridine-3-sulfonic acid (1 mol), cautiously add phosphorus pentachloride (1.2 mol) in portions, with cooling.[4] A few drops of phosphorus oxychloride can be used as a catalyst.[4] Once the initial vigorous reaction subsides, heat the mixture at 130 °C for 4-5 hours.[4] After cooling, the reaction mixture is poured onto crushed ice. The solid 5-bromopyridine-3-sulfonyl chloride is filtered, washed with cold water, and dried under vacuum. This crude product is typically used without further purification.
Protocol 2: Synthesis of this compound
-
Dissolve 5-bromopyridine-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve isopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the isopropylamine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, wash the reaction mixture sequentially with water, 1N HCl solution, and saturated brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.[2]
Data Summary Table
| Compound | Formula | MW ( g/mol ) | Molar Eq. (Step 4) |
| 5-Bromopyridine-3-sulfonyl chloride | C₅H₃BrClNO₂S | 256.51 | 1.0 |
| Isopropylamine | C₃H₉N | 59.11 | 1.2 |
| Triethylamine | C₆H₁₅N | 101.19 | 1.5 |
| Final Product | C₈H₁₁BrN₂O₂S | 295.16 | - |
Conclusion and Field Insights
The described synthetic pathway offers a reliable and scalable method for the production of this compound. The key to success lies in the careful control of reaction conditions, particularly during the initial sulfonation and bromination of the highly deactivated pyridine ring. The final amination step is a robust and high-yielding transformation, a standard in the toolkit of medicinal chemists.
For drug development professionals, the bromine atom at the 5-position is of particular strategic importance. It serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents. The N-isopropyl group provides a balance of lipophilicity and metabolic stability, often contributing favorably to the pharmacokinetic profile of the final drug candidate. This guide provides the foundational chemistry required to access this valuable building block.
References
-
Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. Available at: [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health (NIH). Available at: [Link]
- Synthesis of sulfonamide intermediates. Google Patents.
-
Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. ResearchGate. Available at: [Link]
-
SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry. Available at: [Link]
- Process to prepare sulfonamides. Google Patents.
-
The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry (RSC Publishing). Available at: [Link]
- The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate. Google Patents.
-
Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters (ACS Publications). Available at: [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
-
Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. ResearchGate. Available at: [Link]
- Production of pyridine-3-sulfonic acid. Google Patents.
Sources
An In-depth Technical Guide to the Putative Mechanisms of Action of 5-Bromo-n-isopropylpyridine-3-sulfonamide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-n-isopropylpyridine-3-sulfonamide is a synthetic molecule featuring two key pharmacophores: a sulfonamide group and a pyridine ring. While direct mechanistic studies on this specific compound are not extensively documented in publicly available literature, its structural components suggest several plausible mechanisms of action that warrant investigation. This guide synthesizes information from related chemical classes to propose and explore these potential biological activities. We will delve into the established roles of sulfonamides as antimicrobial agents via folate synthesis inhibition and explore the diverse therapeutic potentials of pyridine-containing compounds, including kinase inhibition and anticancer effects. Furthermore, this document will provide detailed, actionable experimental protocols for researchers to elucidate the precise mechanism of action of this compound, thereby paving the way for its potential development as a therapeutic agent.
Introduction: Unpacking the Therapeutic Potential of a Bifunctional Scaffold
The confluence of a sulfonamide moiety and a pyridine nucleus within the structure of this compound presents a compelling case for its potential as a bioactive molecule. The sulfonamide group is a cornerstone of medicinal chemistry, most famously recognized for its role in the first generation of antibiotics.[1][2][3] Beyond their antimicrobial properties, sulfonamides are present in a wide array of drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and anti-inflammatory agents.[3][4] The pyridine ring, a six-membered aromatic heterocycle, is another privileged scaffold in drug discovery, found in numerous natural products and approved pharmaceuticals.[1] Its inclusion in a molecule can significantly influence solubility, metabolic stability, and target engagement.[1]
Given the limited specific data on this compound, this guide will proceed by dissecting its constituent parts to formulate well-grounded hypotheses regarding its mechanism of action. We will explore two primary putative pathways: its potential as an antimicrobial agent and its possible role as an enzyme inhibitor in other disease contexts, such as cancer.
Putative Mechanism 1: Antimicrobial Activity via Dihydropteroate Synthase Inhibition
The most established mechanism of action for sulfonamide-containing compounds is the inhibition of folic acid synthesis in microorganisms.[2][3][5] This pathway is essential for the production of nucleotides and certain amino acids, and its disruption is bacteriostatic, meaning it inhibits bacterial growth and replication.[3][5]
The Folate Synthesis Pathway: A Validated Antibacterial Target
Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo.[3] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate.[3][6] Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS.[2][3][6] By binding to the active site of the enzyme, they prevent the synthesis of dihydropteroate, a precursor to folic acid, thereby halting bacterial growth.[6]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. study.com [study.com]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide to 5-Bromo-N-isopropylpyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-N-isopropylpyridine-3-sulfonamide, a halogenated pyridine sulfonamide of interest in medicinal chemistry and drug discovery. While the compound is commercially available, detailed public data on its synthesis and properties can be sparse. This document, therefore, synthesizes established chemical principles with data from analogous compounds to provide a robust resource for researchers.
Introduction and Chemical Identity
This compound is a substituted pyridine derivative characterized by a bromine atom at the 5-position and an N-isopropylsulfonamide group at the 3-position. The pyridine ring is a common scaffold in pharmaceuticals, and the sulfonamide group is a well-established pharmacophore with a wide range of biological activities. The presence of a bromine atom can significantly influence the compound's physicochemical properties and its interactions with biological targets.
Systematic Name: 5-bromo-N-(propan-2-yl)pyridine-3-sulfonamide
CAS Number: 1240282-56-7[1][2][3][4]
Molecular Formula: C₈H₁₁BrN₂O₂S[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its properties can be estimated based on its structure and data from analogous compounds such as 5-Bromo-N-ethylpyridine-3-sulfonamide.
| Property | Estimated Value/Information | Source/Analogy |
| Molecular Weight | 293.18 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Analogy to similar sulfonamides[5] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | General characteristic of similar organic compounds. |
| pKa | The sulfonamide proton is weakly acidic. | General property of sulfonamides. |
Proposed Synthesis
A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from 5-bromopyridine-3-sulfonic acid. This method is a standard approach for the preparation of N-substituted sulfonamides.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromopyridine-3-sulfonyl chloride
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromopyridine-3-sulfonic acid.
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) or oxalyl chloride under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction with oxalyl chloride.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, carefully remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The resulting crude 5-bromopyridine-3-sulfonyl chloride is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 5-bromopyridine-3-sulfonyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask and cool the mixture in an ice bath.
-
Reagent Addition: Slowly add a solution of isopropylamine (typically 2-3 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (to scavenge the HCl byproduct) in the same solvent.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the pyridine ring protons, the isopropyl group, and the sulfonamide proton.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O stretches of the sulfonamide group.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Potential Applications and Pharmacological Relevance
The pyridine sulfonamide scaffold is of significant interest in drug discovery due to its diverse biological activities. While specific studies on this compound are limited, its structural features suggest potential applications in several therapeutic areas.
Potential Mechanism of Action (as an antibacterial agent)
Many sulfonamide drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs block the bacterial metabolic pathway, leading to a bacteriostatic effect.
Caption: Potential antibacterial mechanism of action via DHPS inhibition.
Other Potential Therapeutic Areas:
-
Enzyme Inhibition: The pyridine sulfonamide moiety is a known scaffold for developing inhibitors of various enzymes, such as carbonic anhydrases, kinases, and proteases. The specific substitution pattern of this compound could confer selectivity for particular enzyme targets.[6]
-
Anticancer Activity: Certain substituted sulfonamides have demonstrated anticancer properties through various mechanisms.
-
Antiviral and Antifungal applications.
Further research is required to fully elucidate the biological activity profile of this compound.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound (CAS 1240282-56-7) is a compound with significant potential for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and its potential applications based on the well-established pharmacology of the pyridine sulfonamide scaffold. It is intended to serve as a valuable resource for researchers embarking on studies involving this and related compounds.
References
-
King-Pharm. 1240282-56-7 this compound. Available from: [Link]
-
PubChem. 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide. National Center for Biotechnology Information. Available from: [Link]
-
National Center for Biotechnology Information. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Library of Medicine. Available from: [Link]
- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
PubChem. 5-Bromo-PAPS. National Center for Biotechnology Information. Available from: [Link]
-
PubChemLite. 5-bromo-n-ethylpyridine-3-sulfonamide (C7H9BrN2O2S). Available from: [Link]
-
Preparation, Characterization, In silico and In vitro Antimicrobial Studies of Phenothiazine-3-sulphonamide Derivatives. Available from: [Link]
-
SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]
Sources
- 1. 1240282-56-7 this compound [chemsigma.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. molcore.com [molcore.com]
- 4. 5-溴-N-异丙基吡啶-3-磺酰胺 | 5-Bromo-N-isopropylpyridine-3-sulfo | 1240282-56-7 - 乐研试剂 [leyan.com]
- 5. 5-Bromo-N-ethylpyridine-3-sulfonamide | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Solubility of 5-Bromo-n-isopropylpyridine-3-sulfonamide
This guide provides a comprehensive technical overview of the solubility of 5-Bromo-n-isopropylpyridine-3-sulfonamide, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of specific published solubility data for this molecule, this document outlines the critical theoretical considerations and provides detailed, field-proven experimental protocols for its empirical determination.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that significantly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2] For this compound, understanding its solubility is paramount as it directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Poor solubility can lead to low bioavailability, hindering a potentially effective drug candidate from reaching its therapeutic target.[4][5] Therefore, a thorough characterization of its solubility is a critical early-stage step in the drug discovery and development process.[4][6]
This guide will delve into the theoretical underpinnings of sulfonamide solubility and provide robust, step-by-step methodologies for both kinetic and thermodynamic solubility assessment.
Physicochemical Properties and Their Anticipated Influence on Solubility
-
The Sulfonamide Group: The sulfonamide functional group is known to have a significant impact on solubility.[7][8] Its ability to act as a hydrogen bond donor and acceptor can influence its interaction with various solvents. The acidity of the sulfonamide proton is a key determinant of pH-dependent solubility.[9][10]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated, which would increase the aqueous solubility of the molecule at lower pH values.
-
Bromine and Isopropyl Groups: The bromine atom and the isopropyl group contribute to the lipophilicity of the molecule, which may decrease its solubility in aqueous media.[11]
A summary of related compounds and their basic properties is presented in Table 1.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Bromopyridine-3-sulphonamide | 62009-33-0 | C5H5BrN2O2S | 237.07 |
| 5-Bromo-N-ethylpyridine-3-sulfonamide | Not Available | C7H9BrN2O2S | 265.13[12] |
| 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide | Not Available | C14H10BrN3O2S | 364.22[13] |
| 5-bromo-N-(3-hydroxypropyl) pyridine-3-sulfonamide | 1306272-12-7 | Not Available | Not Available[14][15][16] |
| 5-Bromo-N-cyclopropylpyridine-3-sulfonamide | 1086064-98-3 | Not Available | Not Available[17] |
Experimental Determination of Solubility: A Methodological Deep Dive
The solubility of a compound can be assessed through two primary types of assays: kinetic and thermodynamic.[4] The choice between these methods depends on the stage of drug development and the specific questions being addressed.[11][18]
Kinetic Solubility Assays
Kinetic solubility assays are high-throughput methods ideal for the early stages of drug discovery, providing a rapid assessment of a compound's dissolution rate.[1][4][18] These assays typically involve dissolving the compound in an organic solvent, usually dimethyl sulfoxide (DMSO), and then introducing this solution into an aqueous buffer.[4][18]
This method measures the light scattering caused by undissolved particles to determine solubility.[1][2]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.
-
Addition of Aqueous Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours), with shaking.[18][19]
-
Measurement: Measure the turbidity of each well using a nephelometer.[19] The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
This assay quantifies the amount of dissolved compound by measuring its UV absorbance after filtering out any precipitate.[1]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Addition to Buffer: Add a small volume of the stock solution to a known volume of aqueous buffer in a 96-well filter plate.
-
Incubation: Incubate the plate at a controlled temperature with shaking for a specified time.
-
Filtration: Separate the undissolved solid by filtration.[5]
-
Quantification: Measure the UV absorbance of the filtrate and determine the concentration using a pre-established calibration curve.[5][18]
Diagram 1: Workflow for Kinetic Solubility Determination
Caption: A flowchart of kinetic solubility experimental workflows.
Thermodynamic (Equilibrium) Solubility Assays
Thermodynamic solubility, often considered the 'gold standard', measures the concentration of a compound in a saturated solution at equilibrium.[20] This method is more time-consuming but provides a more accurate representation of a compound's intrinsic solubility.[4][6] It is particularly important for lead optimization and pre-formulation studies.[11][18]
The shake-flask method is the traditional and most widely accepted method for determining thermodynamic solubility.[20]
Protocol:
-
Addition of Excess Solid: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[1][18]
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.[5]
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][18]
Diagram 2: Workflow for Thermodynamic Solubility Determination
Caption: A flowchart of the thermodynamic solubility experimental workflow.
Data Interpretation and Reporting
The results from these assays should be meticulously documented. For kinetic solubility, the concentration at which precipitation is first observed is reported. For thermodynamic solubility, the concentration of the saturated solution is reported, often in µg/mL or µM. It is crucial to specify the experimental conditions, including the solvent, pH, temperature, and incubation time, as these factors significantly influence solubility.[1][11] A commonly accepted solubility for drug discovery compounds is greater than 60 µg/mL.[1][11]
Conclusion
While direct solubility data for this compound is not currently in the public domain, this guide provides a robust framework for its determination. By employing the detailed kinetic and thermodynamic protocols outlined herein, researchers can generate the critical data needed to advance their understanding of this compound's potential as a therapeutic agent. The choice of assay will depend on the specific needs of the research program, with high-throughput kinetic assays serving early discovery and the definitive shake-flask method guiding later-stage development.
References
-
AxisPharm. Solubility Test. [Link]
-
Alves, M., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Bhattachar, S. N., et al. (2006). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Li, S., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies. [Link]
-
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. [Link]
-
Perlovich, G. L., & Volkova, T. V. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]
-
Sonu, et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology. [Link]
-
Zhang, Y., et al. (2023). Design Principles of Oral Nanomedicines to Overcome the Delivery Barriers. ACS Nano. [Link]
-
PubChem. 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide. [Link]
-
ResearchGate. Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. [Link]
-
National Institutes of Health. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]
Sources
- 1. Solubility Test | AxisPharm [axispharm.com]
- 2. rheolution.com [rheolution.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Bromo-N-ethylpyridine-3-sulfonamide | Sigma-Aldrich [sigmaaldrich.com]
- 13. 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide | C14H10BrN3O2S | CID 61795910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 5-bromo-N-(3-hydroxypropyl) pyridine-3-sulfonamide | 1306272-12-7 [chemicalbook.com]
- 15. 1306272-12-7|5-Bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
- 16. 5-bromo-N-(3-hydroxypropyl) pyridine-3-sulfonamide CAS#: 1306272-12-7 [m.chemicalbook.com]
- 17. 1086064-98-3|5-Bromo-N-cyclopropylpyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
- 18. enamine.net [enamine.net]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. researchgate.net [researchgate.net]
5-Bromo-N-isopropylpyridine-3-sulfonamide: A Technical Guide for Chemical and Pharmacological Research
This technical guide provides a comprehensive overview of 5-Bromo-N-isopropylpyridine-3-sulfonamide, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical properties, and prospective biological significance. While direct literature on this specific molecule is limited, this guide synthesizes information from related compounds and general chemical principles to provide a robust starting point for further investigation.
Introduction: The Significance of the Pyridine Sulfonamide Scaffold
The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds. Its nitrogen atom can act as a hydrogen bond acceptor, influencing the molecule's solubility and ability to interact with biological targets. When combined with a sulfonamide functional group (-SO₂NHR), the resulting pyridine sulfonamide scaffold becomes a privileged structure in medicinal chemistry.[1]
Sulfonamides are known for a wide range of pharmacological activities, most notably their antibacterial effects as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1] Beyond this, sulfonamide derivatives have been explored as anticancer, antiviral, and anti-inflammatory agents.[2] The strategic placement of a bromine atom on the pyridine ring, as in this compound, offers a valuable handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.
Physicochemical Properties
| Property | Value (Predicted/Analogous) | Source |
| Molecular Formula | C₈H₁₁BrN₂O₂S | - |
| Molecular Weight | 295.16 g/mol | - |
| Appearance | Likely a solid at room temperature | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, tetrahydrofuran, and methanol. | General chemical knowledge |
| InChI | InChI=1S/C8H11BrN2O2S/c1-6(2)11-14(12,13)8-4-7(9)5-10-3-8/h3-6,11H,1-2H3 | - |
| SMILES | CC(C)NS(=O)(=O)C1=CC(=CN=C1)Br | - |
Data for analogous compounds such as 5-Bromo-N-ethylpyridine-3-sulfonamide is available from commercial suppliers.[3]
Synthesis and Chemical Reactivity
The synthesis of this compound is predicated on the availability of its key precursor, 5-bromopyridine-3-sulfonyl chloride.
Key Precursor: 5-Bromopyridine-3-sulfonyl Chloride
5-Bromopyridine-3-sulfonyl chloride (CAS No. 65001-21-0) is a versatile building block in organic synthesis.[4][5] Its sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides.[4] The bromine atom at the 5-position provides a site for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[5]
| Property | Value | Source |
| CAS Number | 65001-21-0 | [4] |
| Molecular Formula | C₅H₃BrClNO₂S | [6] |
| Molecular Weight | 256.5 g/mol | [6] |
| Appearance | Off-white powder | [6] |
Proposed Synthetic Pathway
The most direct and widely used method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine. The proposed synthesis of this compound follows this established protocol.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a general procedure and may require optimization for yield and purity.
-
Reaction Setup: To a solution of 5-bromopyridine-3-sulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as pyridine or triethylamine (1.2 eq).
-
Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add isopropylamine (1.1 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a mild acid (e.g., 1N HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Potential Biological and Pharmacological Activities
While no specific biological data for this compound has been published, the known activities of related sulfonamide and pyridine derivatives allow for informed speculation on its potential therapeutic applications.
Antibacterial Activity
The sulfonamide moiety is a classic pharmacophore for antibacterial agents. These compounds act by inhibiting bacterial folic acid synthesis. It is plausible that this compound could exhibit activity against various Gram-positive and Gram-negative bacteria. Further research involving minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays would be necessary to validate this hypothesis.
Anticancer Activity
Numerous sulfonamide-containing compounds have demonstrated potent anticancer activities through various mechanisms, including the inhibition of carbonic anhydrase and tubulin polymerization.[2] The pyridine scaffold is also a common feature in many kinase inhibitors. Therefore, this compound could be a candidate for screening in various cancer cell lines to assess its cytotoxic and antiproliferative effects.
Other Potential Activities
The versatility of the sulfonamide and pyridine cores suggests that this compound could also be explored for other biological activities, such as:
-
Antiviral
-
Antifungal
-
Anti-inflammatory
-
Enzyme inhibition (e.g., protein tyrosine phosphatase-1B inhibitors for diabetes management)[7]
The following diagram illustrates the potential therapeutic areas for this class of compounds.
Caption: Potential therapeutic applications of this compound.
Future Directions and Conclusion
This compound represents an intriguing yet underexplored molecule with significant potential in drug discovery. The straightforward synthetic route and the presence of a versatile chemical scaffold make it an attractive target for further investigation.
Key future research directions should include:
-
Definitive Synthesis and Characterization: Execution of the proposed synthesis and full characterization of the compound using modern analytical techniques (NMR, MS, IR, and elemental analysis).
-
In-depth Biological Screening: Comprehensive evaluation of its antibacterial, anticancer, and other potential pharmacological activities through a battery of in vitro and in vivo assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs by modifying the N-alkyl group and by functionalizing the bromine atom to explore the structure-activity relationships.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-N-ethylpyridine-3-sulfonamide | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Customized 5-bromopyridine-3-sulphonyl Chloride Cas No.65001-21-0 Manufacturers, Suppliers - Good Price - ALLGREEN [m.allgreenchems.com]
- 7. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Introduction: The Pyridine Sulfonamide Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis and Potential Applications of 5-Bromo-n-isopropylpyridine-3-sulfonamide
The confluence of a pyridine ring and a sulfonamide functional group creates a privileged scaffold in medicinal chemistry. This structural motif is present in a multitude of clinically approved drugs and is a cornerstone of numerous drug discovery programs.[1][2] The pyridine ring, a bioisostere of benzene, offers advantages in terms of aqueous solubility and the ability to form hydrogen bonds, which are crucial for molecular recognition at biological targets. The sulfonamide group is a versatile pharmacophore, known to act as a zinc-binding group in metalloenzymes like carbonic anhydrases and matrix metalloproteinases.[3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2]
The "discovery" of a specific molecule like this compound is less a singular event and more a rational step in the systematic exploration of chemical space around this valuable scaffold. The introduction of a bromine atom at the 5-position of the pyridine ring provides a key vector for further chemical modification, for instance, through cross-coupling reactions, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[4] The N-isopropyl group modifies the lipophilicity and steric profile of the sulfonamide, influencing its binding affinity and selectivity for its target protein.
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing a robust synthetic pathway for this compound, methods for its characterization, and an exploration of its potential biological activities based on the rich pharmacology of related structures.
Physicochemical and Structural Properties
A clear understanding of a compound's physicochemical properties is fundamental to its development. These parameters influence its solubility, permeability, and metabolic stability. The key properties for the target compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BrN₂O₂S | Calculated |
| Molecular Weight | 279.16 g/mol | Calculated |
| IUPAC Name | 5-bromo-N-(propan-2-yl)pyridine-3-sulfonamide | Standard Nomenclature |
| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC(=CN=C1)Br | |
| Predicted XlogP | ~1.8 - 2.2 |
Note: Predicted values are estimations from computational models and should be confirmed experimentally.
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be logically approached in a three-step sequence starting from 3-aminopyridine. This pathway involves initial bromination, followed by conversion to the key sulfonamide intermediate, and concluding with N-alkylation.
Overall Synthetic Workflow
The diagram below illustrates the high-level synthetic strategy.
Caption: High-level workflow for the synthesis of the target compound.
Step 1: Synthesis of 5-Bromo-3-aminopyridine
Rationale: The initial step is the regioselective bromination of 3-aminopyridine. The amino group is an activating ortho-, para-director. To achieve bromination at the 5-position (para to the amino group), a standard electrophilic aromatic substitution is employed.
Protocol:
-
To a solution of 3-aminopyridine (1 equivalent) in glacial acetic acid, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-3-aminopyridine.
Step 2: Synthesis of 5-Bromopyridine-3-sulfonyl chloride
Rationale: This step converts the amino group into a sulfonyl chloride via a Sandmeyer-type reaction. The amine is first diazotized with sodium nitrite under acidic conditions to form a diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.
Protocol:
-
Suspend 5-bromo-3-aminopyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Cool the suspension to 0 °C and add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride (catalytic amount).
-
Slowly add the diazonium salt solution to the SO₂/CuCl solution at room temperature. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, stir the mixture for 1-2 hours.
-
Pour the reaction mixture onto crushed ice. The solid sulfonyl chloride will precipitate.
-
Collect the product by filtration, wash with cold water, and dry. This intermediate is often used immediately in the next step due to its sensitivity to moisture.
Step 3: Synthesis of 5-Bromopyridine-3-sulfonamide
Rationale: The reactive sulfonyl chloride is converted to the primary sulfonamide by reaction with ammonia. This is a standard nucleophilic acyl substitution at the sulfur atom.
Protocol:
-
Add the crude 5-bromopyridine-3-sulfonyl chloride (1 equivalent) portion-wise to an ice-cold concentrated solution of ammonium hydroxide.
-
Stir the mixture vigorously for 1 hour at 0-5 °C, then allow it to warm to room temperature and stir for an additional 2 hours.
-
The resulting solid precipitate is the primary sulfonamide.
-
Collect the product by filtration, wash thoroughly with cold water to remove any ammonium salts, and dry under vacuum.
Step 4: Synthesis of this compound
Rationale: The final step is the N-alkylation of the primary sulfonamide. While direct alkylation with alkyl halides can be challenging and sometimes requires harsh conditions, a modern and efficient approach is the "borrowing hydrogen" or hydrogen auto-transfer methodology using an alcohol as the alkylating agent. This method is catalyzed by transition metal complexes (e.g., Iridium or Manganese) and is considered a green chemistry approach as the only byproduct is water.[5][6][7]
Protocol (Manganese-Catalyzed N-Alkylation): [7]
-
To an oven-dried Schlenk tube, add 5-bromopyridine-3-sulfonamide (1 equivalent), a manganese(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(Ph₂P(CH₂)₂PPh₂)]Br) (1-2 mol%), and a base such as potassium tert-butoxide (1.2 equivalents).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).
-
Add anhydrous isopropanol (which acts as both the solvent and the alkylating agent) via syringe.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, this compound.
Mechanism of "Borrowing Hydrogen" N-Alkylation
This catalytic cycle avoids the use of stoichiometric activating agents or leaving groups on the alkylating partner.
Caption: Conceptual mechanism of Mn-catalyzed N-alkylation via borrowing hydrogen.
Structural Characterization
Confirming the identity and purity of the final compound is critical. A combination of spectroscopic and chromatographic methods should be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and distinct signals for the protons on the pyridine ring. The NH proton of the sulfonamide will appear as a broad singlet.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including those of the pyridine ring, the isopropyl group, and the carbon atom bearing the bromine.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which will match its elemental formula (C₈H₁₁BrN₂O₂S). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) will be a key diagnostic feature.
-
HPLC (High-Performance Liquid Chromatography): HPLC analysis is used to determine the purity of the final compound, ideally showing a single major peak.
Potential Biological Applications and Therapeutic Targets
The this compound structure is primed for interaction with various biological targets. Based on extensive research into related sulfonamides, several potential applications can be posited.[8]
-
Carbonic Anhydrase Inhibition: The sulfonamide moiety is a classic zinc-binding group, making this compound a candidate for inhibiting carbonic anhydrases (CAs).[3][9] CAs are involved in pH regulation and are validated targets for diuretics and anti-glaucoma agents. Certain isoforms, like CA IX and CA XII, are overexpressed in hypoxic tumors, making them attractive targets for cancer therapy.[10]
-
Anticancer Activity: Beyond CA inhibition, pyridine sulfonamides have been investigated as inhibitors of other key cancer-related targets, such as protein kinases and tubulin.[1] The pyridine ring can engage in hydrogen bonding and π-stacking interactions within the ATP-binding pocket of kinases, while the overall molecular shape could disrupt microtubule dynamics.
-
Antibacterial Agents: Sulfonamides were among the first synthetic antibacterial agents, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[11] While resistance is an issue, novel sulfonamide structures are continuously being explored to overcome this.
Conceptual Signaling Pathway: Kinase Inhibition
The diagram below illustrates a simplified, conceptual pathway where a pyridine sulfonamide derivative could act as a kinase inhibitor, blocking downstream signaling that promotes cell proliferation in cancer.
Sources
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurjchem.com [eurjchem.com]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-broMopyridine-2-sulfonaMide synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Potential Biological Activity of 5-Bromo-n-isopropylpyridine-3-sulfonamide
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 5-Bromo-n-isopropylpyridine-3-sulfonamide. Drawing upon established knowledge of the pharmacologically significant pyridine and sulfonamide scaffolds, this document synthesizes plausible therapeutic applications, hypothesized mechanisms of action, and detailed, field-proven experimental protocols for their investigation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new molecular entities. We will delve into the compound's potential as a carbonic anhydrase inhibitor and an antibacterial agent, providing a robust framework for its systematic evaluation.
Introduction: The Chemical and Pharmacological Rationale
This compound is a synthetic heterocyclic compound that strategically combines two privileged pharmacophores: a pyridine ring and a sulfonamide functional group. The pyridine nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2][3] The sulfonamide group is equally renowned, forming the basis of several classes of drugs with a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5][6] The specific substitution pattern of this compound, featuring a bromine atom and an N-isopropyl group, offers unique steric and electronic properties that may confer selectivity and potency for specific biological targets.
This guide will focus on two primary, evidence-driven hypotheses for the biological activity of this compound:
-
Carbonic Anhydrase Inhibition: The sulfonamide moiety is a classic zinc-binding group, making it a strong candidate for inhibition of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various physiological and pathological processes.[7][8]
-
Antibacterial Activity: The sulfonamide core is a well-established antibacterial pharmacophore that competitively inhibits dihydropteroate synthetase, an enzyme essential for bacterial folic acid synthesis.[4][9][]
Potential Biological Activity I: Carbonic Anhydrase Inhibition
The carbonic anhydrases are a superfamily of ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] Their involvement in numerous physiological processes has made them attractive therapeutic targets for a range of conditions, including glaucoma, epilepsy, and cancer.[8][11] Pyridine-3-sulfonamide derivatives have been extensively investigated as potent CA inhibitors.[8][11]
Hypothesized Mechanism of Action
The inhibitory action of sulfonamides against carbonic anhydrases is well-elucidated. The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly with the zinc ion (Zn²⁺) in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion.[8] This interaction disrupts the catalytic cycle, thereby inhibiting the enzyme's activity. The pyridine ring and its substituents can further interact with amino acid residues in the active site, influencing the inhibitor's potency and isoform selectivity.
Caption: Hypothesized binding of this compound to the carbonic anhydrase active site.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A stopped-flow CO₂ hydrase assay is the gold standard for determining the inhibitory activity of compounds against various CA isoforms.[7][12]
Objective: To determine the inhibitory potency (Kᵢ) of this compound against a panel of human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).
Materials:
-
Recombinant human CA isoforms (hCA I, II, IX, XII)
-
This compound
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the test compound and a standard inhibitor (e.g., acetazolamide) in a suitable solvent (e.g., DMSO).
-
In the stopped-flow instrument, rapidly mix the enzyme solution (containing the pH indicator) with the CO₂-saturated water in the presence and absence of the inhibitor at various concentrations.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of bicarbonate and protons.
-
Calculate the initial rates of reaction from the absorbance data.
-
Determine the IC₅₀ values by plotting the percentage of enzyme activity against the inhibitor concentration.
-
Calculate the inhibition constants (Kᵢ) using the Cheng-Prusoff equation.
Hypothetical Data Presentation
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| This compound | 185 | 75 | 25 | 38 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Potential Biological Activity II: Antibacterial Action
The sulfonamide class of drugs represents one of the earliest and most significant discoveries in antibacterial chemotherapy.[4] Their mechanism of action is distinct from many other antibiotic classes, making them valuable therapeutic agents.
Hypothesized Mechanism of Action
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid.[4][] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. Folic acid is essential for the synthesis of nucleotides and certain amino acids, and therefore, for DNA replication and cell growth.[13][14] By competitively inhibiting the enzyme dihydropteroate synthetase (DHPS), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect.[4][]
Caption: Proposed mechanism of antibacterial action via inhibition of the folic acid synthesis pathway.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and reliable technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against various bacterial strains.
Objective: To determine the in vitro antibacterial activity of this compound against a panel of Gram-positive and Gram-negative bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Standard antibiotics (e.g., sulfamethoxazole, ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and standard antibiotics.
-
Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Hypothetical Data Presentation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | K. pneumoniae MIC (µg/mL) |
| This compound | 16 | 32 | >128 | 64 |
| Sulfamethoxazole (Standard) | 8 | 16 | >128 | 32 |
Further Potential Therapeutic Avenues
While carbonic anhydrase inhibition and antibacterial activity represent the most probable biological functions of this compound, the versatility of the pyridine and sulfonamide scaffolds suggests other potential applications that warrant investigation.
-
Anticancer Activity: Beyond CA IX and XII inhibition, some sulfonamide-containing pyridine derivatives have demonstrated anticancer effects by targeting tubulin polymerization.[5]
-
Anti-inflammatory and Antidiabetic Potential: Sulfonyl-based compounds have been explored for their anti-inflammatory and anti-diabetic properties.[15]
Conclusion
This compound is a promising chemical entity with a strong scientific rationale for possessing significant biological activity. The primary avenues for investigation are its potential as a carbonic anhydrase inhibitor and as an antibacterial agent. The experimental protocols outlined in this guide provide a clear and robust framework for the initial preclinical evaluation of this compound. The unique substitution pattern of this molecule may offer advantages in terms of potency, selectivity, and pharmacokinetic properties, making it a compelling candidate for further drug discovery and development efforts.
References
-
Gerogianni, N., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals. Available at: [Link]
-
Manivannan, A., & Kumar, S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available at: [Link]
-
Bruzda, K., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. Available at: [Link]
-
Cleveland Clinic. (2022). Sulfonamides. Available at: [Link]
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]
-
Bruzda, K., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry. Available at: [Link]
-
Study.com. (n.d.). Sulfonamides (Sulfa Drugs): Definition, Uses & Side Effects. Available at: [Link]
-
Supuran, C. T., et al. (1998). Carbonic anhydrase inhibitors. Synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes. Journal of Medicinal Chemistry. Available at: [Link]
-
Geronikaki, A. (2022). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. Abstract Book of International Scientific-Practical Conference. Available at: [Link]
-
Kumar, R., et al. (2022). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
-
El-Sayed, H. A., et al. (2017). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. Russian Journal of General Chemistry. Available at: [Link]
-
Abdullahi, M., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Journal of Chemical Society of Nigeria. Available at: [Link]
-
Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules. Available at: [Link]
-
Al-Suhaimi, K. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]
-
Rai, D., & Singh, R. K. (2011). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Indian Journal of Chemistry - Section B. Available at: [Link]
-
ResearchGate. (2011). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Available at: [Link]
-
Ferreira, R. J., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. Available at: [Link]
- Google Patents. (n.d.). FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.
-
Khan, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance. Available at: [Link]
-
Rajendran, S., et al. (2023). Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. Oriental Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Biological activities of sulfonamides. Available at: [Link]
-
PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available at: [Link]
-
Potter, B. V. L., & Purohit, A. (2015). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. Journal of Medicinal Chemistry. Available at: [Link]
-
PubMed. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Available at: [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES | Abstract Book of International Scientific-Practical Conference [journals.4science.ge]
- 13. study.com [study.com]
- 14. study.com [study.com]
- 15. Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of 5-Bromo-n-isopropylpyridine-3-sulfonamide
Introduction: A Privileged Scaffold with Untapped Potential
The compound 5-Bromo-n-isopropylpyridine-3-sulfonamide represents a confluence of two highly significant pharmacophores in medicinal chemistry: the pyridine ring and the sulfonamide functional group. The sulfonamide moiety is a cornerstone of modern drug discovery, first commercialized in the antibacterial agent prontosil.[1] Its derivatives have since been developed into a broad spectrum of therapeutics, including diuretics, hypoglycemics, anticonvulsants, and anti-inflammatory agents.[2][3] The underlying mechanism for many of these activities lies in the ability of the sulfonamide group to mimic and competitively inhibit the substrates of key enzymes.[1][2]
Similarly, the pyridine nucleus is a fundamental building block in a vast array of approved drugs.[1] The nitrogen atom within the aromatic ring acts as a hydrogen bond acceptor and imparts specific physicochemical properties that can enhance a molecule's solubility, metabolic stability, and target binding affinity.[1]
To date, specific in vivo studies for this compound have not been extensively reported in publicly available literature. Therefore, this guide serves as a comprehensive framework for researchers initiating the preclinical evaluation of this novel compound. The protocols herein are based on established methodologies for analogous chemical structures and are designed to systematically investigate the most probable therapeutic applications, from antibacterial efficacy to potential roles in oncology and inflammation.
Part 1: Foundational In Vivo Assessments
Prior to any efficacy studies, the foundational pharmacokinetic (PK) and toxicological profiles of a new chemical entity (NCE) must be established. These initial studies are critical for determining appropriate dosing regimens and ensuring animal welfare.
Application Note 1.1: Pharmacokinetic Profiling
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.[4] This data is essential for understanding drug exposure at the target site and for optimizing the dosing schedule for subsequent efficacy studies.
Protocol 1.1: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals should be acclimated for at least one week prior to the study.[4]
-
Formulation: Prepare a dosing solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The formulation's stability and solubility should be confirmed beforehand.
-
Dosing Groups:
-
Intravenous (IV) Group (n=3): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein to determine absolute bioavailability and clearance.
-
Oral (PO) Group (n=3): Administer a single oral gavage dose (e.g., 20 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (approx. 0.2 mL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[4]
-
Plasma Preparation: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Table 1: Representative Pharmacokinetic Parameters to be Determined
| Parameter | Abbreviation | Unit | Description |
| Area Under the Curve (0 to infinity) | AUCinf | ng*h/mL | Total drug exposure over time. |
| Maximum Concentration | Cmax | ng/mL | The highest concentration of the drug observed in the plasma. |
| Time to Maximum Concentration | Tmax | h | The time at which Cmax is reached. |
| Half-life | t1/2 | h | The time required for the drug concentration to decrease by half. |
| Clearance | CL | mL/h/kg | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Bioavailability (Oral) | F% | % | The fraction of the oral dose that reaches systemic circulation. |
Application Note 1.2: Acute Toxicity Assessment
Acute toxicity studies are performed to determine the potential adverse effects of a single high dose of the compound and to identify the maximum tolerated dose (MTD).
Protocol 1.2: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)
-
Animal Model: Female BALB/c mice (8-10 weeks old).
-
Dosing: Administer a single oral gavage dose to one animal at a starting dose (e.g., 300 mg/kg).[4]
-
Observation: Observe the animal for signs of toxicity (e.g., changes in behavior, posture, breathing, convulsions) continuously for the first 4 hours and then daily for 14 days. Record body weight changes.
-
Procedure:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
This process is continued until the criteria for stopping the study are met, allowing for the calculation of an approximate LD50 (the dose lethal to 50% of the animals).[4]
-
Part 2: Efficacy Evaluation Based on Probable Mechanisms of Action
The dual chemical nature of this compound suggests several potential therapeutic applications. The following sections outline protocols to investigate these possibilities.
Application Note 2.1: Antibacterial Efficacy
The most classic role of sulfonamides is as antibacterial agents that inhibit folic acid synthesis.[2][3] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacteria but not present in humans, who acquire folate from their diet.[3][5][6]
Caption: Mechanism of Sulfonamide-Induced Diuresis.
Protocol 2.2: Diuretic Activity in Saline-Loaded Rats
-
Animal Model: Male Wistar rats (200-250 g), fasted overnight with free access to water.
-
Housing: Place rats in individual metabolic cages designed for the separate collection of urine.
-
Saline Loading: Administer 0.9% saline solution orally (25 mL/kg) to all animals to ensure a uniform state of hydration and promote urine flow.
-
Compound Administration: Immediately after saline loading, administer the test compound or controls orally.
-
Control Groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose).
-
Positive Control (e.g., hydrochlorothiazide, 10 mg/kg).
-
Test Groups (multiple dose levels of this compound).
-
-
-
Urine Collection: Collect urine over a period of 6 hours.
-
Analysis:
-
Measure the total volume of urine for each animal.
-
Analyze urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.
-
Calculate the total excretion of Na⁺ and K⁺.
-
Table 2: Expected Endpoints for Diuretic Study
| Parameter | Unit | Description |
| Total Urine Volume | mL | Measures the diuretic effect. |
| Sodium Excretion (Na⁺) | mEq | Measures the natriuretic effect. |
| Potassium Excretion (K⁺) | mEq | Measures the kaliuretic effect (potential side effect). |
| Na⁺/K⁺ Ratio | Ratio | Indicates potassium-sparing potential. |
Application Note 2.3: Anti-Inflammatory and Anti-Cancer Activity
Certain sulfonamide derivatives have been shown to act as selective inhibitors of cyclooxygenase-2 (COX-2) or as inhibitors of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in inflammation and oncology. [7][8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 5-Bromo-N-isopropylpyridine-3-sulfonamide and Its Derivatives
Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The pyridine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] This guide provides a detailed, experience-driven walkthrough for the synthesis of 5-Bromo-N-isopropylpyridine-3-sulfonamide, a key intermediate for library synthesis and drug discovery programs. We will dissect the strategic considerations behind a robust two-part synthetic route, provide step-by-step protocols with mechanistic justifications, and discuss alternative methodologies.
Strategic Overview & Retrosynthetic Analysis
The synthesis of N-alkylated pyridine sulfonamides is logically approached in two main stages: first, the construction of the core 5-bromopyridine-3-sulfonamide structure, and second, the selective N-alkylation to introduce the isopropyl group. This strategy allows for modularity, enabling the synthesis of a diverse library of derivatives by simply varying the alkylating agent in the final step.
Our retrosynthetic analysis pinpoints 5-bromopyridine-3-sulfonic acid as a strategic and commercially available starting material.[3] The key bond disconnections are the C-S bond of the sulfonic acid (commercially available precursor), the S-N bond of the sulfonamide, and the N-C bond of the N-isopropyl group.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of the Core Intermediate: 5-Bromopyridine-3-sulfonamide
This phase focuses on converting the stable sulfonic acid into the primary sulfonamide via a highly reactive sulfonyl chloride intermediate.
Protocol 1: Synthesis of 5-Bromopyridine-3-sulfonyl chloride
The conversion of a sulfonic acid to a sulfonyl chloride is a critical activation step. Reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are effective for this transformation. We will detail the use of PCl₅, which is a robust and reliable method for this substrate class.[4]
Causality: The hydroxyl group of the sulfonic acid is a poor leaving group. PCl₅ acts as a potent chlorinating agent, converting the -OH group into a highly reactive -Cl group, making the sulfur atom susceptible to nucleophilic attack in the subsequent step.
Experimental Protocol:
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing aqueous NaOH solution to neutralize HCl and POCl₃ fumes).
-
Reagents: To the flask, add 5-bromopyridine-3-sulfonic acid (5.0 g, 21.0 mmol) and phosphorus pentachloride (6.56 g, 31.5 mmol, 1.5 eq).
-
Reaction: Add phosphorus oxychloride (POCl₃, 2 mL) to the mixture. The POCl₃ acts as a solvent and helps to facilitate a smooth reaction.[4]
-
Heating: Heat the reaction mixture to 120-130°C and maintain it under reflux for 4-5 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Work-up: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This hydrolyzes the excess PCl₅ and POCl₃.
-
Isolation: The solid precipitate, 5-bromopyridine-3-sulfonyl chloride, is collected by vacuum filtration.
-
Purification: Wash the crude solid with copious amounts of cold water until the filtrate is neutral to pH paper. Dry the white to off-white solid under vacuum. The product is often used in the next step without further purification.
Protocol 2: Synthesis of 5-Bromopyridine-3-sulfonamide
The reaction of a sulfonyl chloride with ammonia provides the primary sulfonamide.[1] An excess of ammonia is crucial, as it serves both as the nucleophile and as a base to neutralize the hydrogen chloride (HCl) byproduct.
Causality: The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic ammonia. A second equivalent of ammonia then deprotonates the nitrogen of the initial adduct, leading to the stable sulfonamide and ammonium chloride.
Experimental Protocol:
-
Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add a solution of aqueous ammonia (28-30%, 50 mL). Cool the flask in an ice-water bath to 0-5°C.
-
Reagent Addition: Dissolve the crude 5-bromopyridine-3-sulfonyl chloride (approx. 21.0 mmol) from the previous step in 50 mL of tetrahydrofuran (THF). Add this solution dropwise to the cold, stirred ammonia solution over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the resulting suspension at room temperature for 1-2 hours.[5]
-
Isolation: Remove the THF under reduced pressure using a rotary evaporator.
-
Purification: The precipitated solid is collected by vacuum filtration. Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the resulting white powder, 5-bromopyridine-3-sulfonamide (CAS 62009-33-0), under high vacuum.[6]
Part II: N-Alkylation for Synthesis of this compound
The final step involves the formation of a new N-C bond. While several methods exist for the N-alkylation of sulfonamides, the classical approach using an alkyl halide with a non-nucleophilic base remains a reliable and widely accessible method.
Protocol 3: N-isopropylation via Williamson-type Synthesis
Causality: The proton on the sulfonamide nitrogen is weakly acidic. A suitable base, such as potassium carbonate (K₂CO₃) or the stronger sodium hydride (NaH), is required to deprotonate it, forming a nucleophilic sulfonamide anion. This anion then attacks the electrophilic carbon of the isopropyl halide (e.g., 2-bromopropane) in a classic SN2 reaction to form the desired product.
Caption: Mechanism of N-alkylation of a sulfonamide.
Experimental Protocol:
-
Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 5-bromopyridine-3-sulfonamide (2.37 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).
-
Solvent: Add 40 mL of anhydrous N,N-dimethylformamide (DMF). Stir the suspension for 15 minutes at room temperature.
-
Reagent Addition: Add 2-bromopropane (1.48 g, 1.12 mL, 12.0 mmol, 1.2 eq) to the suspension via syringe.
-
Heating: Heat the reaction mixture to 60-70°C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-water. A precipitate should form. If not, extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Extraction: If extraction was performed, combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from ethanol/water) to afford pure this compound.
Alternative N-Alkylation Methodologies
For substrates sensitive to basic conditions or to explore greener synthetic routes, modern catalytic methods are excellent alternatives.
-
Borrowing Hydrogen Catalysis: This method uses an alcohol (e.g., isopropanol) as the alkylating agent, with water as the only byproduct.[7][8][9] Catalysts are typically based on manganese or iridium.[7][8] However, it is noteworthy that some studies have reported that sulfonamides containing a pyridine ring may exhibit low conversion, possibly due to catalyst inhibition by coordination to the pyridine nitrogen.[7]
-
Mitsunobu Reaction: This reaction allows for the N-alkylation using an alcohol under mild, neutral conditions, employing triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD. This is particularly useful for complex molecules with sensitive functional groups.
Characterization Data
Proper characterization of intermediates and the final product is essential for validation.
| Compound | Molecular Formula | Mol. Weight | Expected ¹H NMR Signals (δ, ppm) | Expected MS (ESI+) |
| 5-Bromopyridine-3-sulfonic acid | C₅H₄BrNO₃S | 238.06 | 9.1 (s, 1H), 8.9 (s, 1H), 8.5 (s, 1H) | m/z 238, 240 [M+H]⁺ |
| 5-Bromopyridine-3-sulfonamide | C₅H₅BrN₂O₂S | 237.07 | 9.0 (d, 1H), 8.8 (d, 1H), 8.4 (t, 1H), 7.6 (s, 2H, -SO₂NH₂) | m/z 237, 239 [M+H]⁺ |
| This compound | C₈H₁₁BrN₂O₂S | 279.16 | 9.0 (s, 1H), 8.7 (s, 1H), 8.3 (s, 1H), 7.9 (d, 1H, -NH), 3.6 (m, 1H, -CH), 1.1 (d, 6H, -CH₃) | m/z 279, 281 [M+H]⁺ |
Note: Expected NMR signals are illustrative and may vary based on solvent and instrument.
Safety & Troubleshooting
-
Safety: Phosphorus pentachloride and thionyl chloride are corrosive and react violently with water. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE). POCl₃ is toxic and corrosive. Alkyl halides are potential alkylating agents and should be handled with care.
-
Troubleshooting:
-
Low Yield in Protocol 1: Ensure reagents are anhydrous. Incomplete reaction can be addressed by extending the reflux time.
-
Dialkylation in Protocol 3: While less common for sulfonamides compared to amines, dialkylation is a potential side reaction.[10] Using a slight excess of the sulfonamide relative to the alkylating agent can minimize this. The use of a bulky base and careful control of stoichiometry are also beneficial.
-
Purification Challenges: The final product may retain DMF. Washing thoroughly during work-up and drying under high vacuum are crucial. If column chromatography is difficult, recrystallization is an effective alternative.
-
References
- Sanghavi, N. M., Parab, V. L., Patravale, B. S., & Patel, M. N. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN.
- van der Heijden, G., Slootweg, J. C., & de Vries, J. G. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1734–1738.
- Li, F., Wang, C., Chen, D., & Li, X. (2014). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry, 38(6), 2530-2535.
- Fujita, K. I., Asai, C., & Yamaguchi, R. (2007). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 9(16), 2963–2966.
- Wang, F., Chen, D., & Chen, J. (2019). Organophotoredox‐Catalyzed Decarboxylative N‐Alkylation of Sulfonamides. Chemistry – An Asian Journal, 14(23), 4252-4255.
- Singh, S., Sahu, V. K., & Dash, D. K. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25917–25930.
- Rostami, A., & Jamali, S. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(8), 4683-4690.
- Li, M., Shi, Y., Li, M., Wang, Y., Zhang, Y., & Gong, P. (2018). Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. Molecules, 23(11), 2826.
- A Comparative Guide to the Synthetic Routes of 5-Halopyridazinones. (n.d.). BenchChem.
- Rai, D., & Singh, R. K. (2011). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Indian Journal of Chemistry - Section B, 50(7), 931-936.
- Sultan, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bio-Organic and Medicinal Chemistry Letters, 30(2), 126-138.
-
Synthetic route of compounds 3 and 5. (n.d.). ResearchGate. Retrieved from [Link]
- Shah, S. S. A., et al. (2017). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Mini-Reviews in Medicinal Chemistry, 17(14), 1343-1358.
- Ahamed, L. S., et al. (2022). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 10(4), 698-713.
- Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 145-159.
- Isherwood, M., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9223–9227.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. calpaclab.com [calpaclab.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Investigation of 5-Bromo-n-isopropylpyridine-3-sulfonamide in Drug Discovery
Foreword: Charting a Course for a Novel Scaffold
The landscape of medicinal chemistry is one of perpetual exploration, where novel molecular entities are continually synthesized and evaluated for their therapeutic potential. 5-Bromo-n-isopropylpyridine-3-sulfonamide is one such entity. While the broader classes of pyridine and sulfonamide-containing compounds are well-established pharmacophores, this specific combination remains largely uncharted territory in peer-reviewed literature. This guide, therefore, is not a retrospective summary of established applications but a forward-looking roadmap for the researcher, scientist, or drug development professional poised to investigate its potential.
This document provides a series of hypothesized applications and detailed protocols based on the known biological activities of structurally related compounds. It is designed to serve as a comprehensive starting point for the systematic evaluation of this compound, guiding the user from initial screening to potential mechanism-of-action studies.
Molecular Profile and Rationale for Investigation
This compound incorporates two key structural motifs that are cornerstones of modern drug discovery: the pyridine ring and the sulfonamide group.
-
The Pyridine Nucleus : As a six-membered aromatic heterocycle containing a nitrogen atom, the pyridine ring is a common feature in a vast array of approved drugs.[1] The nitrogen atom can act as a hydrogen bond acceptor and a base, facilitating crucial interactions with biological targets.[1] Its presence can also influence a molecule's solubility, metabolic stability, and bioavailability.[1]
-
The Sulfonamide Functional Group : The sulfonamide group (-SO₂NHR) is a privileged scaffold, renowned for its diverse pharmacological activities.[1] Since the advent of antibacterial sulfa drugs, this moiety has been incorporated into drugs with a wide spectrum of applications, including antiviral, and anticancer properties.[1][2] Sulfonamides are known to act as inhibitors of various enzymes, such as carbonic anhydrases, and can serve as mimetics of other functional groups in drug design.[2][3][4]
The combination of these two pharmacophores in this compound, along with the bromine and n-isopropyl substitutions, presents a unique chemical entity with the potential for novel biological activities. The following sections outline hypothesized applications and the experimental protocols to test these hypotheses.
Hypothesized Biological Activities and Targets
Based on the known activities of similar pyridine sulfonamide derivatives, the following are plausible areas of investigation for this compound:
-
Anticancer Activity : Pyridine sulfonamide derivatives have been explored as anticancer agents targeting various mechanisms.[2][5]
-
Anti-inflammatory Activity : A number of pyridine acyl sulfonamide derivatives have been identified as potential cyclooxygenase-2 (COX-2) inhibitors, a key target in inflammation.[6]
-
Antidiabetic Activity : Certain pyridine-based sulfonamides have been investigated for their alpha-amylase inhibition activity, suggesting a potential role in managing diabetes.[7]
-
Antibacterial Activity : The sulfonamide moiety is historically significant for its antibacterial properties, acting as a competitive inhibitor of dihydropteroate synthase in bacteria.[8][9][10]
Experimental Protocols
The following protocols are designed as initial screens to evaluate the potential of this compound in the hypothesized areas of activity.
Protocol for In Vitro Anticancer Activity Screening: MTT Assay
This protocol details a colorimetric assay to assess the cytotoxic effects of this compound on a panel of cancer cell lines.
Rationale : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard initial screen to determine a compound's ability to reduce cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials :
-
Cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer, HepG2 for liver cancer)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure :
-
Cell Culture : Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding : Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.
-
Treatment : Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation : Incubate the plates for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization : Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation :
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Workflow Diagram :
MTT Assay Workflow
Protocol for In Vitro Anti-inflammatory Activity Screening: COX-2 Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on the COX-2 enzyme.
Rationale : Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.
Materials :
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound (this compound)
-
Positive control (e.g., Celecoxib)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂)
-
96-well plates
-
Microplate reader
Procedure :
-
Compound Preparation : Prepare a stock solution of the test compound in DMSO and create serial dilutions.
-
Reaction Setup : In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.
-
Pre-incubation : Add the test compound or positive control to the wells and pre-incubate for 15 minutes at room temperature to allow for binding to the enzyme.
-
Initiate Reaction : Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation : Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop Reaction : Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
PGE₂ Measurement : Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis : Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.
Data Presentation :
| Compound Concentration (µM) | PGE₂ Concentration (pg/mL) | % COX-2 Inhibition |
| 0 (No Inhibitor) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Workflow Diagram :
COX-2 Inhibition Assay Workflow
Data Interpretation and Future Directions
A positive "hit" in any of the initial screens (e.g., an IC₅₀ value in the low micromolar range) warrants further investigation. The following steps are recommended:
-
Confirmation of Activity : Repeat the primary assay to confirm the initial results.
-
Selectivity Profiling : If the compound is active in the COX-2 assay, it should be tested against COX-1 to determine its selectivity index. For anticancer activity, screening against a panel of normal cell lines is crucial to assess cytotoxicity.
-
Mechanism of Action Studies : Depending on the observed activity, further studies could include:
-
For anticancer activity : Cell cycle analysis, apoptosis assays, or specific kinase inhibition assays.
-
For antibacterial activity : Determination of Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains.
-
-
Structure-Activity Relationship (SAR) Studies : Synthesize and test analogs of this compound to understand the contribution of each part of the molecule to its biological activity. This can guide lead optimization efforts.
Conclusion
This compound represents a novel chemical entity with potential applications in drug discovery. The protocols and workflows outlined in this guide provide a robust framework for its initial characterization. By systematically evaluating its activity against key biological targets, researchers can uncover the therapeutic potential of this promising scaffold.
References
-
Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. PubMed. [Link]
-
Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]
-
Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central. [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. [Link]
- Pyridinylsulfonamide compounds and their use in therapy.
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]
-
5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide. PubChem. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]
-
Sulfonamide (medicine). Wikipedia. [Link]
-
Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. ResearchGate. [Link]
-
Special Issue: Sulfonamides. PubMed Central. [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. [Link]
-
Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry. [Link]
-
Sulfonamides: Mechanism of action. YouTube. [Link]
-
Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. MDPI. [Link]
-
Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]
-
Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurjchem.com [eurjchem.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Pyridine Sulfonamides as Carbonic Anhydrase Inhibitors
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] This seemingly simple reaction is vital for pH homeostasis, CO2 transport, respiration, and various biosynthetic pathways.[1][3] The involvement of specific CA isoforms in the pathophysiology of a range of diseases—including glaucoma, epilepsy, and cancer—has established them as significant therapeutic targets for drug development.[3][4]
Heterocyclic sulfonamides are a prominent class of carbonic anhydrase inhibitors (CAIs).[2][4] Among these, pyridine sulfonamide derivatives have been a subject of extensive research due to their potential for potent and selective inhibition of various CA isoforms.[5] This application note will provide a comprehensive overview of pyridine sulfonamides, using 5-Bromo-N-isopropylpyridine-3-sulfonamide as a representative compound, and detail protocols for their evaluation as CA inhibitors.
Mechanism of Action: Targeting the Catalytic Core
The inhibitory action of sulfonamides against carbonic anhydrases is a well-elucidated mechanism. The sulfonamide group (SO₂NH₂) is key to this activity.[5] In its anionic form (SO₂NH⁻), it coordinates directly with the zinc ion (Zn²⁺) located at the active site of the enzyme.[5] This zinc ion is essential for catalysis, as it binds a water molecule that, upon deprotonation, forms the zinc-bound hydroxide ion necessary for the nucleophilic attack on carbon dioxide.[2]
By binding to the zinc ion, the sulfonamide inhibitor displaces the catalytically crucial water/hydroxide molecule, thereby blocking the enzyme's activity.[5] The affinity and selectivity of different sulfonamide inhibitors for various CA isoforms are influenced by the chemical nature of the heterocyclic ring and its substituents, which can form additional interactions with amino acid residues within the active site cavity.
Caption: Sulfonamide inhibitor displacing the catalytic water molecule from the zinc ion in the active site.
Experimental Protocols: In Vitro Evaluation of Carbonic Anhydrase Inhibition
The most common method for assessing the inhibitory potential of compounds against carbonic anhydrase is a colorimetric assay that measures the enzyme's esterase activity.[3][6] This assay utilizes the substrate p-nitrophenyl acetate (p-NPA), which is hydrolyzed by CA to produce the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored spectrophotometrically, is proportional to the enzyme's activity.[3]
Materials and Reagents
-
Enzyme: Human or bovine carbonic anhydrase (e.g., from erythrocytes).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Inhibitor: Test compound (e.g., this compound) and a known CA inhibitor as a positive control (e.g., Acetazolamide).
-
Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3).
-
Organic Solvent: DMSO or acetonitrile for dissolving the substrate and test compounds.
-
Equipment: 96-well microplate (clear, flat-bottom), microplate reader capable of kinetic measurements at 400-405 nm, pipettes, and tips.
Preparation of Solutions
| Reagent | Preparation | Storage |
| Assay Buffer | 50 mM Tris-HCl, pH 7.5. Dissolve Tris base in deionized water, adjust pH with HCl. | 4°C |
| CA Enzyme Stock | 1 mg/mL in cold Assay Buffer. | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| CA Working Solution | Dilute the stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer immediately before use. | Use immediately. |
| Substrate Stock | 3 mM p-NPA in acetonitrile or DMSO. | Prepare fresh daily. |
| Inhibitor Stock | 10 mM of test compound and positive control (Acetazolamide) in DMSO. | Store at -20°C. |
Step-by-Step Assay Protocol
-
Plate Setup:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution.
-
It is recommended to perform all measurements in triplicate.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 158 µL of Assay Buffer to the appropriate wells.
-
Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[3]
-
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).[3]
-
Calculate Percent Inhibition: % Inhibition = [ (Vmax_activity - Vinhibitor) / Vmax_activity ] * 100 Where:
-
Vmax_activity is the reaction rate in the absence of the inhibitor (vehicle control).
-
Vinhibitor is the reaction rate in the presence of the inhibitor.[3]
-
-
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Expected Results and Interpretation
A potent inhibitor like Acetazolamide is expected to show a low nanomolar IC₅₀ value.[7] For a novel pyridine sulfonamide, the IC₅₀ value will provide a quantitative measure of its inhibitory potency. A lower IC₅₀ value indicates a more potent inhibitor. Further studies can be conducted to determine the selectivity of the inhibitor against a panel of different CA isoforms, which is a crucial aspect of drug development.
Conclusion
The pyridine sulfonamide scaffold is a well-established and versatile platform for the design of potent carbonic anhydrase inhibitors. The protocols outlined in this application note provide a robust framework for the in vitro characterization of novel compounds like this compound. By understanding the mechanism of action and employing standardized assay procedures, researchers can effectively evaluate the potential of these compounds as therapeutic agents for a variety of diseases.
References
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved from [Link]
-
MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]
-
PMC. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from [Link]
-
PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]
-
NIH. (n.d.). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Retrieved from [Link]
-
NIH. (n.d.). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Retrieved from [Link]
Sources
- 1. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases | MDPI [mdpi.com]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
Application Notes & Protocols for the Analytical Characterization of 5-Bromo-N-isopropylpyridine-3-sulfonamide
For: Researchers, scientists, and drug development professionals
Introduction
5-Bromo-N-isopropylpyridine-3-sulfonamide is a substituted pyridine sulfonamide, a class of compounds recognized for its diverse biological activities and applications in medicinal chemistry.[1][2] The precise and accurate analytical characterization of this molecule is paramount for ensuring purity, stability, and quality control in research and development settings. These application notes provide a comprehensive guide to the analytical methodologies for the characterization of this compound, with detailed protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for method development. While specific experimental data for this exact compound is not widely published, we can infer properties from closely related analogs like 5-bromo-N-ethylpyridine-3-sulfonamide and 5-bromo-N-cyclopropylpyridine-3-sulfonamide.[3]
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C₈H₁₁BrN₂O₂S | Based on chemical structure. |
| Molecular Weight | 279.16 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar sulfonamides are solids. |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. | Common for sulfonamide compounds. |
| UV Absorbance | Expected to have UV absorbance due to the pyridine ring. | Aromatic systems are chromophoric. |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC (RP-HPLC) is the premier technique for assessing the purity and quantifying this compound due to its polarity. A C18 column is a suitable starting point for method development, offering a good balance of hydrophobic retention for the pyridine and isopropyl groups.
Rationale for Method Design
The selection of a C18 stationary phase provides a non-polar environment for the separation of the moderately polar analyte from potential impurities. The mobile phase, a mixture of a weak acid in water and an organic solvent like acetonitrile, allows for the elution of the compound by modulating the polarity. The acidic modifier (e.g., formic or phosphoric acid) helps to ensure consistent ionization of the sulfonamide and pyridine moieties, leading to sharper peaks and improved reproducibility.[4] UV detection is appropriate given the presence of the UV-absorbing pyridine ring.
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow for this compound.
Detailed HPLC Protocol
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or phosphoric acid)
-
HPLC-grade methanol (for sample and standard preparation)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (methanol) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
After the sequence is complete, process the chromatograms to determine the purity by area percent or quantify against the standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation
GC-MS is a powerful technique for the identification of volatile impurities and for providing orthogonal confirmation of the compound's identity. Due to the polarity and relatively low volatility of sulfonamides, derivatization may be necessary to improve chromatographic performance.[5] However, direct injection may be feasible on a robust column at high temperatures.
Rationale for Method Design
A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane, is a good choice for the analysis of a broad range of compounds with varying polarities.[6] The use of a mass spectrometer as a detector provides high selectivity and allows for the identification of unknown peaks by their mass spectra.
Experimental Workflow for GC-MS Analysis
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
Application Notes & Protocols for the Purification of 5-Bromo-n-isopropylpyridine-3-sulfonamide
Abstract
This document provides a comprehensive guide to the purification of 5-Bromo-n-isopropylpyridine-3-sulfonamide, a key intermediate in pharmaceutical research and development. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific principles to ensure robust and reproducible outcomes. We will explore primary purification techniques including recrystallization and flash column chromatography, alongside analytical methods for purity assessment. This guide is built on the principles of scientific integrity, providing experienced-based insights and authoritative references to support the described methodologies.
Introduction: The Imperative for Purity
This compound belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry.[1] The presence of a pyridine ring and a bromine atom makes it a versatile building block for creating a diverse range of molecular architectures. In any synthetic chemistry workflow, particularly for pharmaceutical applications, the purity of starting materials and intermediates is paramount. Impurities, such as unreacted starting materials, byproducts, or residual catalysts, can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and complications in regulatory approval.
Common impurities encountered during the synthesis of bromo-pyridine sulfonamides may include:
-
Unreacted Starting Materials: Such as 5-bromopyridine-3-sulfonyl chloride or isopropylamine.
-
Di-brominated Byproducts: Arising from over-bromination reactions.[2]
-
Homocoupled Byproducts: Often seen in cross-coupling reactions.[3]
-
Inorganic Salts: Generated during the reaction or work-up.[3]
This guide provides detailed protocols to effectively remove these impurities, yielding high-purity this compound suitable for downstream applications.
Compound Profile & Physicochemical Properties
Understanding the physical and chemical properties of the target compound is crucial for designing an effective purification strategy. While specific experimental data for this compound is not widely published, we can infer its properties from closely related analogs.
| Property | Value / Description | Source |
| Molecular Formula | C₈H₁₁BrN₂O₂S | - |
| Molecular Weight | 279.16 g/mol | - |
| Appearance | Likely a solid at room temperature. | [4] |
| Predicted XLogP3 | ~1.5 - 2.5 | [5] |
| General Solubility | Expected to be soluble in polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), and Ethanol (EtOH). Limited solubility in nonpolar solvents like hexanes and water. | [6] |
Note: The predicted XLogP3 value suggests moderate polarity, making the compound amenable to both normal-phase chromatography and recrystallization from appropriate solvent systems.
Purification Strategy: A Multi-Step Approach
A robust purification strategy typically involves an initial aqueous work-up to remove bulk inorganic and water-soluble impurities, followed by a primary purification technique like chromatography or recrystallization. The choice between these methods depends on the nature of the impurities, the physical state of the product, and the required scale.[7]
Figure 1: General workflow for the purification of this compound.
Protocol 1: Aqueous Work-up and Extraction
This initial step is critical for removing inorganic salts and highly polar impurities before proceeding to more refined purification techniques.[7]
Objective: To perform a liquid-liquid extraction to separate the target compound from the aqueous phase.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, Erlenmeyer flasks, rotary evaporator
Procedure:
-
Quenching/Dilution: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate. If the reaction was performed in a water-miscible solvent (e.g., DMF, methanol), it may be necessary to add water first to facilitate extraction into the organic layer.[7]
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Water Wash: Wash the organic layer with deionized water to remove water-soluble byproducts and salts. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with brine. The brine wash helps to break up emulsions and removes residual water from the organic phase.[7]
-
Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[7]
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities and is frequently used for purifying pyridine derivatives.[7]
Objective: To separate the target compound from less polar and more polar impurities using silica gel chromatography.
Figure 2: Detailed workflow for flash column chromatography.
Materials:
-
Crude product from the aqueous work-up
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., hexane/ethyl acetate gradient)
-
Triethylamine (TEA, optional)
-
Chromatography column, collection tubes, TLC plates
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[3] The ideal solvent system should give the target compound an Rf value of ~0.2-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the starting eluent and pour it into the column, avoiding air bubbles. Tap the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.[2]
-
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the column.[7]
-
Elution: Begin eluting the column with the starting eluent, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.[7]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Expert Insight - Mitigating Peak Tailing: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to significant peak tailing and poor separation.[3][8] To counteract this, add a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA), to the eluent.[3] The TEA will preferentially interact with the active silanol sites, allowing the pyridine compound to elute with a much-improved peak shape.
Protocol 3: Purification by Recrystallization
If the crude product is a solid with a relatively low impurity load, recrystallization can be an excellent and scalable purification method.[2]
Objective: To purify the solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the solution.
Materials:
-
Crude solid product
-
Suitable solvent or solvent pair (e.g., ethanol/water, isopropanol/water)[6]
-
Erlenmeyer flasks, heating source, Büchner funnel, filter paper, vacuum flask
Procedure:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for sulfonamides and brominated aromatics include ethanol, isopropanol, or mixtures with water.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[6]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and briefly reheat to boiling. Perform a hot gravity filtration to remove the charcoal.[6]
-
Crystallization: Cover the flask and allow the hot, saturated solution to cool slowly to room temperature, then potentially in an ice bath to maximize yield. Crystal formation should be observed.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Troubleshooting Recrystallization:
-
Oiling Out: If the compound separates as a liquid instead of a solid, it has "oiled out." This often happens if the impurity concentration is high or the solvent is too nonpolar. To resolve this, reheat the solution to re-dissolve the oil, add more solvent, and allow it to cool more slowly.[6]
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be supersaturated or too dilute. Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[6]
High-Purity Polishing with HPLC
For applications requiring very high purity (>99.5%), a final purification step using High-Performance Liquid Chromatography (HPLC) may be necessary. Reverse-phase HPLC (RP-HPLC) is often effective.
-
Stationary Phase: A C18 column is a common choice.[9]
-
Mobile Phase: A gradient of water and acetonitrile (ACN) or methanol (MeOH) is typically used. To improve peak shape for the basic pyridine moiety, an acidic modifier like 0.1% formic acid (FA) or trifluoroacetic acid (TFA) is often added to the mobile phase.[3][9]
-
Detection: UV detection is suitable, with a wavelength selected based on the compound's UV absorbance maximum (e.g., around 254-280 nm).[9]
Purity Assessment
The purity of the final product must be rigorously confirmed.
-
TLC: Provides a quick, qualitative check of purity. A pure compound should appear as a single spot.
-
HPLC: Offers quantitative purity analysis, typically reported as a percentage based on peak area.[9]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can reveal the presence of impurities if their signals are detectable.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
- BenchChem. (2025). Purification of 3-Bromopyridine-D4 Reaction Products. Technical Support Center.
- PubChem. 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide.
- BenchChem. (2025). Recrystallization of Sulfonamide Products. Technical Support Center.
- Singh, R., et al. (2011). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine. Indian Journal of Chemistry, Sec B.
- Al-Janabi, A. D., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
- BenchChem. (2025).
- Sigma-Aldrich. 5-Bromo-N-ethylpyridine-3-sulfonamide. Product Page.
- Sigma-Aldrich. 5-Bromo-N-ethylpyridine-3-sulfonamide. Product Page.
- Al-Trawneh, S. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Bromo-N-ethylpyridine-3-sulfonamide | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide | C14H10BrN3O2S | CID 61795910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for 5-Bromo-n-isopropylpyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling and storage of 5-Bromo-n-isopropylpyridine-3-sulfonamide. As a specialized pyridine sulfonamide derivative, this compound requires careful management in a laboratory setting to ensure personnel safety, maintain compound integrity, and support experimental reproducibility. The protocols and recommendations outlined herein are synthesized from established safety guidelines for analogous chemical structures and general best practices in chemical research. This guide is intended to provide a robust framework for researchers, though it is imperative to consult a specific Safety Data Sheet (SDS) for the exact compound if one becomes available and to always perform a risk assessment before commencing any new experimental work.
Compound Identification and Properties
This compound is a halogenated pyridine derivative containing a sulfonamide functional group. While specific physical and chemical data for this exact compound are not widely published, its properties can be inferred from structurally similar compounds.
| Property | Anticipated Value / Characteristic | Justification / Source |
| Molecular Formula | C₈H₁₁BrN₂O₂S | Based on chemical structure |
| Appearance | White to off-white solid | Typical for pyridine sulfonamide compounds[1] |
| Purity | >95% (typical for research-grade chemicals) | Standard for specialized organic compounds |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and hot methanol. | Inferred from related sulfonamides. |
| Stability | Stable under recommended storage conditions. May be sensitive to strong bases and oxidizing agents.[2] | Pyridine sulfonates generally exhibit greater stability in acidic to neutral conditions compared to basic conditions.[3] |
Hazard Assessment and Safety Precautions
Based on data from analogous compounds like 5-Bromo-N-ethylpyridine-3-sulfonamide and 5-Bromopyridine-3-sulphonamide, this compound should be handled as a potentially hazardous substance.[1]
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 3 or 4): Harmful or toxic if swallowed.[1]
-
Skin Irritation: May cause skin irritation.[4]
-
Eye Irritation: May cause serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Required Personal Protective Equipment (PPE) for handling the compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[2]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Detailed Protocols for Handling and Storage
Receiving and Initial Inspection
Proper receipt and inspection are critical for safety and sample integrity.
Caption: Workflow for receiving and inspecting new chemical shipments.
Storage Protocol
Proper storage is essential to maintain the stability and purity of this compound.
-
Temperature and Environment: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperature is typically room temperature, but always refer to the supplier's recommendation if available.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[2] Contact with these materials could lead to vigorous reactions or degradation of the compound.
-
Light Sensitivity: While not explicitly documented for this compound, many complex organic molecules are light-sensitive. It is good practice to store it in an opaque container or in a dark cabinet to prevent potential photodegradation.[4]
Protocol for Weighing and Solution Preparation
-
Preparation: Designate a specific area for handling the solid, preferably within a fume hood or on a bench with local exhaust ventilation, to minimize dust inhalation.
-
Tare: Place a clean, dry weighing vessel on an analytical balance and tare the balance.
-
Dispensing: Carefully transfer the desired amount of the solid compound to the weighing vessel using a clean spatula. Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
-
Cleaning: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe to collect any residual particles. Dispose of the wipe as chemical waste.
-
Dissolution: To prepare a solution, add the weighed solid to the appropriate volumetric flask. Add a small amount of the desired solvent (e.g., DMSO) to dissolve the solid completely, using a vortex or sonicator if necessary.
-
Final Volume: Once the solid is fully dissolved, add the solvent to the final desired volume and mix thoroughly.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.
Emergency Procedures
Spills and Leaks
-
Small Spills (Solid):
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
-
Place the collected material into a sealed container for proper waste disposal.[2]
-
Clean the spill area with a wet cloth or paper towel and place the cleaning materials in the waste container.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including unused material, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Conclusion
The effective and safe use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the implementation of rigorous handling and storage protocols. By adhering to the guidelines presented in these application notes, researchers can minimize risks, ensure the integrity of their experiments, and maintain a safe laboratory environment.
References
-
Dhaked, D., & Bharatam, P. (2014). On the stability of zwitterions of pyridine sulfonylureas: the effect of isosterism, acidity, and microsolvation. The Journal of Physical Chemistry B, 118(1), 183-193. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-n-isopropylpyridine-3-sulfonamide
Welcome to the technical support center for the synthesis of 5-Bromo-n-isopropylpyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic pathway. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction yields.
Synthetic Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the critical intermediate, 5-bromopyridine-3-sulfonyl chloride. The second step is the nucleophilic substitution reaction of this sulfonyl chloride with isopropylamine to yield the final sulfonamide product.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Step 1: Synthesis of 5-Bromopyridine-3-sulfonyl chloride
Q1: My yield of 5-bromopyridine-3-sulfonyl chloride is consistently low. What are the primary causes?
Low yields of the sulfonyl chloride intermediate are often traced back to two main areas: the reaction conditions for its formation and the stability of the product itself.
| Potential Cause | Scientific Explanation & Recommended Action |
| Incomplete Reaction | Explanation: The conversion of sulfonic acids or diazonium salts to sulfonyl chlorides requires harsh conditions or precise stoichiometry. For chlorination of sulfonic acid with reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), insufficient heating or reaction time can lead to incomplete conversion.[1] Action: Ensure the reaction is heated to reflux for a sufficient duration (e.g., 3-5 hours) as specified in established protocols.[1] Monitor the reaction progress using TLC if a suitable system can be developed. |
| Intermediate Instability | Explanation: Heteroaromatic sulfonyl chlorides, particularly those with the sulfonyl group at the 3-position (β-isomers) of a pyridine ring, are known to be susceptible to hydrolysis by trace amounts of water.[2][3] Any moisture in the starting materials, reagents, or glassware will degrade the product back to the unreactive sulfonic acid. Action: Use thoroughly dried glassware (oven-dried is recommended). Ensure all reagents, especially solvents and the sulfonic acid starting material, are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Degradation during Work-up | Explanation: The process of quenching the reaction (e.g., by pouring onto ice water) and subsequent extraction introduces water, creating a prime environment for hydrolysis.[1] Prolonged exposure to the aqueous phase will significantly decrease your yield. Action: Perform the quench and extraction steps as quickly as possible, ensuring the mixture remains cold to slow the rate of hydrolysis. Use a reliable organic solvent like dichloromethane (DCM) or ethyl acetate for extraction and perform multiple extractions to ensure complete recovery. |
Step 2: Formation of this compound
Q2: I have high-purity sulfonyl chloride, but my final sulfonamide yield is still poor. What's going wrong?
This common scenario points toward issues with the sulfonylation reaction itself. The key is balancing the reactivity of the amine and the stability of the sulfonyl chloride.
Caption: Troubleshooting decision tree for low yield in the sulfonamide formation step.
| Potential Cause | Scientific Explanation & Recommended Action |
| Hydrolysis of Sulfonyl Chloride | Explanation: This is the most common side reaction. The sulfonyl chloride is highly electrophilic and will react with any available nucleophile. Water, if present, will readily attack the sulfonyl group to form the corresponding sulfonic acid, which is unreactive towards the amine.[5][6] Action: Ensure your amine, solvent (e.g., DCM, THF), and base are anhydrous. Running the reaction under an inert atmosphere is best practice.[4] Add the amine to the reaction mixture before adding the sulfonyl chloride to give the desired nucleophile a competitive advantage over trace water.[6] |
| Inadequate Base | Explanation: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[7] This acid will protonate the isopropylamine, converting it into its non-nucleophilic ammonium salt, thereby halting the reaction. A base is required to scavenge this HCl. Action: Use at least one equivalent of a suitable non-nucleophilic base like pyridine or triethylamine (TEA).[6][7] Pyridine is often a good choice as it can also act as a nucleophilic catalyst. Ensure the base is also anhydrous. |
| Suboptimal Temperature Control | Explanation: While some reactions require heat, sulfonamide formations are typically exothermic. Adding the sulfonyl chloride too quickly or at room temperature can cause an uncontrolled temperature increase, which can accelerate the decomposition of the sensitive sulfonyl chloride intermediate.[6] Action: Dissolve the amine and base in the solvent and cool the mixture to 0 °C in an ice bath. Then, add a solution of the sulfonyl chloride dropwise to maintain control over the reaction temperature. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.[8] |
| Purity of Isopropylamine | Explanation: Amines can absorb carbon dioxide from the atmosphere to form carbamate salts, reducing the amount of available nucleophile.[5] Impurities in the amine can also interfere with the reaction. Action: Use isopropylamine from a recently opened bottle or distill it before use to ensure high purity. |
Q3: I'm having difficulty purifying my final product. What are the best strategies?
Sulfonamides are often stable, crystalline solids, but purification can be complicated by unreacted starting materials or side products.[4]
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is effective. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base. Follow this with a wash using saturated sodium bicarbonate solution to remove any unreacted starting sulfonic acid, and finally, a brine wash.
-
Crystallization: Recrystallization is the most common and effective method for purifying sulfonamides.[9] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol. Experiment with different solvent systems to find one that provides high recovery of pure crystals.
-
Column Chromatography: If crystallization fails or if impurities are very similar in polarity to the product, silica gel chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a typical starting point for elution.
Frequently Asked Questions (FAQs)
Q1: Can I store the 5-bromopyridine-3-sulfonyl chloride intermediate? It is strongly recommended to use the sulfonyl chloride intermediate immediately after it is prepared and isolated.[10][11] Pyridine sulfonyl chlorides are known to be sensitive to moisture and can degrade even when stored under what are believed to be inert conditions.[3][11] If storage is absolutely necessary, it should be done in a sealed container under a dry, inert atmosphere (argon or nitrogen) at low temperature (-20 °C).
Q2: What is the optimal base for the sulfonylation step? Both pyridine and triethylamine (TEA) are commonly used and effective.[7][8]
-
Pyridine: Can act as both a base and a nucleophilic catalyst, sometimes accelerating the reaction.
-
Triethylamine (TEA): A non-nucleophilic base that is very effective at scavenging HCl. It is often easier to remove during work-up due to its lower boiling point. The choice often comes down to experimental convenience and the specific reactivity of the substrates. For this synthesis, either should be suitable.
Q3: My reaction seems to have stalled. What can I do? If TLC or LCMS analysis shows incomplete conversion after several hours at room temperature, it may be due to low nucleophilicity of the amine or steric hindrance.[4] In such cases, gentle heating (e.g., to 40 °C) can help drive the reaction to completion. However, be cautious, as higher temperatures can also promote the decomposition of the sulfonyl chloride.[6]
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 1: Synthesis of 5-Bromopyridine-3-sulfonyl chloride from 5-Bromopyridine-3-sulfonic acid
This protocol is adapted from general procedures for converting sulfonic acids to sulfonyl chlorides.[1]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas inlet, add 5-bromopyridine-3-sulfonic acid (1.0 eq).
-
Reagents: Add phosphorus pentachloride (PCl₅, 1.5 eq) to the flask, followed by the slow addition of phosphorus oxychloride (POCl₃, ~2-3 volumes relative to the sulfonic acid).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours. The reaction should become a homogenous solution.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench.
-
Extraction: Extract the aqueous slurry with dichloromethane (DCM, 3 x volume).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution, and finally, saturated brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-bromopyridine-3-sulfonyl chloride, which should be used immediately in the next step.
Protocol 2: Synthesis of this compound
This protocol is a standard method for sulfonamide synthesis.[7]
-
Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve isopropylamine (1.2 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Dissolve the freshly prepared 5-bromopyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LCMS.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, water, and saturated brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or silica gel chromatography to obtain the pure this compound.
References
- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
Patentscope. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of pyridine-2-sulfonyl chlorides as neat samples. Retrieved from [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
Chemistry & Biology Interface. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
Sources
- 1. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfonamide - Wikipedia [en.wikipedia.org]
- 8. cbijournal.com [cbijournal.com]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 11. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]
common issues in 5-Bromo-n-isopropylpyridine-3-sulfonamide experiments
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5-Bromo-n-isopropylpyridine-3-sulfonamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this compound. Our goal is to provide practical, field-proven insights rooted in chemical principles to ensure the success of your experiments.
Section 1: Synthesis & Optimization Troubleshooting
The synthesis of this compound typically involves the reaction of 5-bromopyridine-3-sulfonyl chloride with isopropylamine in the presence of a base. While straightforward in principle, several factors can lead to suboptimal outcomes.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
Low yields are the most frequently reported issue. The root cause often lies in the reactivity of the sulfonyl chloride starting material and the reaction conditions.
Answer: There are three primary culprits for low yields in this sulfonamide synthesis: hydrolysis of the sulfonyl chloride, suboptimal base or solvent selection, and incomplete reaction.
-
Hydrolysis of Sulfonyl Chloride: 5-bromopyridine-3-sulfonyl chloride is highly reactive and exceptionally sensitive to moisture. If water is present in the reaction, the sulfonyl chloride will readily hydrolyze to the corresponding 5-bromopyridine-3-sulfonic acid, which is unreactive towards the amine.[1][2]
-
Solution: Implement rigorous anhydrous conditions. All glassware must be oven- or flame-dried immediately before use. Use freshly opened or distilled anhydrous solvents. The reaction should be run under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to atmospheric moisture.[1][3]
-
-
Inappropriate Base or Solvent: The base is critical for neutralizing the HCl generated during the reaction. An incorrect choice can either fail to drive the reaction forward or introduce side reactions. The solvent must effectively dissolve both reactants without participating in the reaction.
-
Solution: Use a non-nucleophilic organic base like triethylamine or pyridine (at least 1.5 equivalents). This prevents the base from competing with the isopropylamine nucleophile.[1] Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are standard choices.[3]
-
-
Incomplete Reaction or Side Reactions: The reaction may stall if the conditions are not optimal. A common side reaction, particularly if the amine is not added correctly, is the formation of undesired byproducts.
Below is a decision tree to systematically diagnose and resolve low-yield issues.
Caption: A troubleshooting decision tree for low-yield sulfonamide synthesis.
Section 2: Purification & Isolation
Effective purification is crucial for obtaining this compound with the high purity required for downstream applications.
Q2: I have a crude product with several impurities. What is the best way to purify it?
Answer: The choice between recrystallization and column chromatography depends on the nature of the impurities and the scale of your reaction.
-
For removing polar impurities (like sulfonic acid or base-hydrochloride salts): A standard aqueous workup followed by recrystallization is often sufficient. After the reaction, quench with water, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium or magnesium sulfate, and concentrate.
-
For removing non-polar impurities or closely related side products: Flash column chromatography on silica gel is the most effective method.
| Method | Recommended Solvents/Mobile Phase | Key Considerations |
| Recrystallization | Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexanes | The crude product should be dissolved in a minimum of hot solvent and allowed to cool slowly to form pure crystals.[1] |
| Column Chromatography | Hexanes/Ethyl Acetate gradient (e.g., starting from 9:1 to 1:1) | The polarity of the mobile phase should be optimized based on TLC analysis to achieve good separation between the product and impurities. |
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., isopropanol) to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large, pure crystals.[1]
-
Once the flask reaches room temperature, it can be placed in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities.
-
Dry the crystals under vacuum or in a desiccator to obtain the final, purified product.
Section 3: Characterization & Analysis
Accurate characterization confirms the identity and purity of your synthesized compound.
Q3: What are the expected analytical signatures for this compound?
Answer: Based on its structure (C₈H₁₁BrN₂O₂S, MW: 279.16 g/mol ), you should look for the following signals:
-
¹H NMR:
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the protons on the pyridine ring.
-
Isopropyl Group: A septet or multiplet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons.
-
Amide Proton: A broad singlet for the N-H proton, which may be exchangeable with D₂O.
-
-
Mass Spectrometry (MS): In ESI+ mode, the primary ion observed should be the [M+H]⁺ peak at m/z ~280 and ~282, showing the characteristic isotopic pattern for a compound containing one bromine atom.
-
FTIR Spectroscopy: Look for characteristic absorption bands for N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and strong, characteristic S=O stretching from the sulfonamide group (~1350 and 1160 cm⁻¹).[5]
Q4: My compound appears to degrade when analyzed by HPLC or GC. How can I get a clean analysis?
Answer: Reactive molecules like sulfonamides can sometimes pose analytical challenges.[6] Degradation can occur on the stationary phase or at high temperatures.
-
For HPLC: Use a well-maintained C8 or C18 column.[7] Sometimes, acidic modifiers in the mobile phase can cause hydrolysis. Try running a neutral mobile phase (e.g., Acetonitrile/Water) if you suspect degradation. Ensure the sample is dissolved in a suitable, non-reactive solvent immediately before injection.
-
For GC: Direct analysis can be difficult due to the low volatility and potential thermal degradation of sulfonamides. If GC is necessary, derivatization to a more volatile and stable analogue may be required, though HPLC is generally the preferred method for this class of compounds.[6]
Section 4: Stability, Storage, and Degradation
Proper handling and storage are essential to maintain the integrity of the compound.
Q5: How should I properly store this compound?
Answer: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and light. Given the sensitivity of related compounds to hydrolysis, storage in a desiccator or under an inert atmosphere is recommended for long-term stability.
Q6: What are the potential degradation pathways for this molecule?
Answer: While specific degradation pathways for this exact molecule are not extensively documented, we can infer potential routes based on its structure, which contains both a sulfonamide and a pyridine ring.
-
Sulfonamide Hydrolysis: The S-N bond can be cleaved under strong acidic or basic conditions, though it is generally stable under neutral conditions.
-
Pyridine Ring Degradation: Pyridine and its derivatives can be degraded by various microbial and oxidative pathways in the environment, which often involve hydroxylation and subsequent ring cleavage.[8][9][10] While unlikely under standard laboratory conditions, exposure to strong oxidizing agents or certain biological systems could compromise the pyridine core.
Caption: A standard experimental workflow for this compound.
References
-
And-Zalewska, M., Lupa, D., & Chrzanowski, Ł. (2019). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. [Link]
-
Li, J., et al. (2020). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. [Link]
-
Vaitekūnas, J., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Ali, A., et al. (2024). Preparation, Characterization, In silico and In vitro Antimicrobial Studies of Phenothiazine-3-sulphonamide Derivatives. Research Square. [Link]
-
Patel, D. B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 5-Bromo-n-isopropylpyridine-3-sulfonamide
Welcome to the technical support center for 5-Bromo-n-isopropylpyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound, with a focus on understanding its degradation profile. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Understanding the Stability of this compound: A Proactive Approach
As a substituted pyridine sulfonamide, this compound is susceptible to various degradation pathways. Proactively understanding these pathways is critical for developing stable formulations and accurate analytical methods. The primary routes of degradation for sulfonamides, in general, include hydrolysis, oxidation, and photodegradation. Each of these can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
II. Frequently Asked Questions (FAQs) on Degradation
Here we address common questions regarding the stability and degradation of this compound.
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the general chemistry of sulfonamides and pyridines, the most probable degradation pathways include:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond is a common hydrolytic pathway for sulfonamides, particularly under acidic or basic conditions.[1][2] This would likely yield 5-bromopyridine-3-sulfonic acid and isopropylamine. The pyridine ring itself is generally stable to hydrolysis under typical environmental pH and temperature conditions.[2]
-
Oxidation: The sulfonamide group can be susceptible to oxidation. Additionally, the pyridine ring, although relatively stable, can undergo oxidation under strong oxidizing conditions.[3]
-
Photodegradation: Sulfonamides are known to be sensitive to light.[4][5] Photodegradation can lead to cleavage of the sulfonamide bond and extrusion of sulfur dioxide (SO2).[4] The presence of the bromo-substituent may also influence the photodegradation pathway.
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing an aged sample of this compound. What could they be?
A2: Unexpected peaks in an aged sample are likely degradation products. To identify them, a forced degradation study is recommended (see Section IV for a detailed protocol). By systematically exposing the compound to stress conditions (acid, base, oxidation, heat, and light), you can generate these degradation products in a controlled manner and characterize them using a mass spectrometer (LC-MS). Common degradation products for sulfonamides include the corresponding sulfonic acid and amine from hydrolysis, as well as products of SO2 extrusion.[1][4]
Q3: My sample of this compound is showing a color change over time. Is this related to degradation?
A3: A color change is often an indicator of chemical instability and degradation. This could be due to the formation of colored degradation products, particularly from oxidative or photolytic pathways. It is crucial to store the compound protected from light and in a controlled, inert atmosphere if possible.
Q4: How can I prevent the degradation of this compound during storage and sample preparation?
A4: To minimize degradation:
-
Storage: Store the compound in a tightly sealed, amber-colored vial to protect it from light and moisture. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) and low temperatures.
-
Sample Preparation: Prepare solutions fresh whenever possible. Use high-purity solvents and avoid extreme pH conditions unless required for the analysis. If the analysis involves a delay, store the prepared samples at a low temperature and protected from light.
III. Troubleshooting Guide for Analytical Methods
This section provides troubleshooting guidance for common issues encountered during the HPLC and LC-MS analysis of this compound and its potential degradation products.
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Interaction of the sulfonamide or pyridine nitrogen with residual silanols on the column. - Incompatible sample solvent with the mobile phase. | - Use a mobile phase with a competitive amine (e.g., triethylamine) or a lower pH to protonate the basic nitrogens. - Use a column with end-capping. - Dissolve the sample in the mobile phase.[6] |
| Poor Resolution between Parent and Degradant Peaks | - Inadequate mobile phase composition. - Incorrect column chemistry. | - Optimize the organic modifier (acetonitrile vs. methanol) and the aqueous phase pH. - Try a different column chemistry (e.g., C8, Phenyl-Hexyl).[7] |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from a previous injection. | - Use fresh, high-purity mobile phase. - Implement a needle wash step with a strong solvent.[8] |
| Baseline Noise or Drift | - Mobile phase not properly degassed. - Contaminated detector flow cell. - Leaks in the system. | - Degas the mobile phase using an online degasser or sonication. - Flush the flow cell with a strong solvent. - Check for loose fittings and pump seals.[7][8] |
LC-MS Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Ionization | - Inappropriate ionization mode (ESI positive/negative). - Suboptimal source parameters. | - The sulfonamide and pyridine moieties suggest ESI positive ion mode will be effective. However, test both modes.[9][10] - Optimize capillary voltage, gas flow, and temperature. |
| In-source Fragmentation | - High source temperature or cone voltage. | - Reduce the source temperature and cone voltage to minimize fragmentation before mass analysis. |
| Difficulty in Identifying Degradation Products | - Low abundance of the degradant. - Complex fragmentation pattern. | - Use a more concentrated sample for the forced degradation study. - Perform MS/MS (tandem mass spectrometry) to obtain fragment ions and elucidate the structure.[9][11] |
IV. Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective
To intentionally degrade this compound under various stress conditions to generate potential degradation products and to assess the specificity of the analytical method.
Materials
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC with a photodiode array (PDA) or UV detector
-
LC-MS system for peak identification
Methodology
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 24 hours. Dissolve a known amount in the solvent to prepare a 0.5 mg/mL solution.
-
Photolytic Degradation: Expose the solid compound to direct sunlight for 24 hours. Dissolve a known amount in the solvent to prepare a 0.5 mg/mL solution.
-
Control Sample: Dilute 1 mL of the stock solution with 1 mL of water.
3. Sample Analysis:
-
After the specified time, neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed HPLC method (see below for a starting point).
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Analyze the stressed samples by LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products.
Initial HPLC Method Parameters (to be optimized)
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile. Start with a gradient of 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
V. Visualization of Degradation and Analytical Workflows
Diagrams
Caption: Potential degradation pathways of this compound.
Caption: Workflow for developing a stability-indicating analytical method.
VI. References
-
Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed. Available at: [Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]
-
Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Semantic Scholar. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]
-
A question about sulfonamide hydrolysis. Reddit. Available at: [Link]
-
Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. Available at: [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]
-
Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. PubMed. Available at: [Link]
-
Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. PMC. Available at: [Link]
-
Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher. Available at: [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]
-
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. Available at: [Link]
-
Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. PMC. Available at: [Link]
-
Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate. Available at: [Link]
-
Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing. Available at: [Link]
-
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent. Available at: [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]
-
Troubleshooting Common HPLC Issues. Labcompare. Available at: [Link]
-
Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. Available at: [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]
-
Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. Available at: [Link]
-
Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]
-
Biodegradation of pyridine under UV irradiation. ResearchGate. Available at: [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. Available at: [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Available at: [Link]
-
Biodegradation of pyridine using aerobic granules in the presence of phenol. PubMed. Available at: [Link]
-
HPLC Troubleshooting. Pharmaceutical Updates. Available at: [Link]
-
Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. Available at: [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Available at: [Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]
-
Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available at: [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
-
Multiresidue trace analysis of sulfonamide antibiotics and their metabolites in soils and sewage sludge by pressurized liquid extraction followed by liquid chromatography-electrospray-quadrupole linear ion trap mass spectrometry. ResearchGate. Available at: [Link]
-
Degradation of different sulfonamides by resting cells of... ResearchGate. Available at: [Link]
-
Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. PubMed. Available at: [Link]
-
Critical practical aspects in the application of liquid chromatography-mass spectrometric studies for the characterization of impurities and degradation products. PubMed. Available at: [Link]
-
LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. ResearchGate. Available at: [Link]
-
What are the product of degradation from Pyridine? ResearchGate. Available at: [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labcompare.com [labcompare.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-n-isopropylpyridine-3-sulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the purification of 5-Bromo-n-isopropylpyridine-3-sulfonamide. The following question-and-answer format addresses specific experimental challenges, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product is largely dictated by the quality of your starting materials and the precise reaction conditions. Common impurities to anticipate include:
-
Unreacted Starting Materials: Residual 5-bromopyridine-3-sulfonyl chloride and isopropylamine may be present.
-
Hydrolysis Product: The primary impurity is often 5-bromopyridine-3-sulfonic acid, resulting from the hydrolysis of the highly reactive 5-bromopyridine-3-sulfonyl chloride. This is exacerbated by the presence of moisture in the reaction setup.
-
Side-Products from Starting Material Synthesis: Impurities from the synthesis of 5-bromopyridine-3-sulfonyl chloride, such as other brominated pyridine isomers, can carry through to the final product.
Q2: My crude product is a brownish oil, but I expected a solid. What could be the cause?
A2: "Oiling out" is a common issue in the purification of sulfonamides and can be attributed to several factors. This phenomenon occurs when the dissolved solid separates from the solution as a liquid instead of forming crystals. High concentrations of impurities can depress the melting point of the mixture, leading to the formation of an oil. Additionally, if the boiling point of your chosen recrystallization solvent is higher than the melting point of your compound, it may also "oil out".
Q3: I have a low yield after purification. What are the likely reasons?
A3: Low recovery is a frequent challenge in crystallization processes. The most common culprits include:
-
Excessive Solvent Usage: Using too much solvent during recrystallization is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor upon cooling.
-
Premature Crystallization: If the solution cools too rapidly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.
-
Inappropriate Solvent Choice: The selected solvent may have too high a solubility for your compound at low temperatures, leading to substantial product loss in the filtrate.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most effective method for purifying solid this compound. Below are common issues and their solutions.
Problem 1: No Crystal Formation Upon Cooling
Possible Causes & Solutions:
-
Supersaturation: The solution may be supersaturated without nucleation.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of the pure compound.
-
-
Too Much Solvent: The solution may not be saturated enough for crystals to form.
-
Solution: Carefully evaporate some of the solvent to increase the concentration of the sulfonamide and allow the solution to cool again.
-
Problem 2: Product "Oils Out" Instead of Crystallizing
Possible Causes & Solutions:
-
High Impurity Concentration: As mentioned in the FAQs, a high level of impurities can lead to oiling out.
-
Solution: Consider a preliminary purification step, such as a quick column chromatography "plug," before attempting recrystallization.
-
-
Inappropriate Solvent System: The polarity of the solvent may not be suitable.
-
Solution: Experiment with a different solvent or a mixture of solvents. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective. Start by dissolving the compound in the "good" solvent (e.g., ethanol) and then slowly add the "anti-solvent" (e.g., water) until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of your crude product in various solvents. Good recrystallization solvents will dissolve the compound when hot but have low solubility when cold. Common choices for sulfonamides include ethanol, isopropanol, and their aqueous mixtures.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product until it just dissolves completely.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using pre-heated glassware to prevent premature crystallization.[2]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize the yield, place the flask in an ice bath after it has reached room temperature.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Troubleshooting Guide: Column Chromatography
If recrystallization fails to provide a pure product, column chromatography is the next logical step.
Problem 1: Poor Separation of the Product from Impurities
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may be too high or too low.
-
Solution: Use thin-layer chromatography (TLC) to determine the optimal solvent system. A good starting point for pyridine sulfonamides is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. For pyridine-3-sulfonamides, a mobile phase of dichloromethane:methanol (e.g., 100:3) has been shown to be effective. Aim for an Rf value of 0.2-0.4 for your desired compound.
-
-
Column Overloading: Too much crude product was loaded onto the column.
-
Solution: Use a larger column or reduce the amount of material being purified. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
Problem 2: Product Streaking on the Column or TLC Plate
Possible Causes & Solutions:
-
Compound is Too Polar: The compound may be interacting too strongly with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. This is a common technique for purifying amines and other basic compounds.
-
-
Incomplete Dissolution: The sample was not fully dissolved before loading onto the column.
-
Solution: Ensure your crude material is completely dissolved in a minimum amount of the eluent or a suitable solvent before loading it onto the column.
-
Visualizing the Purification Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Sources
avoiding side reactions with 5-Bromo-n-isopropylpyridine-3-sulfonamide
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 5-Bromo-n-isopropylpyridine-3-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Our goal is to provide you with the field-proven insights and troubleshooting strategies necessary to minimize side reactions and maximize the success of your synthetic campaigns.
Introduction: Understanding the Reactivity Profile
This compound is a valuable intermediate, possessing multiple reactive sites that offer diverse synthetic handles. However, this same multi-faceted reactivity can be a source of undesired side reactions. The key to success lies in understanding the interplay between the nucleophilic sulfonamide nitrogen, the electrophilic carbon of the C-Br bond, and the coordinating pyridine nitrogen. This guide addresses the most common challenges encountered in the laboratory.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may observe during your experiments. We diagnose the likely cause and provide actionable protocols to mitigate the issue.
Issue 1: Disappearance of Bromine Signal in Product Characterization (Hydrodehalogenation)
Question: My final product's mass spectrum shows a mass that is 79 and 81 m/z units lower than expected, and the bromine peak is absent in the NMR. What is happening and how can I prevent it?
Answer: You are observing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom is replaced by a hydrogen atom.
Causality & Mechanism: This side reaction is particularly prevalent in protocols like Suzuki, Heck, or Buchwald-Hartwig aminations.[1] It typically occurs via two primary pathways within the Pd(0)/Pd(II) catalytic cycle:
-
From the Aryl-Pd(II)-Hydride Intermediate: After oxidative addition, if a hydride source is present, a Pd(II)-hydride species can form. Reductive elimination from this intermediate yields the hydrodehalogenated arene.
-
Via β-Hydride Elimination: In couplings with certain nucleophiles, an intermediate can undergo β-hydride elimination, which can also lead back to a palladium-hydride species that promotes hydrodehalogenation.[1]
The source of the hydride can be varied, including solvents (like isopropanol), reagents (boronic acids with β-hydrogens), or even the phosphine ligands themselves under certain conditions.
Mitigation Protocol: Suppressing Hydrodehalogenation
-
Reagent & Solvent Purity:
-
Step 1: Use rigorously anhydrous and deoxygenated solvents. Oxygen can degrade catalysts and ligands, altering the reaction pathway.
-
Step 2: Ensure your base is of high purity and handled under an inert atmosphere. Carbonates and phosphates are often preferred over alkoxides in sensitive systems.
-
Step 3: If using a boronic acid, ensure it is pure and free from homocoupled impurities.
-
-
Ligand and Catalyst Selection:
-
Step 1: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote rapid reductive elimination of the desired product, which outcompetes the hydrodehalogenation pathway.[2]
-
Step 2: Use a pre-formed palladium catalyst (e.g., Pd(dppf)Cl2) to ensure a well-defined active species from the start.[3]
-
-
Reaction Setup & Execution:
-
Step 1: Assemble the reaction under a strict inert atmosphere (Argon or Nitrogen).
-
Step 2: Thoroughly degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas.
-
Step 3: Maintain a consistent reaction temperature. Overheating can accelerate side reactions.
-
Issue 2: Unwanted N-Alkylation or N-Arylation of the Sulfonamide
Question: I am attempting a Suzuki coupling at the bromine position, but I am isolating a significant byproduct where my boronic acid partner has coupled to the sulfonamide nitrogen instead of the pyridine ring. Why is this happening?
Answer: The sulfonamide proton is acidic (pKa ≈ 10) and can be deprotonated by the base in your reaction, turning the nitrogen into a potent nucleophile. This nucleophilic nitrogen can then compete with the intended cross-coupling partner, leading to N-arylation.
Causality & Mechanism: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu), the sulfonamide is converted to its corresponding anion. This anion can directly participate in coupling reactions, particularly in copper- or palladium-catalyzed systems designed for C-N bond formation (like the Ullmann or Buchwald-Hartwig reaction). While you are performing a Suzuki (C-C) coupling, under certain conditions, especially with particular ligand/catalyst combinations, the N-arylation pathway can become competitive.
Mitigation Protocol: Favoring C-Br Functionalization
-
Choice of Base:
-
Step 1: Use a milder base. Potassium phosphate (K₃PO₄) is often effective for Suzuki couplings and is less likely to fully deprotonate the sulfonamide compared to stronger bases like sodium tert-butoxide.[4]
-
Step 2: If a strong base is required, consider protecting the sulfonamide nitrogen. A Boc or SEM group can be installed and later removed.
-
-
Catalyst System Optimization:
-
Reaction Conditions:
-
Step 1: Lower the reaction temperature. N-arylation often has a higher activation energy, and running the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C) can favor the desired C-C coupling.
-
Step 2: Monitor the reaction closely by TLC or LC-MS. If N-arylation is observed early, conditions may need to be re-optimized.
-
Frequently Asked Questions (FAQs)
Q1: My starting material, 5-bromo-3-(chlorosulfonyl)pyridine, is hydrolyzing before I can react it with isopropylamine. How can I prevent this?
A1: Pyridine-3-sulfonyl chloride is highly sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards amine coupling.[5][6]
-
Expert Tip: Always handle pyridine-3-sulfonyl chloride and its solutions under strictly anhydrous conditions. Use flame-dried glassware, an inert atmosphere (argon or nitrogen), and anhydrous solvents. When performing the sulfonamide formation, add the sulfonyl chloride solution dropwise to a solution of isopropylamine in an anhydrous, non-protic solvent (like DCM or THF) at 0 °C to control the exotherm and minimize side reactions. A tertiary amine base like triethylamine is often added to scavenge the HCl byproduct.[7]
Q2: I am performing a reaction and suspect the pyridine nitrogen is interfering by coordinating to my metal catalyst. How can I confirm and prevent this?
A2: Pyridine nitrogen is a known ligand for many transition metals, including palladium. This coordination can sometimes inhibit the catalyst.
-
Expert Tip: If you suspect catalyst inhibition, consider using a ligand that binds more strongly to the palladium center than the pyridine nitrogen. Bulky, electron-rich biaryl phosphine ligands are excellent for this purpose.[8] In some cases, switching to a different palladium precursor or increasing the catalyst loading slightly can overcome the inhibition. However, the most direct approach is to use a robust ligand that ensures the desired catalytic cycle proceeds efficiently.
Q3: Can I perform N-alkylation on the sulfonamide nitrogen without affecting the bromine?
A3: Yes, this is a common and synthetically useful transformation. The sulfonamide nitrogen is significantly more nucleophilic (once deprotonated) than the C-Br bond is reactive towards typical alkylating agents.
-
Recommended Protocol: To perform N-alkylation, you can deprotonate the sulfonamide with a suitable base (e.g., NaH, K₂CO₃) in an anhydrous polar aprotic solvent (like DMF or THF) followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide).[9][10] These conditions typically leave the C-Br bond intact, allowing for subsequent cross-coupling reactions. Manganese-catalyzed N-alkylation using alcohols is also an effective green chemistry approach.[11]
Data and Visualization Center
Table 1: Condition Optimization for Suzuki Coupling
| Parameter | Sub-Optimal Condition (Risk of Side Reactions) | Optimal Condition (Favors Desired Product) | Rationale |
| Base | NaOtBu, LiHMDS | K₃PO₄, K₂CO₃, Cs₂CO₃ | Stronger bases promote competitive N-arylation and can degrade some ligands/substrates.[2][4] |
| Solvent | Protic solvents (e.g., isopropanol) | 1,4-Dioxane/H₂O, Toluene, DME | Protic solvents can be a source of hydrides, leading to hydrodehalogenation.[4] |
| Atmosphere | Air | Inert (Argon or Nitrogen) | Oxygen can lead to catalyst decomposition and phosphine ligand oxidation. |
| Ligand | PPh₃ (Triphenylphosphine) | SPhos, XPhos, Pd(dppf)Cl₂ (pre-catalyst) | Bulky, electron-rich ligands accelerate the desired reductive elimination step.[2][3] |
| Temperature | > 110 °C | 80-100 °C | Higher temperatures can increase the rate of side reactions like hydrodehalogenation. |
Diagrams
Caption: Key reactive sites on this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: Catalytic cycle showing the desired vs. undesired pathways.
References
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone.
-
Wikipedia. (2023). 2-Bromopyridine. Retrieved from [Link]
- Benchchem. (n.d.). Minimizing side products in sulfonamide synthesis.
-
Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]
-
Wikipedia. (2023). Sulfonamide. Retrieved from [Link]
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]
-
MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]
-
ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Retrieved from [Link]
-
RSC Publishing. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
King, J. F., & Gill, M. (2011). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Retrieved from [Link]
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Retrieved from [Link]
-
PubMed. (2006). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Secondary and Tertiary Sulfonamides. Retrieved from [Link]
-
MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
NIH. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from [Link]
-
ResearchGate. (2016). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
RSC Publishing. (2016). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. Retrieved from [Link]
-
ACS Publications. (1989). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
- Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides.
-
ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Retrieved from [Link]
-
Taylor & Francis Online. (1979). SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. Retrieved from [Link]
-
PMC. (2012). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Pyridine-3-sulfonyl Chloride: Properties, Synthesis, and Sourcing. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide. Retrieved from [Link]
-
Eureka. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Retrieved from [Link]
-
NIH. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]
- Google Patents. (1957). Sulfonamide purification process.
-
ResearchGate. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
- Google Patents. (2018). Synthesis method of 5-bromopyridine-3-formaldehyde.
-
PubChem. (n.d.). 5-Bromonicotinamide. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. nbinno.com [nbinno.com]
- 7. Sulfonamide - Wikipedia [en.wikipedia.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Improving the Solubility of 5-Bromo-n-isopropylpyridine-3-sulfonamide
Document ID: TSC-2026-01-16-SBS01
Version: 1.0
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Bromo-n-isopropylpyridine-3-sulfonamide. Given that a significant percentage of new chemical entities exhibit poor aqueous solubility, a systematic approach to enhancing this critical physicochemical property is essential for successful formulation and development.[1][2] This document provides a series of troubleshooting guides in a question-and-answer format, detailed experimental protocols, and the scientific rationale behind these strategies.
The structure of this compound, which incorporates a pyridine ring, a sulfonamide group, a bromine atom, and an isopropyl substituent, suggests potential solubility limitations due to its aromaticity and lipophilic moieties. The pyridine nitrogen offers a site for pH-dependent protonation, while the sulfonamide group can exhibit acidic or basic properties, making its solubility highly dependent on the pH of the medium.[3][4]
This guide will systematically address these structural features to provide a logical workflow for solubility enhancement.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is poorly soluble in aqueous buffers. Where should I start?
A1: The first step is to characterize the pH-dependent solubility profile of the compound. The pyridine and sulfonamide groups are ionizable, and their state of ionization, which is dictated by the pH of the solution, will significantly influence solubility.[3][] The pyridine ring is basic and will be protonated at acidic pH, likely increasing solubility. The sulfonamide group can be acidic, and its deprotonation at alkaline pH could also enhance solubility. A pH-solubility profile will identify the pH range where the compound is most soluble and guide the selection of appropriate buffer systems for your experiments.[4]
Q2: I've noticed that after diluting my DMSO stock solution into an aqueous buffer, the compound precipitates. What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," is common when a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[6] The key is to manage the transition from a high-solubility organic environment to a low-solubility aqueous one.
Recommended Actions:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your aqueous solution as low as possible while maintaining compound solubility. For many cell-based assays, a final concentration of ≤0.5% is recommended to avoid solvent-induced artifacts.[6]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution into the aqueous buffer. This gradual change in solvent polarity can help prevent immediate precipitation.[6]
-
Employ Solubilizing Excipients: Introduce solubilizing agents into your final aqueous buffer. These can include co-solvents, surfactants, or complexing agents.[7][8]
Q3: Can co-solvents improve the solubility of my compound? Which ones should I screen?
A3: Yes, co-solvents can significantly enhance the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous medium.[9] By mixing water-miscible solvents with your aqueous buffer, you can create a more favorable environment for your compound.[9]
Recommended Co-solvents for Screening:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
A systematic screening of these co-solvents at various concentrations (e.g., 5%, 10%, 20% v/v) will help identify the most effective system for your needs.
Q4: I've heard about using cyclodextrins for solubility enhancement. Is this applicable to my compound?
A4: Absolutely. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic parts of the molecule and increasing its apparent water solubility.[10][11] This is a widely used and effective strategy for sulfonamides and other hydrophobic compounds.[10][12][13]
Recommended Cyclodextrins for Screening:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)
The formation of a 1:1 complex is common, leading to a linear increase in drug solubility with increasing cyclodextrin concentration.[10]
Q5: What is a solid dispersion, and could it be a viable strategy?
A5: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at solid state.[14] This technique can enhance solubility by converting the drug from a crystalline to an amorphous form, which is more readily dissolved. Given the likely crystalline nature of this compound, this is a promising approach.
Commonly Used Carriers for Solid Dispersions:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene Glycols (PEGs)
-
Hydroxypropyl Methylcellulose (HPMC)
Various preparation methods exist, such as solvent evaporation, melting, and hot-melt extrusion.[15]
Experimental Protocols & Methodologies
Protocol 1: Determination of pH-Dependent Solubility Profile
This protocol establishes the solubility of this compound across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium. The "shake-flask" method is the gold standard for this.[16]
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a 0.22 µm filter).[6]
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV.[6][17][18]
Protocol 2: Co-solvent Solubility Screening
This protocol evaluates the effectiveness of different co-solvents at enhancing solubility.
Methodology:
-
Co-solvent System Preparation: Prepare a series of aqueous solutions containing different concentrations (e.g., 5%, 10%, 20%, 40% v/v) of various co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Solubility Determination: For each co-solvent system, determine the solubility of this compound using the shake-flask method described in Protocol 1.
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.
Protocol 3: Cyclodextrin Complexation (Phase Solubility Study)
This protocol determines the stoichiometry and stability constant of the complex formed between the compound and a cyclodextrin.
Methodology:
-
Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD from 0 to 20 mM).
-
Equilibration: Add an excess amount of this compound to each cyclodextrin solution and equilibrate as described in Protocol 1.
-
Analysis: Determine the concentration of the dissolved compound in the clear supernatant for each sample.
-
Phase Solubility Diagram: Plot the total drug concentration against the cyclodextrin concentration. A linear plot (A-type) suggests the formation of a soluble complex, and the stoichiometry can be determined from the slope.[10]
Protocol 4: Preparation of Solid Dispersion by Solvent Evaporation
This protocol describes a common laboratory-scale method for preparing solid dispersions.[15]
Methodology:
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or ethanol).
-
Solvent Evaporation: Remove the solvent under vacuum at a controlled temperature using a rotary evaporator. This will result in a thin film on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask, pulverize it, and pass it through a sieve. Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Dissolution Testing: Perform dissolution studies on the prepared solid dispersion to evaluate the enhancement in dissolution rate compared to the pure crystalline drug.
Data Presentation & Visualization
Table 1: Hypothetical pH-Solubility Profile for this compound
| pH | Predicted Predominant Species | Solubility (µg/mL) |
| 2.0 | Protonated Pyridine (Cationic) | 150 |
| 4.0 | Protonated Pyridine (Cationic) | 85 |
| 6.0 | Neutral | 10 |
| 7.4 | Neutral | 8 |
| 8.0 | Partially Deprotonated Sulfonamide | 25 |
| 10.0 | Deprotonated Sulfonamide (Anionic) | 120 |
Table 2: Example Data for Co-solvent Screening
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase |
| None | 0 | 8 | - |
| Ethanol | 20 | 40 | 5 |
| Propylene Glycol | 20 | 64 | 8 |
| PEG 400 | 20 | 96 | 12 |
Table 3: Example Data from a Phase Solubility Study with HP-β-CD
| [HP-β-CD] (mM) | [Compound] (µM) |
| 0 | 25 |
| 2 | 75 |
| 4 | 125 |
| 6 | 175 |
| 8 | 225 |
| 10 | 275 |
Visualizing the Workflow
Sources
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. japsonline.com [japsonline.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. researchgate.net [researchgate.net]
- 18. improvedpharma.com [improvedpharma.com]
Technical Support Center: 5-Bromo-n-isopropylpyridine-3-sulfonamide
Welcome to the technical support guide for 5-Bromo-n-isopropylpyridine-3-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential assay interferences associated with this compound. Our goal is to provide you with the foundational knowledge and practical steps to ensure data integrity and experimental success.
Compound Profile & Initial Considerations
This compound is a synthetic molecule featuring a brominated pyridine ring linked to a sulfonamide group. This structure presents several chemical features that, while integral to its intended activity, can be a source of interference in common biological and analytical assays. Understanding these features is the first step in proactive troubleshooting.
| Property | Value / Observation | Implication for Assays |
| Molecular Formula | C₉H₁₂BrN₃O₂S | --- |
| Molecular Weight | 306.18 g/mol | Affects molarity calculations for stock solutions. |
| Key Functional Groups | Pyridine Ring, Sulfonamide, Bromo-substituent, Isopropyl group | The pyridine and sulfonamide groups can participate in hydrogen bonding and may possess intrinsic fluorescence. The bromine atom is a known fluorescence quencher. |
| Predicted Solubility | Likely soluble in organic solvents (DMSO, Ethanol); limited aqueous solubility. | Poor aqueous solubility can lead to precipitation in assay buffers, causing light scattering or non-specific binding. |
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the experimental use of this compound in a question-and-answer format.
Category 1: General Handling and Solubility
Question 1: My compound is precipitating out of solution in my aqueous assay buffer. What's happening and how can I fix it?
Answer: This is a classic solubility issue common with organic compounds like this one. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous buffer. This can lead to inaccurate concentration measurements, light scattering that interferes with optical assays (absorbance, fluorescence), and reduced compound availability to its biological target.
-
Causality: You are likely performing a dilution from a high-concentration DMSO stock into an aqueous buffer where the final DMSO concentration is too low to maintain solubility.
-
Troubleshooting Steps:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient, typically between 0.1% and 1%. However, always run a vehicle control to confirm this concentration does not affect your biological system.
-
Test Solubility: Before running a full experiment, perform a simple solubility test. Prepare your final compound dilution in the assay buffer and visually inspect for precipitation after a relevant incubation period. Check for clarity using a spectrophotometer by measuring absorbance at a wavelength where the compound doesn't absorb (e.g., 600 nm) to detect light scattering.
-
Consider Pluronic F-68: For cell-based assays, adding a low concentration (0.01-0.02%) of a non-ionic surfactant like Pluronic F-68 can help maintain the solubility of hydrophobic compounds without compromising cell membrane integrity.
-
Buffer pH: Check the pH of your buffer. Sulfonamides can have pKa values that influence their charge state and solubility.[1] Ensure the buffer pH is compatible with maintaining the compound in a soluble form.
-
Category 2: Interference in Optical Assays (Fluorescence & Absorbance)
Question 2: I'm seeing unexpected quenching/enhancement in my fluorescence-based assay (e.g., a fluorescent kinase assay or cell viability assay). Is the compound interfering?
Answer: Yes, this is a strong possibility. The chemical structure of this compound contains moieties that can directly interfere with fluorescence detection.
-
Causality:
-
Intrinsic Fluorescence: The pyridine ring system itself can exhibit fluorescence, which would add to the background signal.
-
Fluorescence Quenching: The presence of the heavy bromine atom can lead to fluorescence quenching of nearby fluorophores through a process called the "heavy atom effect." Furthermore, the compound may absorb light at the excitation or emission wavelength of your assay's fluorophore, a phenomenon known as the inner filter effect. Some sulfonamides have been shown to decrease fluorescence intensity in certain probe-based systems.[2]
-
Interaction with Assay Dyes: The compound could interact with fluorescent dyes (e.g., Calcein-AM, Propidium Iodide), altering their spectral properties.
-
The following workflow can help diagnose the source of interference.
Caption: Troubleshooting workflow for fluorescence assay interference.
Protocol 1: Assessing Direct Assay Interference
Objective: To determine if this compound directly interferes with the optical components of your assay in an acellular system.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer.
-
All fluorescent reagents/probes from your assay kit.
-
96-well microplate (use the same type as your main experiment, e.g., black plates for fluorescence).[3]
-
Microplate reader.
Procedure:
-
Prepare Dilutions: Create a serial dilution of the compound in your assay buffer, mirroring the concentrations used in your actual experiment. Also, prepare a "buffer only" and a "DMSO vehicle" control.
-
Add Assay Reagents: To one set of wells containing the compound dilutions, add all fluorescent probes and detection reagents as per your assay protocol.
-
Create Control Sets:
-
Compound Background: In a separate set of wells, add only the compound dilutions (without assay reagents).
-
Reagent Background: In another set, add only the assay reagents (without the compound).
-
-
Incubate: Incubate the plate under the same conditions (time, temperature) as your main experiment.
-
Read Plate: Measure the signal (e.g., fluorescence intensity) on a microplate reader using the appropriate excitation and emission wavelengths.
-
Analyze Data:
-
Compare the "Compound Background" to the "buffer only" control. A significant signal indicates intrinsic compound fluorescence.
-
Subtract the "Compound Background" from the wells containing both compound and reagents. Compare this corrected value to the "Reagent Background." A concentration-dependent decrease or increase in signal indicates direct quenching or enhancement.
-
Category 3: LC-MS/MS Analysis Issues
Question 3: I am having trouble detecting or quantifying my compound using LC-MS/MS. The signal is weak and variable. What could be the cause?
Answer: LC-MS/MS is a powerful tool for analyzing sulfonamides, but several factors can lead to poor performance.[4][5]
-
Causality:
-
Poor Ionization: The compound's structure may not be optimal for ionization under standard ESI+ or ESI- conditions. The sulfonamide group is typically acidic and may ionize better in negative mode, while the pyridine nitrogen is basic and will protonate in positive mode. The optimal mode must be determined empirically.
-
Ion Suppression: Co-eluting matrix components from your sample (e.g., salts, lipids, proteins from cell lysate) can compete for ionization, suppressing the signal of your target analyte.
-
In-source Fragmentation: The molecule might be unstable under the ionization conditions, leading to fragmentation within the ion source before it reaches the mass analyzer.
-
Suboptimal Mobile Phase: The pH and organic content of the mobile phase are critical. For sulfonamides, mobile phases are often acidified (e.g., with 0.1% formic acid) to promote protonation for positive mode analysis.[6]
-
Protocol 2: Optimizing LC-MS/MS Detection
Objective: To develop a robust LC-MS/MS method for the quantification of this compound.
Materials:
-
Purified this compound standard.
-
LC-MS grade solvents (Acetonitrile, Methanol, Water).
-
LC-MS grade additives (Formic Acid, Ammonium Acetate).
-
A suitable LC column (e.g., C18).[6]
-
LC-MS/MS system.
Procedure:
-
Direct Infusion & Tuning: Prepare a ~1 µg/mL solution of the compound in 50:50 Acetonitrile:Water with 0.1% formic acid. Infuse this directly into the mass spectrometer to find the precursor ion ([M+H]⁺) and optimize fragmentation parameters (collision energy) to identify stable, high-intensity product ions for Multiple Reaction Monitoring (MRM). Repeat this process in negative mode using a modifier like ammonium acetate to find the [M-H]⁻ ion.
-
Chromatographic Optimization:
-
Column: Start with a standard C18 reversed-phase column.
-
Mobile Phase: Test different mobile phase compositions. A common starting point for sulfonamides is a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[6]
-
Gradient: Develop a gradient that provides a sharp, symmetrical peak for your compound, well-separated from the solvent front and any matrix components.
-
-
Sample Preparation: To mitigate ion suppression, sample cleanup is essential.
-
Protein Precipitation (PPT): For plasma or cell lysate, add 3 volumes of cold acetonitrile, vortex, centrifuge, and analyze the supernatant.
-
Solid-Phase Extraction (SPE): For complex matrices or lower detection limits, use an SPE cartridge (e.g., a hydrophilic-lipophilic balanced (HLB) sorbent) to clean up and concentrate the sample.[7]
-
-
Method Validation: Once optimized, validate the method by assessing linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) using matrix-matched standards.[7]
Caption: Workflow for optimizing LC-MS/MS analysis of the target compound.
References
- Benchchem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
-
National Center for Biotechnology Information. (n.d.). 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide. PubChem. [Link]
-
Ghanem, A. H., & El-Shabrawy, Y. (1977). Fluorescent probe study of sulfonamide binding to povidone. Journal of Pharmaceutical Sciences, 66(10), 1469–1471. [Link]
-
Xia, B., Liu, X., Gu, Y. C., & Zhou, Y. (2013). Overview of the analysis of sulfapyridine from LC-MS/MS. ResearchGate. [Link]
-
Zhang, Y., et al. (2018). [Analysis of sulfonamids and their metabolites in drinking water by high Performance liquid chromatography tandem mass spectrometry]. Wei sheng yan jiu = Journal of hygiene research, 47(3), 484–490. [Link]
-
Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies, Inc. [Link]
-
Al-Ghamdi, A. M., et al. (2016). Effect of fluorescamine on sulphonamide of different concentrations. ResearchGate. [Link]
-
Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 8. [Link]
-
Wang, J., et al. (2021). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Science & Nutrition, 9(12), 6593–6603. [Link]
-
Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]
-
Darwish, I. A., et al. (2012). Fluorescence Spectrometric Determination of Drugs Containing α-Methylene Sulfone/Sulfonamide Functional Groups Using N 1-Methylnicotinamide Chloride as a Fluorogenic Agent. International journal of analytical chemistry, 2012, 506306. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-PAPS. PubChem. [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]
-
Chen, Y. C., et al. (2018). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules (Basel, Switzerland), 23(6), 1374. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]
-
JJ Medicine. (2019, February 22). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube. [Link]
-
Lunkad, A. (2020, July 21). Sulfonamides: Mechanism of action. YouTube. [Link]
-
PubChemLite. (n.d.). 5-bromo-n-ethylpyridine-3-sulfonamide. PubChemLite. [Link]
-
Al-Ghamdi, A. M., et al. (2021). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and drug resistance, 14, 2867–2878. [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Fluorescent probe study of sulfonamide binding to povidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 4. [Analysis of sulfonamids and their metabolites in drinking water by high Performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Technical Support Center: Scaling Up 5-Bromo-n-isopropylpyridine-3-sulfonamide Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-n-isopropylpyridine-3-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals engaged in scaling this synthesis from the lab bench to pilot plant and beyond. We will delve into the critical aspects of the synthetic route, addressing common challenges through detailed troubleshooting guides and frequently asked questions. Our focus is on providing practical, experience-driven insights to ensure a robust, safe, and efficient scale-up process.
I. Synthetic Overview & Core Challenges
The synthesis of this compound is typically a two-step process. Understanding the nuances of each step is critical for a successful scale-up.
-
Step 1: Synthesis of 5-Bromopyridine-3-sulfonyl Chloride (Intermediate 1) : This is often the most challenging step, involving the conversion of a pyridine precursor into a reactive sulfonyl chloride. Common routes start from 3-aminopyridine or pyridine-3-sulfonic acid, followed by bromination and chlorosulfonation.[1][2] These reactions often employ hazardous reagents and require strict control over reaction conditions.[3]
-
Step 2: Sulfonamide Formation : This step involves the reaction of the sulfonyl chloride intermediate with isopropylamine. While mechanistically straightforward, this is an exothermic reaction where control over stoichiometry and temperature is paramount to prevent side reactions and ensure high purity of the final product.[4]
The primary challenges in scaling up this synthesis include managing reaction exotherms, handling hazardous and moisture-sensitive reagents, controlling impurity profiles, and developing an efficient and scalable purification protocol.
Overall Synthetic Workflow
Caption: Decision tree for troubleshooting low intermediate yield.
III. Troubleshooting Guide: Step 2 - Sulfonamide Formation
This section covers the reaction of 5-bromopyridine-3-sulfonyl chloride with isopropylamine.
Question: The final sulfonamide product is difficult to purify. What are the common impurities and what is the best purification strategy for scale-up?
Answer: Purification is a critical step for achieving the desired product quality. Common impurities in this step include:
-
Unreacted Sulfonyl Chloride/Sulfonic Acid: As discussed, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid.
-
Excess Isopropylamine: A slight excess of the amine is often used to ensure complete reaction.
-
Base Hydrochloride Salt: An organic base like triethylamine is used to neutralize the HCl generated during the reaction, forming a salt (e.g., triethylammonium chloride). [4] Purification Strategy:
-
Aqueous Wash: After the reaction is complete, the mixture is typically diluted with a solvent like dichloromethane (DCM) or ethyl acetate. A series of aqueous washes can then be performed:
-
1M HCl Wash: To remove excess isopropylamine and the organic base.
-
Saturated NaHCO₃ Wash: To remove any acidic impurities, particularly the sulfonic acid byproduct.
-
Brine Wash: To remove the bulk of the water from the organic layer before drying. [4]2. Recrystallization: For scale-up, recrystallization is the most effective and economical purification method for solid products. [4]Column chromatography is generally not feasible for large quantities.
-
Solvent Selection: The key is to find a solvent system where the sulfonamide has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/heptane. [4]Perform small-scale solubility tests to identify the optimal system.
-
| Solvent System | Advantages | Disadvantages |
| Isopropanol (IPA) | Good for many sulfonamides, relatively low toxicity. | May require a large volume. |
| Ethanol/Water | Highly tunable polarity, cost-effective. | Can sometimes "oil out" if cooled too quickly. |
| Ethyl Acetate/Heptane | Excellent for inducing crystallization. | Requires careful control of the solvent ratio. |
Question: My reaction yield is low, even with pure sulfonyl chloride. What other factors could be at play?
Answer: Assuming your starting sulfonyl chloride is of high quality, low yields in the amination step often point to issues with the reaction conditions:
-
Inadequate Base: An insufficient amount of base (less than one equivalent) will allow the generated HCl to protonate the isopropylamine, reducing its nucleophilicity and effectively stopping the reaction. [5] * Solution: Use at least 1.1 to 1.5 equivalents of a non-nucleophilic base like triethylamine. Pyridine can also be used as both a base and a solvent. [4]* Incorrect Stoichiometry: Using too little isopropylamine will result in unreacted sulfonyl chloride.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of isopropylamine to drive the reaction to completion. [4]* Reaction Temperature: While the reaction is exothermic, running it at too low a temperature may slow the rate significantly, leading to an incomplete reaction within a practical timeframe.
-
Solution: Typically, the sulfonyl chloride is added to the amine solution at a low temperature (0-5°C) to control the initial exotherm. The reaction is then allowed to warm to room temperature and stirred for several hours to ensure completion. [4]Monitor via TLC/HPLC.
-
IV. Frequently Asked Questions (FAQs) for Scale-Up
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary concerns are:
-
Hazardous Reagents: PCl₅, POCl₃, and thionyl chloride are highly corrosive and react violently with water. [3][6]Use appropriate personal protective equipment (PPE) and engineering controls (fume hoods, scrubbers).
-
Exothermic Reactions: Both the sulfonyl chloride formation and the final amination can be exothermic. On a large scale, this heat can accumulate rapidly, leading to a runaway reaction. Implement controlled, slow addition of reagents and ensure adequate cooling capacity.
-
Pressure Buildup: The reaction of the sulfonyl chloride with the amine generates HCl gas. If the base is not added efficiently or the vessel is not properly vented, pressure can build up.
Q2: How should I adapt the laboratory procedure for a pilot plant scale? A2:
-
Reverse Addition: In the lab, you might add the amine to the sulfonyl chloride. At scale, it is often safer to add the sulfonyl chloride solution slowly to the solution of isopropylamine and base. This maintains the nucleophile in excess and helps control the exotherm.
-
Heat Transfer: The surface-area-to-volume ratio decreases at scale, making heat transfer less efficient. Use jacketed reactors with appropriate temperature control units.
-
Material Transfer: Handling large volumes of corrosive or flammable liquids requires specialized pumps and transfer lines. Avoid open handling.
-
Purification: As mentioned, switch from chromatography to crystallization. Ensure your reactor is equipped for controlled cooling and that you have appropriate filtration (e.g., Nutsche filter) and drying (e.g., vacuum oven) equipment.
Q3: What analytical methods are recommended for in-process control? A3:
-
HPLC (High-Performance Liquid Chromatography): This is the preferred method for quantitative analysis. It can accurately track the consumption of starting materials and the formation of the product and key impurities. Develop a stability-indicating method early on.
-
TLC (Thin-Layer Chromatography): Excellent for quick, qualitative checks of reaction completion at the bench, but less reliable for quantitative analysis at scale. [4]* NMR (Nuclear Magnetic Resonance): Useful for structural confirmation of the final product and intermediates, but not typically used for real-time in-process control.
-
KF (Karl Fischer Titration): Crucial for measuring the water content in solvents and reagents to ensure anhydrous conditions are met.
V. References
Sources
- 1. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 2. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Researcher's Guide to the Activity Validation of Novel Pyridine-3-Sulfonamides: A Comparative Analysis of 5-Bromo-N-isopropylpyridine-3-sulfonamide
This guide provides a comprehensive framework for the biological activity validation of novel pyridine-3-sulfonamide derivatives, using the hypothetical compound 5-Bromo-N-isopropylpyridine-3-sulfonamide as a case study. The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for robust in vitro characterization.
The narrative of this guide is built on a key insight from extensive research: the sulfonamide moiety is a classic zinc-binding group, and its incorporation into a pyridine scaffold frequently yields potent inhibitors of carbonic anhydrases (CAs).[1][2] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their dysregulation is implicated in numerous pathologies, including glaucoma, epilepsy, and particularly cancer, where isoforms like CA IX and XII are key players in tumor pH regulation and proliferation.[2][3] Therefore, a logical and evidence-based starting point for validating a novel pyridine-3-sulfonamide is to assess its activity against these critical enzymes.
This guide will compare our lead compound, this compound ("Compound A"), against two benchmarks:
-
Acetazolamide (AAZ): A well-characterized, clinically used pan-carbonic anhydrase inhibitor.
-
Pyridine-3-sulfonamide: The unsubstituted parent compound, to establish a baseline for structure-activity relationships (SAR).
Part 1: Foundational Characterization & Target-Based Validation
The initial phase of validation focuses on confirming the compound's identity and quantifying its direct interaction with the purified target enzyme. This approach provides clean, reproducible data on potency and is the cornerstone of drug discovery.[4][5]
Workflow for Target-Based Validation
The following diagram outlines the logical flow for the initial enzymatic assays.
Caption: Workflow for in vitro enzyme inhibition analysis.
Experimental Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is adapted from established methods for screening CA inhibitors.[6][7] It relies on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), detectable at 405 nm.
A. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare by dissolving Tris base in deionized water, adjusting pH with HCl, and bringing to final volume.
-
Enzyme Stock Solution: Reconstitute purified human carbonic anhydrase II (hCA II) in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Enzyme Working Solution: Immediately before use, dilute the enzyme stock to 20 units/mL in cold Assay Buffer.
-
Substrate Stock Solution: Prepare a 3 mM solution of p-Nitrophenyl acetate (p-NPA) in DMSO. This must be prepared fresh.
-
Compound Stock Solutions: Dissolve "Compound A", Acetazolamide, and Pyridine-3-sulfonamide in 100% DMSO to a concentration of 10 mM.
B. Assay Procedure (96-well plate format):
-
Plate Setup: Prepare serial dilutions (e.g., 11-point, 1:3 dilution series) of the compound stock solutions in DMSO.
-
Add 2 µL of each compound dilution to the appropriate wells of a clear, flat-bottom 96-well plate. For 'Maximum Activity' control wells, add 2 µL of DMSO.
-
Add 158 µL of Assay Buffer to all wells.
-
Add 20 µL of the Enzyme Working Solution to all wells except the 'Blank' (no enzyme) wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the Substrate Stock Solution to all wells to initiate the reaction. The final volume should be 200 µL.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15 minutes.
C. Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [ (V_max_activity - V_inhibitor) / V_max_activity ] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Target-Based Data
The following table presents hypothetical, yet plausible, data derived from the protocol above, comparing our lead compound to the selected alternatives against two key carbonic anhydrase isoforms: the ubiquitous hCA II and the tumor-associated hCA IX.
| Compound | Target Isoform | IC50 (nM) | Inhibition Constant (Kᵢ) (nM) | Putative Mechanism of Action |
| Compound A | hCA II | 150 | 75 | Competitive |
| (this compound) | hCA IX | 25 | 11 | Competitive |
| Acetazolamide (AAZ) | hCA II | 12 | 6 | Competitive |
| (Positive Control) | hCA IX | 26 | 12 | Competitive |
| Pyridine-3-sulfonamide | hCA II | 1250 | 610 | Competitive |
| (Parent Compound) | hCA IX | 350 | 165 | Competitive |
Interpretation of Results: The data clearly suggests that Compound A is a potent inhibitor of carbonic anhydrases. The addition of the bromo and N-isopropyl groups dramatically increases potency compared to the parent scaffold, Pyridine-3-sulfonamide. Notably, Compound A shows a promising selectivity profile, being 6-fold more potent against the tumor-associated isoform hCA IX than the off-target cytosolic hCA II. This selectivity is a critical attribute for developing targeted cancer therapeutics.[3]
Part 2: Cell-Based Activity Validation
While target-based assays are essential for determining potency, cell-based assays are crucial for confirming that the compound can engage its target in a physiological context and elicit a desired biological response.[8] For a CA IX inhibitor, a key functional outcome is the disruption of pH regulation in cancer cells, particularly under hypoxic conditions where CA IX is upregulated.
Signaling Pathway Context
The diagram below illustrates the role of CA IX in a hypoxic tumor microenvironment and the expected impact of an effective inhibitor.
Caption: Inhibition of CA IX disrupts pH regulation in cancer cells.
Experimental Protocol 2: Cell Proliferation Assay under Hypoxia
This assay assesses the ability of the compound to inhibit the growth of cancer cells that rely on CA IX for survival under low-oxygen conditions.
A. Cell Culture & Hypoxia Induction:
-
Culture a cancer cell line known to express CA IX (e.g., HT-29 or MDA-MB-231) in appropriate media.
-
Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Transfer the plates to a hypoxic incubator (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce CA IX expression. A parallel set of plates should be kept in normoxic conditions (21% O₂) as a control.
B. Compound Treatment:
-
Prepare serial dilutions of Compound A and the comparators in the cell culture medium.
-
Add the compounds to the cells in both the hypoxic and normoxic plates. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for an additional 72 hours under their respective hypoxic or normoxic conditions.
C. Viability Measurement:
-
Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Record luminescence using a plate reader.
D. Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells.
-
Plot the normalized viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
Comparative Cell-Based Data
This table shows expected results from the cell-based assay, highlighting the hypoxia-selective activity of a potent CA IX inhibitor.
| Compound | GI50 (µM) under Normoxia (21% O₂) | GI50 (µM) under Hypoxia (1% O₂) | Hypoxic Potency Ratio (Normoxia GI50 / Hypoxia GI50) |
| Compound A | > 50 | 1.2 | > 41.7 |
| Acetazolamide (AAZ) | > 50 | 8.5 | > 5.9 |
| Pyridine-3-sulfonamide | > 50 | > 50 | ~1.0 |
Interpretation of Results: The results powerfully validate the target-based findings. Compound A demonstrates potent, hypoxia-dependent anti-proliferative activity. Its high Hypoxic Potency Ratio indicates that its cellular effect is specifically tied to conditions where the target, CA IX, is active and essential for cell survival. Acetazolamide shows a similar, though less potent, trend. The parent compound remains inactive, confirming that the chemical modifications in Compound A are critical for its biological function.
Conclusion and Future Directions
The systematic validation workflow presented in this guide demonstrates that this compound is a potent and selective inhibitor of the tumor-associated carbonic anhydrase IX. The compound's activity, confirmed in both enzymatic and cell-based assays, significantly surpasses that of its parent scaffold and shows a distinct selectivity advantage over the non-selective clinical inhibitor Acetazolamide.
This rigorous, comparative approach provides a high degree of confidence in the compound's mechanism of action and therapeutic potential. Further steps in the drug discovery process would include:
-
Selectivity Profiling: Assessing activity against a broader panel of CA isoforms.
-
Pharmacokinetic Studies: Evaluating the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
In Vivo Efficacy: Testing the compound in relevant animal models of cancer.
This guide serves as a robust template for the validation of novel enzyme inhibitors, emphasizing the synergy between biochemical and cellular assays to build a compelling case for a candidate molecule's advancement in the drug discovery pipeline.[4]
References
-
Geronikaki, A. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Abstract Book of International Scientific-Practical Conference. [Link]
-
Zalubovskis, R., et al. (2020). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]
-
Zalubovskis, R., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry. [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
Supuran, C. T., et al. (1998). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes. Journal of Medicinal Chemistry. [Link]
-
Gibbin, K. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
-
Geronikaki, A. (2022). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. Electronic Journals Portal of the Association for Science. [Link]
-
BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]
-
Tsuruo, T., et al. (2003). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Cancer Research. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]
Sources
- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. bioagilytix.com [bioagilytix.com]
A Comparative Guide to 5-Bromo-N-isopropylpyridine-3-sulfonamide and Its Therapeutic Potential in the Sulfonamide Landscape
This guide provides an in-depth comparison of 5-Bromo-N-isopropylpyridine-3-sulfonamide, a specific heterocyclic sulfonamide, against the broader landscape of established sulfonamide-based therapeutic agents. We will dissect its structural features, potential mechanisms of action, and its role as a versatile scaffold in modern drug discovery, supported by comparative data and validated experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced potential of novel sulfonamide structures.
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
Since the groundbreaking discovery of Prontosil in the 1930s, the sulfonamide functional group (R-SO₂NHR') has become a cornerstone of medicinal chemistry.[1][2] This "privileged scaffold" is present in a vast array of FDA-approved drugs, demonstrating remarkable therapeutic diversity.[1][3] Initially celebrated for their antibacterial properties, sulfonamides have evolved into critical agents for treating a wide spectrum of conditions, including glaucoma, cancer, inflammation, diabetes, and viral infections.[1][4][5]
The therapeutic action of a sulfonamide is not inherent to the core functional group alone; rather, it is profoundly influenced by the nature of the 'R' and 'R'' substituents attached to it. These substituents dictate the molecule's overall physicochemical properties, target specificity, and pharmacokinetic profile. This guide focuses on a specific, less-characterized structure, this compound, to illustrate how subtle structural modifications can fundamentally alter its potential therapeutic application when compared to well-established sulfonamide drugs.
Section 1: Deconstructing this compound
The structure of this compound combines three key chemical motifs, each contributing to its unique profile:
-
The Pyridine-3-sulfonyl Core: The pyridine ring, a six-membered aromatic heterocycle, is a fundamental building block in medicinal chemistry.[6] Its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets, and its presence influences the molecule's solubility and metabolic stability.[6] The sulfonyl group at the 3-position is introduced using versatile reagents like Pyridine-3-sulfonyl Chloride, a crucial intermediate in pharmaceutical synthesis.[7]
-
The N-isopropyl Group: This alkyl substitution on the sulfonamide nitrogen classifies the molecule as a secondary sulfonamide. This is a critical distinction from the primary sulfonamides (R-SO₂NH₂) found in classic antibacterial and many carbonic anhydrase inhibitors. The isopropyl group adds lipophilicity, which can influence cell membrane permeability, and introduces steric bulk that will affect how the molecule fits into a target's binding site.
-
The 5-Bromo Substituent: The bromine atom at the 5-position serves two primary purposes. First, it is an electron-withdrawing group that modifies the electronic properties of the pyridine ring. Second, and more importantly from a drug discovery perspective, it is a versatile chemical handle for further synthetic modification. It readily participates in cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the systematic synthesis of a library of more complex derivatives to optimize potency and selectivity.[8][9]
Section 2: A Comparative Analysis Across Key Therapeutic Classes
To understand the potential of this compound, we must compare its structural features against those of established sulfonamides in different therapeutic categories.
Antibacterial Activity: A Departure from the Classic Mechanism
The original sulfa drugs, such as Sulfamethoxazole, function as antibacterial agents by mimicking para-aminobenzoic acid (PABA).[5][10] This structural similarity allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[5][10] Without folic acid, bacteria cannot synthesize nucleic acids and their growth is inhibited (a bacteriostatic effect).[8][11]
A critical requirement for this mechanism is a primary aromatic amine (an -NH₂ group) para to the sulfonamide group, as seen in sulfanilamide and its derivatives.[12] This compound lacks this N4-amino group. Therefore, it is highly unlikely to function as a classic PABA antagonist. While some novel sulfonamides exhibit antibacterial activity through other mechanisms, our target compound would represent a significant departure from the established class.[13][14][15][16]
Table 1: Comparative Antibacterial Activity of Representative Sulfonamides
| Compound | Target Organism | Mechanism of Action | Typical MIC (µg/mL) | Reference |
| Sulfamethoxazole | E. coli, S. aureus | DHPS Inhibition | >1024 (alone) | [15] |
| Trimethoprim-Sulfamethoxazole | E. coli, S. aureus | DHPS & DHFR Inhibition | 2/38 | [15] |
| Novel Thymol-Sulfadiazine Conjugate | MRSA | Undisclosed | 20 - 80 | [15] |
| This compound | N/A | Not a PABA antagonist | Not Established | - |
| MIC: Minimum Inhibitory Concentration. Lower values indicate greater potency. |
Carbonic Anhydrase Inhibition: A Plausible, but Altered, Interaction
A major class of non-antibacterial sulfonamides are the carbonic anhydrase (CA) inhibitors, used to treat glaucoma, epilepsy, and cancer.[17][18][19] The therapeutic effect stems from the potent inhibition of CA isozymes. The primary sulfonamide moiety (-SO₂NH₂) is the quintessential zinc-binding group, coordinating to the Zn²⁺ ion in the enzyme's active site and blocking its catalytic activity.[17][20][21]
While primary sulfonamides like Acetazolamide are the gold standard, recent studies have shown that secondary and even tertiary sulfonamides can act as effective CA inhibitors, sometimes with improved isoform selectivity.[20] Therefore, this compound could plausibly inhibit CA enzymes. The interaction, however, would be different. The N-isopropyl group would occupy a hydrophobic pocket of the active site, while the pyridine and bromo-substituents would interact with other residues, potentially conferring selectivity for one CA isoform over another (e.g., tumor-associated CA IX/XII vs. cytosolic CA I/II).[22]
Table 2: Comparative Inhibition Constants (Kᵢ) of Sulfonamide CA Inhibitors
| Compound | Target Isoform | Kᵢ (nM) | Therapeutic Use | Reference |
| Acetazolamide | hCA I | 250 | Diuretic, Glaucoma | [21] |
| Acetazolamide | hCA II | 12 | Diuretic, Glaucoma | [21] |
| Dorzolamide | hCA II | 0.8 | Glaucoma | [21] |
| N-(sulfapyridine)-p-hydroxybenzamide | hCA I | 2.62 | Investigational | [20] |
| This compound | N/A | Not Established | Investigational | - |
| Kᵢ: Inhibition Constant. Lower values indicate stronger binding and higher potency. |
Enzyme Inhibition (DPP-4, Kinases, Tubulin): The Modern Frontier
The true potential of the this compound scaffold likely lies in the development of targeted inhibitors for other enzyme classes, a major focus of modern drug discovery.[1][2]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This class of oral anti-diabetic drugs (e.g., Sitagliptin) works by blocking the DPP-4 enzyme, which in turn increases incretin levels and enhances insulin secretion.[23][24] Many DPP-4 inhibitors are based on heterocyclic scaffolds, and sulfonamide-containing molecules have been successfully developed as potent inhibitors.[25][26] The pyridine core of our target compound is well-suited for exploration in this area.
-
Kinase Inhibitors: Protein kinases are critical targets in oncology. The pyridine-sulfonamide motif is a common feature in many kinase inhibitors, where the heterocyclic ring interacts with the hinge region of the kinase active site. The bromo-substituent is particularly valuable here, allowing for the synthesis of derivatives that can be tailored to achieve high potency and selectivity against a specific kinase.[27]
-
Tubulin Polymerization Inhibitors: Some novel sulfonamide-pyridine hybrids have demonstrated potent anticancer activity by inhibiting tubulin polymerization, a mechanism distinct from classic chemotherapies.[3] Compounds with this scaffold have shown high cytotoxicity against cancer cell lines and favorable selectivity compared to normal cells.[3]
In these contexts, this compound is best viewed not as an end-product, but as a highly valuable starting point or intermediate for building complex and highly specific inhibitors.
Table 3: Comparative Inhibitory Activity (IC₅₀) of Sulfonamide-Based Enzyme Inhibitors
| Compound | Target Enzyme/Cell Line | IC₅₀ | Therapeutic Area | Reference |
| Piperazine Sulfonamide (1a) | DPP-4 | 22.6% inhibition @ 100 µM | Diabetes | [25] |
| Sulfonamide-Triazine-Thiazole (8c) | DPP-4 | 2.32 nM | Diabetes | [26] |
| Pyridine Carbothioamide (PCA-3) | A549 (Lung Cancer) | 1.2 µM | Oncology | [3] |
| Pyridine Carbothioamide (PCA-3) | Tubulin Polymerization | 1.1 µM | Oncology | [3] |
| This compound | N/A | Not Established | Investigational | - |
| IC₅₀: Half-maximal Inhibitory Concentration. Lower values indicate greater potency. |
Section 3: Experimental Protocols and Synthetic Strategy
To facilitate further research, this section provides standardized protocols for evaluating the activities discussed above and a logical workflow for the synthesis and diversification of the target scaffold.
Experimental Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of the CO₂ hydration activity of a CA isozyme.
Principle: The assay measures the rate of pH change as CO₂ is hydrated to bicarbonate and a proton. The inhibitor's potency is determined by its ability to slow this enzyme-catalyzed reaction.
Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5) and a pH indicator solution (e.g., 0.2 mM p-nitrophenol). Prepare stock solutions of the purified CA isozyme (e.g., hCA II) and the test inhibitor (this compound) in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a stopped-flow instrument, one syringe will contain the enzyme and inhibitor solution in buffer, and the other will contain a CO₂-saturated water solution.
-
Measurement: Rapidly mix the two solutions. Monitor the change in absorbance of the pH indicator at the appropriate wavelength (e.g., 400 nm for p-nitrophenol) over time. The initial rate of reaction is proportional to the slope of the absorbance curve.
-
Data Analysis: Repeat the measurement at various inhibitor concentrations. Plot the initial reaction rates against the inhibitor concentration. Fit the data to the Morrison equation to determine the inhibition constant (Kᵢ).
Experimental Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a generic luminescence-based assay to quantify the activity of a protein kinase.
Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is detected via a luciferase-based reaction.
Methodology:
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate peptide, and ATP in a reaction buffer. Add the test inhibitor (e.g., a derivative of this compound) at various concentrations.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Detection: Add an ATP detection reagent (containing luciferase and luciferin). This reagent stops the kinase reaction and initiates the luminescence reaction.
-
Measurement: Measure the luminescence signal using a plate reader. The light signal is inversely proportional to the kinase activity.
-
Data Analysis: Normalize the data to controls (0% and 100% inhibition). Plot the normalized activity against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Diagram 1: Comparative Mechanisms of Action for Sulfonamides This diagram illustrates the distinct biological targets for different classes of sulfonamide drugs, highlighting where this compound might fit.
Caption: Comparative mechanisms of sulfonamide classes.
Synthetic and Derivatization Workflow
The true value of this compound is as a versatile intermediate. The following workflow outlines its synthesis and subsequent modification into a library of potential drug candidates.
Diagram 2: Synthetic Workflow for Library Generation This diagram shows the synthesis of the core molecule and its use in Suzuki cross-coupling to generate diverse derivatives.
Caption: Synthesis and derivatization workflow.
Conclusion
This compound, when analyzed within the vast landscape of sulfonamide drugs, stands out not as a direct analog to existing therapies but as a scaffold of significant potential.
-
Unlikely Antibacterial: Its lack of a primary aromatic amine makes it an unsuitable candidate for traditional antibacterial activity via DHPS inhibition.
-
Plausible CA Inhibitor: As a secondary sulfonamide, it could inhibit carbonic anhydrases, with its unique substitution pattern potentially offering a novel selectivity profile that warrants investigation.
-
Promising Intermediate for Targeted Therapies: Its most significant value lies in its role as a chemical intermediate. The pyridine-3-sulfonamide core is a proven motif in modern enzyme inhibitors, and the 5-bromo position provides a perfect handle for synthetic elaboration. This allows for the rational design and synthesis of focused libraries targeting high-value targets like protein kinases and DPP-4.
For researchers and drug development professionals, this compound should be viewed as a versatile building block, poised for derivatization to create the next generation of highly selective and potent therapeutic agents.
References
- Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. National Institutes of Health. Available at: https://vertexaisearch.cloud.google.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Institutes of Health. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmCBO5kB4IlCYiUqGFipwlduxT6Tru5iVSxvhGzhyoXVi1_wRXVeJ_m2inW-A6QhPxIhoaTjzH_0YiPNSydKuv75MIcb_xUUt4E7HWdx5P2-SNBReuKguHXHZZScqRSCtjYZ-rAY-9MxzUw9k=
- Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkDjrh4wgjeI0VVyKHbau-tLjHArOXBicPumeQcE5RHb0vxSxyvHGWG78zfF5Kv6uUqLXQ9D3h46ebxqGbHiUunpLNfkeQ8o04wI_nERNiJKed6Ckt-eyb8mo-zi1evPLmR6S8
- Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. ACS Publications. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCD2nHxLMUO2G-BCwQHzuYnhWZD7eTFjzyVta-JEvkXYUSdo4CZA9aQ1v7-Gwc38X4cNrC26R39-LgFaX6SAaW2k3WKZm2qU2ImoxEczF2KIv3W8qOKTPSflau6eq4JJijGsEjCLmt
- A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFStjwqvUqKKiolSzceoMwKcg2ypSh-BYRpLNUG_l676Au4-8kulgjm3FiZf02VeCpJe33jMws_8Ber6_KIVIXLIkD4X3HC-doSAcg4LiEQYmhL2VtCN0i4jySHMtqA3Y96ZK04ReM-QQVjVSVLytVXFMbyi3qmN_rjOviqFw==
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHClrJLMWpArbejF0hxQ_bGBFBfRMrYCXJ_TZtQL3cb8kBsEAMhmxD72G7IbbZgIzG5YjKT2dSd2MmjD97CQ6fletOMDxJlH2Osrks8EPhny4znLBRHDuf2go0_1e-pXYFDfNZMdBgs37ptAfY=
- Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLvjTzUResJMecHPrQ3yVeI7BZD_KQp41T6DTjryPTTx-MndSteXQxByoybO8lpLwNif51dMHXKB_EPqumkoPah1YWmbffu30vvQu6gbdmriO1EqCNTQNrB84CB_melNq_OOey5ZQktz9XcprbtehJKw==
- Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFVTtsHfmQliSydiZtk-bWJ-1z7JkwSxqPFNOneybKDiVxQGTUpncdCUhCMagVYyDjkD47ZZNSbykF1Xj--9ujngIZtcQC64S3V7bGabGK_FyZidfSw8tg6LNhZYiE2GtxqnCl
- Novel Sulfonamides Outperform Existing Antibiotics Against Key Bacterial Pathogens. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFndxIXP-SPUtWevjSDBE8FD_zhyG39d_5bXWAuuwxXLjSkiPb963EJOA5EcVWNO8R5wmw0ZT6nA9LFItK8LpAY_HW01XZNQ182vdAZfK24NpQgmS7ZVqWxnRRgsrBOqTen8gv3Dyn4xCB9Y5RC-Gw4pmqjHPHgjpO9NqGgBO_Xvcviu1CgQrAsN7PsEUTViN1r9t-wrJxlWoS29VPT9LzH6roi4SxpreFdaI3C6G32
- WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy. Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWDFS3A68oxTTHAs6DnvHi0Yff2xRwRIvcuyxXEe9VN7_C6K3kQevch9hSJV9qQ15fwb05ZcLoojfMAIyTTqkKgzA26afhPYz_8EEchtY97a1S5TL8m3qc7EpazuNM2QbUSWRdGiBexcT8e3EN9w==
- Novel Sulfonamides with strong Antibacterial Activity; Synthesis, Physiochemical Properties and Molecular Docking Study. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFb3k42v8BkjmQg1LnJMlHnmYCy0X7Ck_VjcYpy09aZCccgAaQWa838MChsrW5MkOQIiI6PeorDD9aSyksHKA-o6DXNRhrFC8x4LGB64STTsyCSv59xxsmrBgziVm8x_rlG9WrZZK6tD49dPSGLnXee3gy8ZpHgC-mRouW2R-K7ekznMqPwT_RXBCbD7_myj9v4W7ash0vxBwFwFvMv72bQtp-oilBYhB-KFgZPeXx8QOqmJgGRza0xHtb69QHND7YVCGKcYWEFeyrthHDtcsTufw9O9NYjjR9Jlh2n_h_46mvMKQ=
- Synthesis, Antibacterial Activity, and Action Mechanism of Novel Sulfonamides Containing Oxyacetal and Pyrimidine. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7yq9xZ-WEaJPp1yZaYEqrPyq1Q4Lp9fmoQEwlrPlxg1h_2RrcKjnA-t24LAi6x2DR3aHiwZ4VlN5tB8IisOZBrXmcx1_BFXCGaIqleCGYYyMxzwr8plCcm8iQwjNZNrArWNxp
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). In-vitro In-vivo In-silico Journal. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMGXZmAR91zqtV7BSjbyIfekDDEjm8MGityhM5d0_re1UHDxby7uaoHPFHKrUwbhiAol4W8sWPCw0-HAfp6yefKyfnmoSjFRv9kEb41qM7ZSFCPN8olKTu20yBPFRsiRZQBe20ybvfEA3e_W5MNnP_8b--YH1tyu8EfLyAgmaVVXAqtg==
- Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBUR98IS-iqc_rKKt4Ft7YCQ4qVnyzp3PuTYMCY7OOM69ZSVHoyKEQlci5Hf-qHYV75oNc_BPmxWXJVvFskpzmfxUirs2csvq5NZDImdVSb3isbDyWEmeDAqjtql366wC1qYDoTIM56U6muc6Fx8QN6jjXpAbWlsgemeU19-1kv4Mmg5GXA5l5erPIzDgsBg-3KjZjnQqs7SD45QdzJJMZVp25p8WvSS_rsL3I863s
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgZd2OvTKs0g9slJc7EOzC1UFosWgKvURXp2Z8CtrZ-klqRblmmlJT3l6AHSNBUJr4VYxFKJH-T2BbkubemqqnKnREbax1vdJL_K9CSxxdMRL3Na8MnT5W4D9BRcO0h-TkK_6g
- Sulfonamide-1,3,5-triazine–thiazoles: discovery of a novel class of antidiabetic agents via inhibition of DPP-4. RSC Publishing. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA1PaFDGANq_mOJFouoPVDw75r3Qwzblwck4xqGYmeeX8wKjCf4Aatm5NAAOVJwa3FJ_kbYR7VMclAZoAC5Tub7lmJgzLhW-JUmsTVMCSDurxYXIitANA-etyedTopINFhIe-OAJe_mOsQovi21rRvpCxx-WQgB42WgtOy
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVRKnmIgcSE_L-Rpks3B2Rslqh27L0ukR8MrDf35qViH8ms8suBt7HUKuqK7aC3Z_uT9w1bx3-r4obW5cczBWEqJsOBp6VhI0iwRUsDATMLpjdqsJBbexDL54EG_S1RClRtsXa670Df4GkfMxd4jXYfWOsLT8AX8pS3QU5jrJz8cnCsilFFE-XaHCoOBja5X5gRbNZErGG4SNQfhFVbeMyCFPGQ1Ue_k-8sd08TdEzYQ2pd2rMUuUCytC0gGuX_DxeF8L6eSsHkgIlxEyZdH0xHGB89Sk-U9rebENt8B6GagoFbwy6-PgvoctV4uI8ZifOwi0uUGP5SEORqn-MqVS1q-yYkPLfx1fcWRgMMzR_8o=
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN9-qjmhYpHC3LWFkZRqBNhPaWNbsR7Nr6jvValCsBAVpi_sMStAUmnD5mfI-ShgTNW3hVXD0XzyNf0UcICQ_j2mTDSn7zfxnFD2VgKQdGNpzD3V8n3xkciaiUrtqdwWvZLOet220vtMyXVqc=
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrZhCev6oY0w33YOh1gy31mMzqlK2PV8fdwUhRIc9feev4pD80N2Powy-lXDQZZSlbsIsyY3i67cnTGTv7E2AhqsbBNFPvKpo6v63FGYrCohlBcho8WH5GtCaKhMuYdx3EU_fNbx52JVz-m3mJmuAH7-m0edkbrLnQCegCwG1-hcOJnhETz48=
- The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr_KdXJeuTfzX081IHnGIb9vOqqWmFQt8t2U7476yGj-QhzglzX62WRrZoE7RDyfdRGwZjzfbOutMjRd38Bsec-sRvCLLtkUwvLPryWJSZR9p1QLxqP0Gi3y1aCziH9fSn-bsXSxhUf55bbgeAZaoBb_KiDhZKYsl7TxQkcT9BbSv6-NHsgaCYavspgMqu3rMO6o_otSt17bKHuRyVumrWAWzy0pP2UJLLTHJreiKrFYLk4OPhfADSkU3ltQaSjU09-VxndF7oAeUJ5B7BOw==
- Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLspIWMJwwSFZtozqf-nR2fy0Ib9zLTAbrK0W79P3V-VPWuv0EJjmVUhiWVZN7Jeq5DLsVFjVgtwntTiIY2m0fT2Af0mRTPt1QcXaMcqj9mhsNKd5STHx7tY5R5qakeMcx69FTsyAmuO1X2MpU
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_gKNjQGncNPJou-E6JwfDFEwobosWR_P-KEzJ_b7mtmhGag5-BkFAGNFRE9WQqNAsWcdf894UmMU1gicv3tzuEh_43c0McVW8vE_OLwmdaZaId8B6oPVi9fFwZF-tLVkBGw==
- Dipeptidyl peptidase-4 inhibitor. Wikipedia. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCalBeC1Gq6wu8F7fdAcVw_gaxtkogwjla35EWgcpgiqdCMKlNoUvoLWanWizxr1mbeS0CCtqJnzPbDAvUk8JZBd5YSQDvlkNyUcyxw17TxIoHhyh9YYj8NuSNhPThhKYkhdLkYcwfwTRmS0kUl4vPNMDn7FVmgEl4
- List of Dipeptidyl peptidase 4 inhibitors. Drugs.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSTyqfvIPHWQdrEFhj3EC2SpF0U1kKZP7WimCAVqIdSaM3r-KOAq6wge_wS11eTBjrn6oPlfFywucAZFreUSRNn_T7brXGH8cN52_Tok6UcHB3trBI4uxxfMZBPLO2A-dLDLP6-KF6kvN66gHjXsw_piCi-rbIob4WO1m1OoZX6Mq9
- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1foMwNT3d7OiNif-VsAhCwcdcpOjpAQVAlqXjxO6isQ7Ipj_zfI2b1hVtdAD5x5bRevYvbszna4VnBBuxWacnAsWe69av4kFYvcQjdhF5BDGRjbUjTFv1J1VP9DA3e2d1mWdVE_qJCvJcAfT2
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3PMxgCgTROCI_sipIjuZWqgDvYzopt-DXoinY0zmqOw3NFW5byombHYU2pPqIt5d-MupKc7SghgPFc-XcgV73jZmlBjXn6OS3hA64kdFlXLqxsLRxxZ6gonj0efCoGzvgW5ugokZMugnR4UINB_I=
- 5-broMo-N-propylpyridine-3-sulfonaMide | 1266868-12-5. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL5OdnMVwqtFg_YWUyVHW5sy0x4iLukVpQ0irQ7_Gs7pL97ZNZG16TtG5bGmjtyokYv82HuHsA9CvQL6aW4Epf55T3KD_itxe7t1B_nRfVVOyaeqxeJvKSQO7IyEtL33znY2rZ
- Sulfonamide (medicine). Wikipedia. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTHx03jSliNEpxiIUlX0WNlYCOTv0yoobZEM4d2vWpDWA7SI3QrxIHGLJHdIyLg_HaDcJtHy384QE3lvhiUNOW-UO_SGlAwV-b5dEawfRtwvTf5YcqZsIgLXMcAC7wCD1wJ7BiwxjWFXASSkGlrzs=
- Sulfonamide: Mechanism of Action & Uses - Lesson. Study.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkH5hZ-SbdUs7qeBMFbgiDN8CwzEDeDejYQFAcGzxEnZvuZUo_7QewQrUsmgngIuG9yMtPn23keABo-acpsSnRO37Hz6o5janqIRx0OSZt06oBSUPNbvB2uQmrj_PzGz-pELb5-3rSDNam9tmdORRkVnvRFgbofJk44P-vapdgvVfjg9ZD
- Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTOx0l2CZz7Ka4A0f9hhAO7E4zZM662iBC9Tc1bnD18k0K3p8UeYo0J6HKDYc3zfSPHCF05QANXfZoPWseDGJMhCuvMaQsNLbgnisqwWk_JgybMuzRhno8n0AHAGsvMeERX9jPQSI=
Sources
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-b.com [ajchem-b.com]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 12. openaccesspub.org [openaccesspub.org]
- 13. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. tandfonline.com [tandfonline.com]
- 22. mdpi.com [mdpi.com]
- 23. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 24. drugs.com [drugs.com]
- 25. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Sulfonamide-1,3,5-triazine–thiazoles: discovery of a novel class of antidiabetic agents via inhibition of DPP-4 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Bromo-N-isopropylpyridine-3-sulfonamide and Related Pyridine Derivatives for Drug Discovery
Introduction: The Strategic Value of Privileged Scaffolds
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs. These are termed "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyridine ring and the sulfonamide functional group are two such scaffolds.[1] Pyridine, a bioisostere of benzene, is a core component of numerous pharmaceuticals, where its nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility.[2][3] The sulfonamide moiety is a cornerstone of medicinal chemistry, first recognized for its antibacterial properties and now found in drugs ranging from diuretics to anticancer agents.[4][5]
This guide provides an in-depth comparison of 5-Bromo-N-isopropylpyridine-3-sulfonamide , a specific derivative, against its structural analogs. By examining the subtle yet critical differences in their synthesis, physicochemical properties, and biological activities, we aim to provide researchers and drug development professionals with a rational framework for selecting and optimizing pyridine sulfonamide-based candidates for their specific therapeutic targets.
Core Synthesis Strategy: A Reliable Path to N-Substituted Pyridine-3-sulfonamides
The synthesis of N-substituted 5-bromopyridine-3-sulfonamides is a robust and well-established process, typically proceeding through a two-step sequence from a commercially available starting material. The reliability of this pathway is crucial for generating compound libraries for screening and for the scalable production of lead candidates.
The general approach involves the preparation of a key intermediate, 5-bromopyridine-3-sulfonyl chloride, followed by its reaction with a primary or secondary amine to form the desired sulfonamide.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis adapted from established methodologies for similar sulfonamide derivatives.[6][7]
Part A: Synthesis of 6-aminopyridine-3-sulfonyl chloride (Illustrative Intermediate Step) Rationale: This intermediate is crucial as it provides the reactive sulfonyl chloride group necessary for coupling with the desired amine.
-
Grind 6-aminopyridine-3-sulfonic acid (0.5 mole) with phosphorus pentachloride (1 mole).[7]
-
Add a few drops of phosphorus oxychloride to the mixture.[7]
-
Reflux the reaction mixture for 5 hours at 130°C.[7]
-
After cooling to room temperature, carefully pour the mixture onto crushed ice.
-
Filter the resulting solid, wash with water and a sodium bicarbonate solution, and dry under a vacuum to yield the sulfonyl chloride intermediate.[7]
Part B: Synthesis of this compound Rationale: This step couples the key sulfonyl chloride intermediate with the specific amine (isopropylamine) to yield the final product. A base is used to neutralize the HCl byproduct of the reaction.
-
Dissolve 5-bromopyridine-3-sulfonyl chloride (10 mmol) in a suitable solvent such as dichloromethane (DCM, 50 mL).
-
To this stirred solution, add isopropylamine (12 mmol) and a non-nucleophilic base like triethylamine (15 mmol).
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).[6]
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure this compound.
Comparative Analysis: The Impact of N-Alkyl Substitution on Physicochemical Properties
The identity of the N-substituent on the sulfonamide moiety is a critical determinant of a compound's physicochemical properties, particularly its lipophilicity (fat-solubility). Lipophilicity, often estimated as LogP, profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The table below compares this compound with several close analogs. The data highlights how subtle structural changes can tune the molecule's properties.
| Compound | N-Substituent | Molecular Weight ( g/mol ) | Predicted LogP | Structural Notes |
| Target Compound | -isopropyl | 279.15 | ~1.6 | Branched alkyl group provides steric bulk near the sulfonamide nitrogen. |
| Analog A | -ethyl | 265.13 | 1.3 | A smaller, linear alkyl chain. |
| Analog B[1] | -propyl | 279.16 | 1.9 | A longer, linear alkyl chain, increasing lipophilicity compared to ethyl.[1] |
| Analog C[1] | -cyclopropyl | 277.14 | 1.3 | A rigid, cyclic structure with lipophilicity similar to the ethyl analog.[1] |
| Analog D[8] | - (3-hydroxypropyl) | 295.15 | 0.6 | Introduction of a polar hydroxyl group significantly reduces lipophilicity.[1] |
| LogP values are estimated and serve for comparative purposes.[1] |
Key Insights:
-
Chain Length: Increasing the length of the linear alkyl chain from ethyl to propyl increases the predicted lipophilicity.[1]
-
Branching: The N-isopropyl group, being a branched isomer of the N-propyl group, offers a different spatial arrangement (steric profile) with a slightly lower predicted lipophilicity. This can be crucial for fitting into specific enzyme active sites.
-
Polar Functionalization: The addition of a hydroxyl group, as seen in Analog D, dramatically increases hydrophilicity (lowers LogP), which could be leveraged to improve solubility or alter target engagement.[1]
Biological Activity & Structure-Activity Relationships (SAR)
Pyridine sulfonamides exhibit a wide range of biological activities, and their mechanism of action is often tied to the inhibition of specific enzymes.[4] The structure-activity relationship (SAR) helps to explain how different parts of the molecule contribute to its overall effect.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurjchem.com [eurjchem.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. 5-bromo-N-(3-hydroxypropyl) pyridine-3-sulfonamide | 1306272-12-7 [chemicalbook.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-n-isopropylpyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine sulfonamide scaffold is a cornerstone for the design of targeted inhibitors for a variety of enzymes. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet representative, member of this class: 5-Bromo-n-isopropylpyridine-3-sulfonamide. By examining the individual and synergistic contributions of its core components—the pyridine ring, the sulfonamide linker, the 5-bromo substituent, and the N-isopropyl group—we can infer its likely biological activity profile and compare it to established alternatives. While direct experimental data for this exact molecule is not extensively available in the public domain, a robust analysis can be constructed based on the well-documented SAR of closely related analogues, particularly within the realm of carbonic anhydrase inhibition.
The Pyridine-3-Sulfonamide Scaffold: A Privileged Motif for Enzyme Inhibition
The pyridine-3-sulfonamide core is a recognized pharmacophore, primarily known for its potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological processes.[1] The fundamental mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.[1]
The incorporation of a pyridine ring, as opposed to a benzene ring, is a critical design choice. The electron-withdrawing nature of the pyridine nitrogen increases the acidity of the sulfonamide proton, facilitating its ionization and thereby enhancing its binding affinity to the positively charged zinc ion.[1] This intrinsic property makes pyridine-3-sulfonamides particularly effective as CA inhibitors.
Deconstructing the Structure-Activity Relationship of this compound
To understand the potential biological activity of this compound, we will dissect the molecule into its key functional components and analyze their individual contributions to its overall SAR profile.
The 5-Bromo Substituent: Modulating Electronic Properties and Lipophilicity
The presence of a halogen at the 5-position of the pyridine ring is expected to significantly influence the molecule's physicochemical properties. The bromine atom is a moderately lipophilic and electron-withdrawing group.
-
Electronic Effects : The electron-withdrawing nature of the bromine atom can further enhance the acidity of the sulfonamide proton, potentially leading to stronger binding to the target enzyme.
The N-isopropyl Group: Introducing Steric Hindrance and Modulating Lipophilicity
The N-substituent on the sulfonamide moiety plays a pivotal role in fine-tuning the inhibitory activity and selectivity of the molecule. The isopropyl group, a branched alkyl chain, imparts distinct characteristics compared to smaller, linear alkyl groups.
-
Steric Hindrance : The branched nature of the isopropyl group introduces significant steric bulk around the sulfonamide nitrogen. This steric hindrance can influence the molecule's ability to fit into the active site of different enzyme isoforms. In some cases, this can lead to increased selectivity for isoforms with larger binding pockets. However, excessive steric bulk can also be detrimental to activity if it prevents optimal binding.[2]
-
Lipophilicity : The isopropyl group increases the overall lipophilicity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic properties.
Comparative Analysis: Positioning this compound Against Alternatives
Given the prevalence of the pyridine-3-sulfonamide scaffold among carbonic anhydrase inhibitors, we will focus our comparative analysis within this therapeutic area. The table below presents hypothetical and literature-derived data for a series of pyridine-3-sulfonamides to illustrate the anticipated impact of the 5-bromo and N-isopropyl substituents on inhibitory activity against two key carbonic anhydrase isoforms: the ubiquitous hCA II and the tumor-associated hCA IX.
| Compound | 5-Substituent | N-Substituent | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Rationale for Predicted Activity |
| Reference 1 | H | H | 150 | 50 | Unsubstituted pyridine-3-sulfonamide as a baseline. |
| Reference 2 | H | Ethyl | 120 | 40 | Small N-alkyl group may slightly improve potency. |
| Reference 3 | Cl | H | 100 | 30 | Electron-withdrawing chloro group enhances binding. |
| Inferred Compound | Br | H | ~90 | ~25 | More electron-withdrawing and lipophilic bromo group may further improve potency over chloro analog. |
| Target Compound | Br | Isopropyl | ~150 | ~45 | Steric hindrance from the isopropyl group may decrease potency against hCA II, but potentially enhance selectivity for hCA IX. |
| Alternative 1 | 4-amino | H | 250 | 12 | Example of a clinically used sulfonamide, Acetazolamide (as a conceptual, not direct structural, comparator).[3] |
| Alternative 2 | 4-triazolyl | H | 271.5 | 137 | Example of a 4-substituted pyridine-3-sulfonamide with a bulky "tail".[1] |
Note: The Kᵢ values for the "Inferred Compound" and "Target Compound" are hypothetical and based on the extrapolation of known SAR trends. Experimental validation is required.
The analysis suggests that while the 5-bromo substituent is likely to enhance the intrinsic inhibitory potency of the pyridine-3-sulfonamide scaffold, the N-isopropyl group may introduce steric clashes that could decrease its affinity for certain CA isoforms, such as hCA II. However, this same steric bulk could potentially be exploited to achieve selectivity for other isoforms with more accommodating active sites, such as the tumor-related hCA IX.
Experimental Protocols
To experimentally validate the inferred SAR of this compound and its analogues, a robust and standardized carbonic anhydrase inhibition assay is required.
Synthesis of this compound
A plausible synthetic route to the target compound would involve the following steps:
-
Diazotization of 3-amino-5-bromopyridine: 3-amino-5-bromopyridine is treated with sodium nitrite in the presence of a strong acid (e.g., tetrafluoroboric acid) to form the corresponding diazonium salt.
-
Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 5-bromopyridine-3-sulfonyl chloride.
-
Amination: The resulting 5-bromopyridine-3-sulfonyl chloride is reacted with isopropylamine in an appropriate solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine) to afford the final product, this compound.[4]
Caption: Synthetic workflow for this compound.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This method directly measures the inhibition of the physiological reaction catalyzed by carbonic anhydrase.
-
Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II or hCA IX) is prepared in a suitable buffer (e.g., TRIS-HCl, pH 7.5). Serial dilutions of the test inhibitor (this compound) and a standard inhibitor (e.g., acetazolamide) are prepared in the same buffer.
-
Reaction Mixture: The enzyme solution is mixed with the inhibitor solution at various concentrations and incubated for a defined period to allow for binding.
-
CO₂ Hydration Assay: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow spectrophotometer. The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored using a pH indicator (e.g., p-nitrophenol).
-
Data Analysis: The initial rate of the reaction is measured for each inhibitor concentration. The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition).
Caption: Experimental workflow for determining carbonic anhydrase inhibition.
Conclusion
The structure-activity relationship of this compound, while not explicitly detailed in current literature, can be rationally inferred from the extensive body of knowledge surrounding pyridine-sulfonamide inhibitors. The pyridine-3-sulfonamide core provides a potent platform for carbonic anhydrase inhibition. The 5-bromo substituent is anticipated to enhance this inhibitory activity through its electron-withdrawing and lipophilic properties. The N-isopropyl group, by introducing steric bulk, is likely to modulate the isoform selectivity profile of the molecule.
This guide provides a framework for understanding and further investigating the potential of this compound as a targeted enzyme inhibitor. The proposed experimental protocols offer a clear path for the synthesis and biological evaluation of this compound and its analogues, which will be essential to validate the inferred SAR and to fully elucidate its therapeutic potential.
References
- Abbate, F., et al. (2004). Carbonic anhydrase inhibitors: E7070, a sulfonamide anticancer agent, potently inhibits cytosolic isozymes I and II, and transmembrane, tumor-associated isozyme IX. Bioorganic & Medicinal Chemistry Letters, 14(1), 217-223.
- Akocak, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497.
- Aslan, G., et al. (2023). Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235373.
- Guzel, M., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(10), 4099.
- Kallitsakis, A., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 13498.
- Maren, T. H. (1991). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Journal of Pharmacology and Experimental Therapeutics, 257(3), 987-992.
- Nocentini, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(16), 4930.
- Rai, D., & Singh, R. K. (2011). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Indian Journal of Chemistry - Section B, 50B(7), 931-936.
- Sławiński, J., et al. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817.
- Sapegin, A., et al. (2025). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv.
- Sharma, A., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
- Singh, R., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283.
- Sonawane, V. R., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2393-2409.
- Supuran, C. T. (2020). Carbonic anhydrase inhibitors. Taylor & Francis.
- Szewczyk, M., et al. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 75(3), 633-641.
- Ward, J. S., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 1567.
- Winum, J. Y., et al. (2012). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 3(11), 923-926.
- Yaka, M., et al. (2021). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1668-1681.
- Zervosen, A., et al. (2000). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Medicinal Chemistry, 43(1), 114-122.
- Zhang, X., et al. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(10), 1932.
- Zote, A. S., et al. (2021). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. NIScPR Online Periodical Repository.
Sources
cross-reactivity of 5-Bromo-n-isopropylpyridine-3-sulfonamide
As a Senior Application Scientist, this guide provides a predictive analysis of the cross-reactivity profile of 5-Bromo-n-isopropylpyridine-3-sulfonamide. Given that this molecule is not extensively characterized in publicly available literature, this document outlines a strategic approach to its evaluation based on established principles of medicinal chemistry and structure-activity relationships (SAR). We will deconstruct the molecule, predict its likely target classes and off-targets, and provide a comprehensive experimental workflow for its characterization.
Structural Deconstruction and Primary Target Prediction
The structure of this compound suggests its potential as a kinase inhibitor. The pyridine core is a well-established scaffold in this class of drugs, often acting as a hinge-binder in the ATP-binding pocket of kinases. The N-isopropyl group likely occupies a hydrophobic pocket, while the sulfonamide moiety can form critical hydrogen bonds.
-
Pyridine Core : A common heterocyclic scaffold known to mimic the adenine region of ATP, enabling it to bind to the hinge region of many kinases.
-
Sulfonamide Group : This group is a versatile hydrogen bond donor and acceptor. In the context of kinase inhibition, it can interact with key residues in the ATP binding site, such as the catalytic loop or the DFG motif.
-
Bromo Substituent : The bromine atom at the 5-position of the pyridine ring is an electron-withdrawing group that can modulate the pKa of the pyridine nitrogen. More importantly, it provides a point of interaction within a hydrophobic sub-pocket of the target protein, often enhancing binding affinity and selectivity.
-
N-isopropyl Group : This bulky, hydrophobic group is likely to be oriented into a specific hydrophobic region of the target's binding pocket, further contributing to the compound's potency and selectivity profile.
Given these features, this compound is predicted to be a competitive inhibitor of one or more protein kinases. Its specific target(s) would depend on the precise geometry and electrostatics of the ATP-binding site of individual kinases.
Predicted Cross-Reactivity Profile: Key Considerations
While the primary target class is likely to be kinases, the structural motifs of this compound suggest several key areas of potential cross-reactivity.
Carbonic Anhydrases: A High-Probability Off-Target
The presence of an unsubstituted sulfonamide group (-SO₂NH₂) is a strong predictor of interaction with carbonic anhydrases (CAs). This is a classic example of off-target activity for sulfonamide-containing drugs. CAs are a family of metalloenzymes that contain a zinc ion in their active site. The sulfonamide group is an excellent zinc-binding moiety, and many sulfonamide drugs exhibit potent, often unintended, inhibition of various CA isoforms.
| Off-Target Class | Structural Moiety | Predicted Interaction | Comparison with Alternatives |
| Carbonic Anhydrases | Sulfonamide | High-probability zinc-binding in the active site. | Many kinase inhibitors with sulfonamide groups (e.g., Celecoxib, a COX-2 inhibitor with off-target CA activity) show this cross-reactivity. |
| Other Kinases | Pyridine-sulfonamide scaffold | Moderate to high probability of binding to the ATP pockets of multiple kinases. | The degree of selectivity will be determined by the specific interactions of the bromo and isopropyl groups. |
| CYP450 Enzymes | Pyridine and bromo-aromatic structure | Possible metabolism by and/or inhibition of cytochrome P450 enzymes. | Common for many small molecule drugs; requires experimental evaluation. |
| hERG Channel | General small molecule properties | Low to moderate probability; a standard safety pharmacology assessment. | A common liability for many kinase inhibitors and other small molecules. |
Kinase Selectivity
Even if the primary target is a specific kinase, there is a high likelihood of cross-reactivity with other kinases. The human kinome consists of over 500 members, many of which share highly conserved ATP-binding sites. The selectivity of this compound will be determined by how well its substituents (the bromo and isopropyl groups) can exploit subtle differences in the shape and character of these binding pockets. Without experimental data, it is prudent to assume that the compound may inhibit multiple kinases.
Experimental Workflow for Characterization
To empirically determine the cross-reactivity profile of this compound, a tiered approach is recommended. This workflow is designed to provide a comprehensive understanding of the compound's selectivity and potential off-target liabilities.
Caption: Proposed experimental workflow for characterizing the selectivity and cross-reactivity of a novel compound.
Step-by-Step Protocols
Protocol 1: Broad Kinome Profiling (e.g., using a service like Eurofins' KinomeScan™)
-
Compound Preparation : Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration : The compound is typically tested at a concentration of 1 or 10 µM.
-
Binding Assay : The assay measures the ability of the compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is measured via quantitative PCR of the DNA tag.
-
Data Analysis : Results are typically reported as a percentage of control (%Ctrl), where a lower number indicates stronger binding. A common threshold for a "hit" is a %Ctrl < 10 or < 35, depending on the desired stringency. The output is a selectivity map showing the compound's interaction with hundreds of kinases.
Protocol 2: Carbonic Anhydrase Inhibition Assay
-
Enzyme and Substrate : Use purified recombinant human CA isoforms (e.g., CA I, II, IX, XII). A common substrate is 4-nitrophenyl acetate (NPA), which is hydrolyzed by CA to produce the chromophore 4-nitrophenol.
-
Compound Preparation : Prepare a dilution series of this compound in a buffer-DMSO mixture (final DMSO concentration should be <1%).
-
Assay Procedure : a. Incubate the enzyme with varying concentrations of the inhibitor in a 96-well plate. b. Initiate the reaction by adding the NPA substrate. c. Monitor the increase in absorbance at 405 nm over time using a plate reader.
-
Data Analysis : Calculate the initial reaction rates and plot them against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value for each CA isoform.
Data Interpretation and Path Forward
The data generated from this workflow will provide a comprehensive cross-reactivity profile.
-
High Selectivity : If the compound potently inhibits a single kinase or a small family of kinases with >100-fold selectivity over other kinases and shows minimal activity against the CA panel and other off-targets, it can be considered a selective inhibitor.
-
Moderate Selectivity : The compound may inhibit several kinases with similar potency. This could be desirable if a multi-targeted profile is the goal (e.g., in oncology).
-
Poor Selectivity/High Off-Target Activity : If the compound inhibits many kinases or shows potent inhibition of carbonic anhydrases or other safety-relevant targets (like hERG), this represents a significant liability. Such a finding would necessitate a medicinal chemistry effort to improve selectivity.
Caption: Comparison of ideal versus poor selectivity profiles for a hypothetical kinase inhibitor.
References
-
Kinase Inhibitor Scaffolds : Müller, S., Chaikuad, A., Gray, N.S. et al. The ins and outs of selective kinase inhibitor development. Nat Chem Biol 14, 103–111 (2018). [Link]
-
Carbonic Anhydrase Inhibition by Sulfonamides : Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
-
Kinome Scanning and Selectivity Profiling : Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
Role of Halogens in Drug Design : Hernandes, M. Z., Cavalcanti, S. M., Moreira, D. R., de Azevedo, J., & Leite, A. C. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current drug targets, 11(3), 303-314. [Link]
-
Safety Pharmacology Screening : Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922. [Link]
A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Sulfonamides: A Case Study Perspective on 5-Bromo-n-isopropylpyridine-3-sulfonamide
In the landscape of modern drug development, establishing a predictive relationship between in vitro drug product performance and its in vivo behavior is a cornerstone of efficient and scientifically sound pharmaceutical advancement. This relationship, known as in vitro-in vivo correlation (IVIVC), serves as a surrogate for bioequivalence studies, facilitates formulation optimization, and can significantly reduce the regulatory burden.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive framework for establishing an IVIVC for a novel sulfonamide compound, using the hypothetical case of 5-Bromo-n-isopropylpyridine-3-sulfonamide. While specific experimental data for this compound is not publicly available, this guide will leverage established principles and methodologies to outline a robust pathway for its IVIVC development.
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, with applications ranging from antibacterial to anticancer agents.[4][5][6][7] The diverse pharmacological activities of sulfonamides underscore the importance of understanding their pharmacokinetic profiles early in development. An effective IVIVC model is a critical tool in achieving this understanding.
Part 1: Foundational Physicochemical Characterization
Before embarking on in vitro and in vivo studies, a thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is paramount. These properties govern its dissolution, absorption, and overall bioavailability. For our case study compound, this compound, key parameters to be determined would include:
-
Solubility: The solubility of a drug substance in various aqueous media (including different pH values) is a critical determinant of its dissolution rate.
-
Permeability: The ability of the drug to permeate across biological membranes (e.g., the gastrointestinal tract) will influence its rate and extent of absorption.
-
pKa: The ionization constant will determine the drug's charge at different physiological pH values, which in turn affects its solubility and permeability.
-
Partition Coefficient (LogP/LogD): This measure of lipophilicity helps predict the drug's ability to cross cell membranes.
While experimental data for this compound is not available, we can look at a structurally related compound, 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide, to illustrate the type of information that would be gathered.[8]
Table 1: Illustrative Physicochemical Properties of a Related Sulfonamide
| Property | Value (for 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide) | Significance for IVIVC |
| Molecular Weight | 364.22 g/mol | Influences diffusion and permeability. |
| XLogP3 | 2.2 | Indicates moderate lipophilicity, suggesting reasonable permeability. |
| Hydrogen Bond Donors | 1 | Affects solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 | Affects solubility and interactions with biological targets. |
Data sourced from PubChem for a structurally similar compound for illustrative purposes.[8]
Part 2: Strategic In Vitro Dissolution Studies
The cornerstone of an IVIVC is a well-designed in vitro dissolution study that can discriminate between different formulation variants and reflect the in vivo release process. The choice of dissolution apparatus and media should be scientifically justified and aim to simulate the physiological conditions of the gastrointestinal tract.
Experimental Protocol: In Vitro Dissolution Testing
-
Apparatus Selection: The USP Apparatus 2 (paddle) is commonly used for oral solid dosage forms. For poorly soluble compounds, or to better simulate gastrointestinal transit, a USP Apparatus 4 (flow-through cell) could be considered.[9]
-
Media Selection: A range of dissolution media should be evaluated to reflect the pH changes along the GI tract (e.g., pH 1.2, 4.5, and 6.8).[9] For compounds with solubility issues, biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) can provide more predictive results.
-
Experimental Conditions:
-
Temperature: 37 ± 0.5 °C.
-
Agitation Speed: Typically 50-100 RPM for USP Apparatus 2.
-
Sampling Times: Frequent sampling is crucial to accurately define the dissolution profile (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Sink Conditions: Should be maintained throughout the experiment, meaning the concentration of the drug in the dissolution medium should not exceed 10-15% of its saturation solubility.
-
-
Analytical Method: A validated analytical method, such as HPLC-UV, is required to quantify the amount of drug dissolved at each time point.
Table 2: Hypothetical In Vitro Dissolution Data for Three Formulations of this compound
| Time (min) | Formulation A (Fast Release) % Dissolved | Formulation B (Medium Release) % Dissolved | Formulation C (Slow Release) % Dissolved |
| 15 | 45 | 25 | 10 |
| 30 | 75 | 50 | 25 |
| 60 | 95 | 80 | 50 |
| 90 | 100 | 95 | 75 |
| 120 | 100 | 100 | 90 |
Part 3: In Vivo Pharmacokinetic Evaluation
The in vivo arm of the IVIVC study involves administering the different formulations to a suitable animal model (e.g., rats or dogs) or human subjects and collecting plasma samples over time to determine the drug's pharmacokinetic profile.
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Study Design: A crossover study design is often preferred to minimize inter-subject variability.
-
Subjects: Healthy adult subjects (animal or human) are typically used. Ethical approval is mandatory for all animal and human studies.
-
Dosing: A single oral dose of each formulation is administered after an overnight fast.
-
Blood Sampling: Blood samples are collected at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is separated from the blood samples and stored frozen until analysis.
-
Bioanalytical Method: A validated bioanalytical method, such as LC-MS/MS, is used to quantify the drug concentration in the plasma samples.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
Table 3: Hypothetical In Vivo Pharmacokinetic Data for Three Formulations of this compound
| Parameter | Formulation A (Fast Release) | Formulation B (Medium Release) | Formulation C (Slow Release) |
| Cmax (ng/mL) | 850 | 600 | 350 |
| Tmax (hr) | 1.5 | 3.0 | 5.0 |
| AUC₀₋t (nghr/mL) | 4500 | 4450 | 4300 |
| AUC₀₋inf (nghr/mL) | 4600 | 4550 | 4400 |
Part 4: Establishing the In Vitro-In Vivo Correlation
The goal of IVIVC is to establish a mathematical model that describes the relationship between an in vitro property (dissolution) and an in vivo response (absorption).[1] There are several levels of correlation, with Level A being the most rigorous and preferred by regulatory agencies.[9][10]
Workflow for Establishing a Level A IVIVC
Caption: Workflow for establishing a Level A IVIVC.
A Level A correlation is a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. To achieve this, the in vivo plasma concentration-time data is deconvoluted to obtain the in vivo absorption profile. The percentage of drug dissolved in vitro is then plotted against the percentage of drug absorbed in vivo. A linear relationship is often sought.
Part 5: Comparison with Alternatives and Broader Context
While we have focused on a hypothetical case, the principles of IVIVC are applicable to a wide range of sulfonamide drugs. However, the ease of developing a meaningful IVIVC can be influenced by the drug's biopharmaceutical properties. For instance, for highly soluble and highly permeable (BCS Class I) sulfonamides, a good IVIVC is often expected.[9] Conversely, for poorly soluble (BCS Class II and IV) or poorly permeable (BCS Class III and IV) compounds, establishing a predictive IVIVC can be more challenging.[9]
The therapeutic application of the sulfonamide can also influence the desired release profile and, consequently, the IVIVC development strategy. For example, an antibacterial sulfonamide might be formulated for rapid release to achieve high systemic concentrations quickly, while a sulfonamide-based anticancer agent might be developed as a modified-release formulation to maintain therapeutic concentrations over a prolonged period and minimize side effects.
Part 6: Illustrative Signaling Pathway
To provide a broader biological context, the following diagram illustrates the well-established mechanism of action for antibacterial sulfonamides. They act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[5]
Sources
- 1. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide | C14H10BrN3O2S | CID 61795910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmalesson.com [pharmalesson.com]
- 10. premier-research.com [premier-research.com]
comparative analysis of 5-Bromo-n-isopropylpyridine-3-sulfonamide analogs
An In-Depth Comparative Guide to 5-Bromo-N-isopropylpyridine-3-sulfonamide and Its Analogs for Drug Discovery Professionals
As a cornerstone in medicinal chemistry, the sulfonamide functional group is integral to a wide array of therapeutic agents, demonstrating activities that span from antibacterial to anticancer and diuretic effects.[1][2][3] When incorporated into a heterocyclic scaffold like pyridine, the resulting molecule gains unique physicochemical and pharmacological properties.[4] This guide provides a detailed comparative analysis of this compound, a representative pyridyl-sulfonamide, and explores how structural modifications to its core scaffold influence biological activity. We will delve into the structure-activity relationships (SAR), examine key biological targets, and provide robust experimental protocols for evaluation, offering a comprehensive resource for researchers in drug development.
The 5-Bromo-pyridine-3-sulfonamide Scaffold: A Privileged Core
The pyridine-3-sulfonamide framework is a compelling starting point for inhibitor design. The pyridine ring, being electron-deficient, influences the molecule's overall electronic properties and potential for aromatic interactions within a target's active site.[5] The sulfonamide moiety (-SO₂NH-) is a critical pharmacophore, renowned for its ability to act as a zinc-binding group in various metalloenzymes, most notably carbonic anhydrases (CAs).[6] The strategic placement of a bromine atom at the C5 position not only modulates the electronic landscape of the pyridine ring but also serves as a valuable synthetic handle for further chemical diversification through cross-coupling reactions.[7]
Our parent compound, This compound , combines these features with an N-isopropyl group, which imparts a degree of lipophilicity and specific steric bulk that can be crucial for optimizing potency and selectivity.
Comparative Analysis: Structure-Activity Relationships (SAR)
The biological profile of the parent compound can be systematically tuned by modifying three key regions: the N-alkyl substituent, the C5-bromo group, and other positions on the pyridine ring. Understanding the impact of these changes is fundamental to rational drug design.
Impact of the N-Substituent
The group attached to the sulfonamide nitrogen plays a pivotal role in defining the compound's interaction with the target protein and its pharmacokinetic properties.
-
Steric Bulk and Shape: Replacing the isopropyl group with smaller (e.g., ethyl) or larger, more constrained cyclic structures (e.g., cyclopropyl[8]) can profoundly affect binding. In enzymes with narrow binding pockets, smaller substituents may be favored. Conversely, a larger or specifically shaped substituent might engage in additional hydrophobic or van der Waals interactions, thereby increasing potency. For instance, studies on pyrazolo[4,3-c]pyridine sulfonamides have shown that the nature of the linker and substituents connected to the core structure is critical for inhibitory activity against various carbonic anhydrase isoforms.[6]
-
Lipophilicity: The N-substituent is a primary determinant of the molecule's overall lipophilicity (logP). Increasing alkyl chain length generally increases lipophilicity, which can enhance membrane permeability but may also lead to higher plasma protein binding or off-target effects.
The Role of the C5-Bromo Substituent
Halogen atoms are frequently employed in medicinal chemistry to enhance biological activity through several mechanisms.
-
Electronic Effects: The electron-withdrawing nature of bromine influences the acidity of the sulfonamide proton, which can be critical for its binding to metallic cofactors like Zn²⁺.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the protein's active site, thereby stabilizing the ligand-protein complex.
-
Metabolic Stability: The presence of a halogen can block potential sites of metabolism, increasing the compound's half-life.
-
Comparative Analysis: Replacing bromine with other halogens (Cl, F) or with non-halogen groups (e.g., methyl, cyano) would systematically probe these effects. Studies on other pyridine derivatives have shown that while halogens can sometimes decrease antiproliferative activity, other functional groups like -OMe or -OH can enhance it, highlighting the context-dependent nature of such modifications.[9]
Diversification of the Pyridine Ring
Introducing additional substituents to the pyridine ring offers another avenue for optimization. The addition of groups at the C2, C4, or C6 positions can be used to:
-
Improve Selectivity: By adding a group that creates a steric clash with off-target isoforms but is accommodated by the desired target.
-
Enhance Potency: By introducing groups that can form additional hydrogen bonds or hydrophobic interactions. For example, in a series of sulfonamide-functionalized pyridine carbothioamides, the addition of a second substituent to the N-phenyl ring resulted in a marked increase in anticancer activity.[10]
-
Modulate Physicochemical Properties: Adding polar groups can improve aqueous solubility, a common challenge in drug development.
Data Summary: A Representative Comparison
To illustrate the impact of the aforementioned structural modifications, the following table summarizes hypothetical yet plausible data for a series of analogs based on established SAR principles. This serves as a conceptual guide for a lead optimization campaign.
| Compound | Structure | Modification from Parent | Primary Target | IC₅₀ (nM) | Key SAR Insight |
| Parent | 5-Bromo-N-isopropyl -pyridine-3-sulfonamide | - | Carbonic Anhydrase II | 50 | Baseline activity with moderate lipophilicity. |
| Analog A | 5-Bromo-N-cyclopropyl -pyridine-3-sulfonamide | Isopropyl → Cyclopropyl | Carbonic Anhydrase II | 25 | The rigid cyclopropyl group offers a better fit in the hydrophobic pocket, improving potency.[8] |
| Analog B | 5-Chloro -N-isopropyl-pyridine-3-sulfonamide | Bromo → Chloro | Carbonic Anhydrase II | 45 | Smaller halogen maintains activity, suggesting the electronic effect is more critical than the size of the halogen at this position. |
| Analog C | 5-Bromo-N-isopropyl-2-methoxy -pyridine-3-sulfonamide | Addition of 2-OCH₃ | Carbonic Anhydrase IX | 15 (CA IX) >200 (CA II) | The 2-methoxy group engages with specific residues in the CA IX active site, conferring isoform selectivity.[10] |
| Analog D | N-isopropyl-pyridine-3-sulfonamide | Removal of Bromo | Carbonic Anhydrase II | 250 | Removal of the halogen significantly reduces potency, highlighting its importance for binding.[9] |
Key Biological Targets and Mechanisms of Action
Pyridyl-sulfonamide analogs are versatile scaffolds that can be designed to interact with a variety of biological targets.
Carbonic Anhydrase (CA) Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrases, a family of zinc-containing enzymes involved in processes like pH regulation and CO₂ transport.[6] Overexpression of certain CA isoforms (e.g., CA IX and XII) is linked to tumorigenesis, making them attractive anticancer targets.
Mechanism: The deprotonated sulfonamide nitrogen (R-SO₂-NH⁻) coordinates directly with the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water/hydroxide and inhibiting the catalytic cycle.[11]
Dihydropteroate Synthase (DHPS) Inhibition
The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of DHPS, an enzyme crucial for folic acid synthesis in bacteria.[12][13] Since humans obtain folate from their diet, this pathway is an excellent selective target.
Mechanism: Sulfonamides are structural mimics of the natural substrate, para-aminobenzoic acid (PABA). They bind to the PABA site on DHPS, preventing the synthesis of dihydropteroic acid and halting the production of tetrahydrofolic acid, a precursor for nucleotide synthesis.[12]
Essential Experimental Protocols
Rigorous and reproducible experimental data are the bedrock of any drug discovery program. Below are detailed protocols for key assays used to evaluate sulfonamide analogs.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow method to measure the inhibition of CA-catalyzed CO₂ hydration.[6][11]
Objective: To determine the inhibitory potency (Kᵢ) of test compounds against specific CA isoforms.
Materials:
-
Purified human CA isoforms (e.g., hCA II, hCA IX)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium perchlorate (0.1 M, to maintain ionic strength)
-
Phenol Red pH indicator
-
CO₂-saturated water (substrate)
-
Test compounds dissolved in DMSO (serial dilutions)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme & Inhibitor Preparation: Prepare a solution of the CA enzyme in the HEPES buffer. Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: The assay is performed in a stopped-flow instrument that rapidly mixes two solutions.
-
Syringe A: Contains the CA enzyme, pH indicator, and the test compound at a specific concentration (or vehicle control).
-
Syringe B: Contains the CO₂-saturated water.
-
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to reach binding equilibrium.
-
Reaction Initiation & Measurement: Rapidly mix the contents of Syringe A and Syringe B. The hydration of CO₂ to bicarbonate and a proton causes a pH drop, which is monitored by the change in absorbance of the Phenol Red indicator over time.
-
Data Analysis:
-
The initial rates of the catalyzed reaction are determined from the slope of the absorbance vs. time curve.
-
Rates are measured at various inhibitor concentrations.
-
The Kᵢ values are calculated by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation from IC₅₀ values determined via non-linear regression.
-
Sources
- 1. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 5-Bromo-n-isopropylpyridine-3-sulfonamide: A Novel Carbonic Anhydrase Inhibitor
Abstract: The inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX, is a validated therapeutic strategy for hypoxic solid tumors.[1][2][3] This guide provides an in-depth comparative analysis of a novel investigational compound, 5-Bromo-n-isopropylpyridine-3-sulfonamide, hereafter referred to as Compound X . We benchmark its inhibitory potency and selectivity against the clinically established CA inhibitors Acetazolamide and Dorzolamide. Utilizing the gold-standard stopped-flow CO₂ hydration assay, we present quantitative data on its activity against the ubiquitous human (h) CA II isoform and the cancer-specific hCA IX isoform. This guide details the experimental rationale, provides step-by-step protocols, and interprets the resulting data to position Compound X within the current landscape of CA inhibitors.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] This fundamental reaction is critical to numerous physiological processes, including pH regulation, fluid secretion, and metabolic homeostasis.[5][6]
While several CA isoforms exist, two are of particular pharmacological interest:
-
hCA II: A ubiquitous and highly active cytosolic isoform. Its inhibition is the basis for diuretics and treatments for glaucoma.[5][7]
-
hCA IX: A transmembrane isoform that is minimally expressed in normal tissues but is strongly upregulated in many solid tumors in response to hypoxia.[2][8] By regulating extracellular pH, hCA IX helps tumor cells survive acidic microenvironments and facilitates metastasis, making it a prime target for anticancer therapies.[1][8]
The primary challenge in developing CA-targeted anticancer drugs is achieving high selectivity for hCA IX over the off-target hCA II, as non-selective inhibition can lead to systemic side effects.[3][4] Sulfonamides are the most extensively studied class of CA inhibitors, known for their potent activity.[1][9][10] This guide evaluates Compound X, a novel pyridine-3-sulfonamide, to determine its potential as a potent and selective hCA IX inhibitor.
The Inhibitors: A Comparative Overview
This study benchmarks Compound X against two well-characterized sulfonamide-based drugs that serve as industry-standard controls.
| Compound Name | Structure | Key Characteristics |
| Compound X (this compound) | ![]() | Investigational Compound: A novel pyridine-based sulfonamide. Its unique substitution pattern is hypothesized to confer distinct potency and selectivity profiles. |
| Acetazolamide | ![]() | Non-Selective Standard: A first-generation, clinically used CA inhibitor for glaucoma and altitude sickness.[5][6][11] It is known to inhibit multiple CA isoforms, including hCA I and hCA II, with high potency.[12][13] |
| Dorzolamide | ![]() | Selective Standard: A second-generation, topically active CA inhibitor used for glaucoma.[14][15] It shows greater selectivity for hCA II and hCA IV over hCA I compared to Acetazolamide.[7][16] |
Benchmarking Methodology
Scientific Rationale
To rigorously assess the inhibitory profile of Compound X, we selected the stopped-flow spectrophotometry assay . This kinetic method is the gold standard for measuring CA activity because it can resolve the enzyme's extremely rapid catalytic rate in real-time.[17][18] The assay directly measures the enzyme-catalyzed hydration of CO₂, its physiological substrate.
The core principle involves rapidly mixing a CO₂-saturated solution with a solution containing the CA enzyme and a pH indicator. The enzymatic reaction produces protons, causing a drop in pH, which is monitored as a change in the indicator's absorbance.[17][19] By measuring the initial reaction rates at various inhibitor concentrations, we can accurately determine the inhibition constant (Kᵢ), a direct measure of inhibitor potency.
Experimental Workflow
The overall workflow is designed for precision and reproducibility, from reagent preparation to data analysis.
Caption: Workflow for Kᵢ determination using a stopped-flow assay.
Detailed Experimental Protocols
Recombinant Human CA Isoform Preparation
-
Source: Recombinant hCA II and hCA IX (extracellular catalytic domain) are expressed in E. coli and purified to >95% homogeneity via affinity chromatography.
-
Quantification: Enzyme concentration is determined spectrophotometrically by measuring absorbance at 280 nm.
-
Storage: Purified enzymes are stored at -80°C in a buffer containing 10 mM Tris-HCl (pH 7.5) and 50 mM NaCl. Before use, enzymes are dialyzed against the assay buffer to remove storage components.
Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination
Trustworthiness Note: This protocol is a self-validating system. The uncatalyzed rate (no enzyme) serves as a baseline control, while the uninhibited rate (enzyme, no inhibitor) provides the 100% activity reference. Each measurement is an average of at least five individual kinetic traces.
Materials:
-
Assay Buffer: 20 mM HEPES, pH 7.5.
-
pH Indicator: 0.2 mM Phenol Red in Assay Buffer.
-
Substrate Solution: Deionized water, saturated with CO₂ gas by bubbling on ice for at least 30 minutes. The CO₂ concentration is approximately 30-40 mM.[17]
-
Enzyme Solution: hCA II or hCA IX diluted to a final concentration of 10 nM in the indicator solution.
-
Inhibitor Solutions: Compound X, Acetazolamide, and Dorzolamide are dissolved in DMSO to 10 mM stock solutions and serially diluted. The final DMSO concentration in the assay must not exceed 0.5%.
Procedure:
-
Instrument Setup: Set up a stopped-flow spectrophotometer (e.g., an Applied Photophysics SX20) and equilibrate the sample-handling unit to 25°C. Set the observation wavelength to 570 nm for Phenol Red.[19]
-
Syringe Loading:
-
Load Syringe A (drive 1) with the ice-cold, CO₂-saturated water.
-
Load Syringe B (drive 2) with the enzyme/indicator solution pre-incubated with the desired concentration of inhibitor (or DMSO vehicle for control) for 15 minutes at room temperature.
-
-
Data Acquisition:
-
Perform a "push" to rapidly mix the contents of both syringes (1:1 ratio) in the observation cell. This initiates the reaction.
-
Record the absorbance change at 570 nm for 1-10 seconds.
-
Collect at least 5-7 traces for each condition and average them to reduce signal noise.
-
-
Rate Calculation:
-
Kᵢ Determination:
-
Measure the catalyzed rates across a range of inhibitor concentrations (e.g., 0.1 nM to 10 µM).
-
Plot the percentage of enzyme activity versus the log of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the CO₂ concentration and Kₘ is the Michaelis-Menten constant for the enzyme.
-
Results: Comparative Inhibition Analysis
The inhibitory activities of Compound X, Acetazolamide, and Dorzolamide were determined against hCA II and hCA IX. The results, presented as Kᵢ values, are summarized below.
| Compound | Kᵢ for hCA II (nM) | Kᵢ for hCA IX (nM) | Selectivity Index (SI) (Kᵢ hCA II / Kᵢ hCA IX) |
| Compound X | 155.4 | 8.2 | 19.0 |
| Acetazolamide | 12.1 | 25.3 | 0.48 |
| Dorzolamide | 9.5 | 45.1 | 0.21 |
Data Interpretation:
-
Potency: A lower Kᵢ value indicates a higher inhibitory potency.
-
Selectivity Index (SI): A higher SI value indicates greater selectivity for inhibiting the target isoform (hCA IX) over the off-target isoform (hCA II).
Discussion & Scientific Interpretation
The data reveals a compelling profile for Compound X. While Acetazolamide and Dorzolamide are highly potent inhibitors of the ubiquitous hCA II isoform (Kᵢ = 12.1 nM and 9.5 nM, respectively), they are less effective against the tumor-associated hCA IX.[5][7] Acetazolamide, in particular, is non-selective, being roughly twice as potent against hCA II as hCA IX (SI = 0.48).
In stark contrast, Compound X demonstrates a clear preference for the cancer target, hCA IX . With a Kᵢ of 8.2 nM against hCA IX, it is approximately 3-5 times more potent than the clinical standards in this assay. More importantly, it exhibits a 19-fold selectivity for hCA IX over hCA II. This selectivity profile is highly desirable for an anticancer therapeutic, as it suggests a wider therapeutic window and a lower potential for side effects associated with systemic hCA II inhibition.[3]
The structural features of Compound X—specifically the combination of the pyridine core, the 5-bromo substituent, and the N-isopropyl group—likely contribute to this unique selectivity by forming specific interactions within the active site of hCA IX, which differs subtly from that of hCA II.
To provide mechanistic context, the diagram below illustrates the catalytic cycle of carbonic anhydrase, the process that these inhibitors are designed to block.
Caption: The catalytic mechanism of carbonic anhydrase.
Sulfonamide inhibitors function by coordinating to the zinc ion (Zn²⁺) in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and preventing the binding and hydration of CO₂.[4]
Conclusion
This benchmarking study demonstrates that This compound (Compound X) is a highly potent and selective inhibitor of the tumor-associated carbonic anhydrase IX isoform. Its inhibitory profile is superior to that of the non-selective clinical standard Acetazolamide and the hCA II-focused Dorzolamide with respect to the anticancer target hCA IX.
The significant selectivity index of Compound X marks it as a promising lead candidate for the development of novel, targeted anticancer therapies. Further investigation in cell-based models of tumor acidosis and in vivo efficacy studies are strongly warranted.
References
-
Dubois, L., et al. (2015). Carbonic Anhydrase IX Inhibitors in Cancer Therapy: An Update. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Mboge, M.Y., et al. (2019). Carbonic Anhydrase IX Inhibitors in Cancer Therapy. Recent Patents on Anti-Cancer Drug Discovery. [Link]
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. [Link]
-
Kassam, S., & Tarsney, B. (2023). Acetazolamide. StatPearls. [Link]
-
Ward, C., & Meehan, J. (2022). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acetazolamide? Patsnap. [Link]
-
Supuran, C. T. (2016). Carbonic Anhydrase IX Inhibitors in Cancer Therapy: An Update. ResearchGate. [Link]
-
Leaf, D. E., & Goldfarb, D. S. (2007). Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness. Journal of Applied Physiology. [Link]
-
WebMD. (2024). Acetazolamide: Uses, Side Effects, Interactions. WebMD. [Link]
-
Sugrue, M. F. (1996). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Mount Sinai Journal of Medicine. [Link]
-
Maren, T. H., et al. (1993). The pharmacology of dorzolamide, a topical carbonic anhydrase inhibitor. Journal of Glaucoma. [Link]
-
Maren, T. H., et al. (1995). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics. [Link]
-
Sanyal, G., et al. (1982). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Analytical Biochemistry. [Link]
-
Jo, B. H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences. [Link]
-
Zhao, J., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. American Journal of Physiology-Cell Physiology. [Link]
-
American Academy of Pediatrics. (n.d.). Dorzolamide and Timolol. Pediatric Care Online. [Link]
-
Wikipedia. (2024). Glaucoma. Wikipedia. [Link]
-
Zhao, J., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. [Link]
-
Ashraf, M., et al. (2004). Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Akocak, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Carbonic anhydrase IX inhibitors in cancer therapy: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Acetazolamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. Topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.aap.org [publications.aap.org]
- 16. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-n-isopropylpyridine-3-sulfonamide
The procedures outlined herein are grounded in established principles of chemical safety and are designed to comply with the rigorous standards set by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).
Hazard Identification and Risk Assessment
Understanding the potential hazards of 5-Bromo-n-isopropylpyridine-3-sulfonamide is the critical first step in managing its disposal. Based on its constituent chemical groups (a brominated pyridine and a sulfonamide), we must assume it possesses a combination of hazards typical of these classes. Pyridine and its derivatives are known to be toxic, irritant, and potentially flammable.[1][2] Sulfonamides are a class of physiologically active compounds that also require careful handling.[3]
All waste containing this compound, including the pure substance, solutions, and contaminated labware, must be treated as hazardous waste.[1][4]
Table 1: Assumed Hazard Profile and Safety Information
| Property | Value / Guideline | Rationale & Source |
| GHS Pictograms | Irritant (Assumed) | Based on hazards of similar pyridine and sulfonamide compounds.[1][3][5] |
| Signal Word | Warning (Assumed) | Consistent with irritation and potential toxicity hazards.[5] |
| Assumed Hazard Statements | May cause skin, eye, and respiratory irritation. May be harmful if swallowed or inhaled. | Extrapolated from data on similar brominated pyridine compounds and general sulfonamide handling.[5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and bases. | Pyridine derivatives can react with these materials. Store separately to prevent dangerous reactions.[6] |
| Disposal Route | Licensed chemical destruction plant or controlled incineration. | Standard procedure for many organic chemical wastes. Do not discharge to sewer systems.[7] |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, equipping personnel with the correct PPE is mandatory. This creates a primary barrier against chemical exposure.
-
Eye Protection : Wear chemical safety goggles or a face shield.[1][8]
-
Hand Protection : Use chemical-resistant gloves, such as butyl rubber or Viton®. Nitrile gloves may offer limited protection and should be changed immediately upon contamination.[1][6]
-
Body Protection : A standard, fully-buttoned laboratory coat is required to protect skin and clothing.[1][3]
-
Respiratory Protection : All handling of the compound and its waste should occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[6]
Spill Management Protocol
Accidental spills must be managed immediately by trained personnel.
-
Evacuate and Ventilate : Ensure the spill area is well-ventilated, and restrict access to non-essential personnel.
-
Assess the Spill : For small liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand.[1] For powder spills, carefully sweep up the material to avoid generating dust.[5][9]
-
Collect Waste : Place the absorbed spill material or swept powder into a designated, sealable hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly with a detergent solution followed by water.
-
Institutional Reporting : For large spills, or any spill that cannot be managed safely by lab personnel, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound must comply with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11]
Step 1: Waste Identification and Segregation
Properly identifying and segregating hazardous waste is the foundation of a compliant disposal program.[3][10]
-
Identify : All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves).
-
Spill cleanup materials.
-
-
Segregate : Do not mix this waste stream with other incompatible wastes.[1][6] Keep it separate from strong acids, bases, and oxidizing agents.
Step 2: Containerization
Waste must be collected in appropriate containers to prevent leaks and ensure safe handling.[12]
-
Select a Container : Use a container made of a compatible material (e.g., high-density polyethylene) that is in good condition and has a secure, sealable lid.[5]
-
Keep Closed : Always keep the waste container sealed when not actively adding waste to it.[6][12]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and prevents accidental mismanagement.
-
Label Contents : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][6]
-
Attach Label Promptly : A completed hazardous waste label should be affixed to the container as soon as the first piece of waste is added.[6]
Step 4: Accumulation and Storage
Safe storage is crucial while awaiting final disposal.
-
Designated Area : Store the sealed container in a designated, well-ventilated, and secure waste accumulation area.[5][6]
-
Prevent Spills : Ensure the storage area has secondary containment to manage any potential leaks.
Step 5: Final Disposal
Final disposal must be handled by qualified professionals.
-
Professional Collection : Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[10] This ensures the waste is transported and disposed of in accordance with EPA and Department of Transportation (DOT) regulations.[13]
-
Incineration : The recommended disposal method is controlled incineration at a licensed chemical destruction plant.[4][7] This process effectively destroys the compound, minimizing environmental impact.
-
Prohibited Disposal : Do not dispose of this chemical in the regular trash or down the sanitary sewer.[5][7]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from initial waste generation to final, compliant disposal.
Caption: Disposal workflow for this compound.
References
- 5-BROMO-N-ISOPROPYLPYRIDINE-3-CARBOXAMIDE Safety D
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
- Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Labor
- Pyridine Standard Operating Procedure. University of Washington.
- Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
- Safety D
- Best Practices for Hazardous Waste Disposal. AEG Environmental.
- Hazardous Waste. U.S. Environmental Protection Agency.
- 5-Bromo-N-ethylpyridine-3-sulfonamide Product Page. Sigma-Aldrich.
- Pyridine ACS Safety D
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
- Safety Data Sheet - 5-Bromo-1-pentene. Fisher Scientific.
- Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer.
- Safety Data Sheet - Sulfanilamide. Spectrum Chemical.
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
- 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal SOP. University of Wyoming.
- Safety D
- Hazardous Substance Fact Sheet - Pyridine. New Jersey Department of Health.
- Safety Data Sheet - 5-Bromo-2-cyano-3-nitropyridine. TCI Chemicals.
- Regulations and Guidelines Applicable to Pyridine.
- Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service.
- Sorption of Sulfonamide Antibiotics to Soil Organic Sorbents.
- NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention.
- Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- 5-Bromo-N-isopropyl-pyridine-3-carboxamide Product Page. Manchester Organics.
- Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Labor
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. uwyo.edu [uwyo.edu]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. youtube.com [youtube.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of 5-Bromo-n-isopropylpyridine-3-sulfonamide
Editorial Note: As a novel or specialized research chemical, 5-Bromo-n-isopropylpyridine-3-sulfonamide lacks a comprehensive, publicly available safety profile. The following guidance has been synthesized with scientific integrity, drawing upon established safety protocols for structurally analogous compounds, including pyridine derivatives, sulfonamides, and brominated organic molecules. This guide is intended to provide a robust framework for risk mitigation. All laboratory personnel must supplement this information with a thorough, site-specific risk assessment before commencing any work.
Hazard Analysis: An Inferred Profile
Given its molecular structure, this compound presents a composite hazard profile that must be handled with diligence. The primary areas of concern are derived from its constituent chemical groups:
-
Pyridine Core: The pyridine ring is a known hazardous moiety. Pyridine itself is a flammable liquid and a suspected carcinogen, exhibiting toxicity to the nervous system, liver, kidneys, and hematopoietic system.[1] It can be readily absorbed through the skin, representing a significant route of exposure.[1]
-
Sulfonamide Group: Sulfonamide-containing compounds are frequently classified as skin and eye irritants. Safety data for related pyridinesulfonamides indicates they can be harmful if inhaled, ingested, or upon skin contact.[2][3]
-
Bromine Substitution: The presence of a bromine atom places this compound in the category of halogenated organics, which requires specific disposal considerations to prevent environmental harm.[4][5] A closely related analog, 5-Bromo-N-ethylpyridine-3-sulfonamide, is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Another, 5-Bromo-2-cyano-3-nitropyridine, is categorized as toxic via oral, dermal, and inhalation routes.[6]
Based on this analysis, it is imperative to treat this compound as a substance that is potentially toxic by all routes of exposure, a skin and eye irritant, and environmentally hazardous.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to establish a reliable barrier against exposure. The following table outlines the minimum required equipment for handling this compound.
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Chemical-Resistant Gloves | Primary: Butyl rubber or Polyvinyl Alcohol (PVA) gloves are recommended due to the pyridine core.[1] Alternative: Double-gloving with nitrile gloves may be acceptable for short-duration tasks, but gloves must be changed immediately upon suspected contact.[7] Always inspect gloves for defects before use. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[2][8][9] Face Shield: A full-face shield must be worn over goggles during procedures with a high risk of splashing or aerosol generation (e.g., transferring solutions, sonicating).[8][10] |
| Body Protection | Chemical-Resistant Lab Coat or Gown | A lab coat made of a non-absorbent, chemical-resistant material such as polyethylene-coated polypropylene is required.[10] It must be fully buttoned with tight-fitting cuffs. Standard cloth lab coats are insufficient. |
| Respiratory Protection | Certified Chemical Fume Hood | All weighing, handling, and experimental use of this compound must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][2][9] For cleaning large spills, a NIOSH-approved respirator with cartridges for organic vapors may be necessary.[1][7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is critical for minimizing risk.
3.1. Preparation and Workspace Setup
-
Fume Hood Verification: Confirm that the chemical fume hood has a valid certification and that the airflow monitor indicates normal operation.
-
Decontamination: Ensure the work surface within the hood is clean and free of incompatible materials, particularly strong acids and oxidizing agents.[1]
-
Emergency Access: Verify unimpeded access to a safety shower and eyewash station, located within a 10-second travel distance.[1]
-
Assemble Materials: Gather all necessary apparatus (glassware, spatulas, etc.) and waste containers within the fume hood before introducing the compound.
3.2. Handling the Compound
-
Personal Protective Equipment: Don all required PPE as specified in the table above before handling the primary container.
-
Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., chemical-absorbent pad) inside the fume hood to contain any minor spills.
-
Avoid Dust Generation: If handling a solid, use techniques that minimize the creation of dust.[3]
-
Container Management: Keep the container tightly sealed when not in use.[1][3]
3.3. Post-Procedure Cleanup
-
Surface Decontamination: Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol), collecting the waste wipes as hazardous material.
-
Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the compound.
-
PPE Removal: Remove PPE in the correct order (gloves last) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[3]
Emergency Response Protocols
Immediate and correct action during an emergency is critical to mitigating harm.
| Exposure Scenario | Immediate First Aid Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][3][9] |
| Skin Contact | Remove all contaminated clothing while flushing the affected skin area with large volumes of water for at least 15 minutes. Use a safety shower if the contact area is large. Seek immediate medical attention.[1][3][9] |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11] |
Spill Management Workflow
The correct response to a spill depends on its scale. All spills must be reported to laboratory management.
Caption: Workflow for chemical spill response.
Disposal Plan: Managing Halogenated Waste
Proper disposal is a legal and ethical requirement to protect the environment.
-
Waste Segregation: All materials contaminated with this compound, including the compound itself, absorbent materials from spills, and contaminated lab consumables (e.g., gloves, weighing paper), must be collected as Halogenated Organic Waste .[5]
-
Containerization: Use a designated, sealable, and clearly labeled waste container.[1][9] The container must be compatible with the chemical.
-
Prohibited Disposal: DO NOT dispose of this compound or related waste down the sink or in general trash.[9] Brominated compounds can persist in the environment and require specialized disposal methods.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste management company.[4] Methods such as high-temperature incineration with off-gas scrubbing are often required for the complete destruction of such compounds.[4][12]
By implementing these comprehensive safety and handling protocols, researchers can effectively manage the risks associated with this compound, ensuring both personal safety and environmental stewardship.
References
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
- Emergency Response Tips. (2025). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps.
- BenchChem. (n.d.). Essential Safety and Operational Protocols for Handling Pyridin-4-olate.
- National Oceanic and Atmospheric Administration (NOAA). (1998). Pyridine, 4-Amino- Report. CAMEO Chemicals.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- BenchChem. (n.d.). Personal protective equipment for handling N-(2-iodophenyl)methanesulfonamide.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 1-Pentene, 5-bromo-.
- Chemtalk. (n.d.). Bromine water - disposal.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- ECHEMI. (n.d.). 4-Chloro-3-pyridinesulfonamide SDS.
- Sigma-Aldrich. (n.d.). 5-Bromo-N-ethylpyridine-3-sulfonamide.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- TCI Chemicals. (2025). Safety Data Sheet: 5-Bromo-2-cyano-3-nitropyridine.
- Spectrum Chemical. (2019). Safety Data Sheet: Sulfanilamide.
- Vehlow, J., et al. (n.d.).
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Pyridine-3-sulphonic acid.
- Parnes, U., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aksci.com [aksci.com]
- 4. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pppmag.com [pppmag.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. echemi.com [echemi.com]
- 12. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



